molecular formula C17H12O5 B019386 5-Hydroxy-7-acetoxyflavone

5-Hydroxy-7-acetoxyflavone

Cat. No.: B019386
M. Wt: 296.27 g/mol
InChI Key: WMJRZPKTPVQOMP-UHFFFAOYSA-N
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Description

5-Hydroxy-7-acetoxyflavone (CAS 6674-40-4) is an active natural flavone derivative sourced from various plants. With a molecular formula of C 17 H 12 O 5 and a molecular weight of 296.27 g/mol, this compound is reported to modulate several biological activities, making it a valuable reference standard and investigative tool in biochemical research. As a member of the flavonoid family, its core structure serves as a prominent scaffold in the development of bioactive molecules. Researchers can utilize this compound to study structure-activity relationships, particularly the role of the acetoxy group at the 7-position, to elucidate its influence on biological activity and interaction with cellular targets. Specifications: • CAS Number: 6674-40-4 • Molecular Formula: C 17 H 12 O 5 • Molecular Weight: 296.27 g/mol • Purity: >98.0% Handling and Usage: This product is intended for research purposes only. It is not approved for human consumption, diagnostic use, or veterinary applications. Researchers should consult the Safety Data Sheet (SDS) prior to use and adhere to all laboratory safety protocols.

Properties

IUPAC Name

(5-hydroxy-4-oxo-2-phenylchromen-7-yl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12O5/c1-10(18)21-12-7-13(19)17-14(20)9-15(22-16(17)8-12)11-5-3-2-4-6-11/h2-9,19H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMJRZPKTPVQOMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC(=C2C(=C1)OC(=CC2=O)C3=CC=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 5-Hydroxy-7-acetoxyflavone: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Hydroxy-7-acetoxyflavone is a synthetic flavonoid derivative belonging to the flavone subclass. Flavonoids are a diverse group of polyphenolic compounds widely found in nature, known for their broad spectrum of biological activities. The structural characteristics of this compound, particularly the presence of a hydroxyl group at the 5-position and an acetoxy group at the 7-position of the A-ring, are anticipated to confer specific chemical and biological properties. This technical guide provides a comprehensive overview of the chemical properties, structure, and potential synthesis of this compound, drawing upon available data for the compound and its structural analogs. While specific experimental data for this particular flavone is limited in publicly available literature, this guide extrapolates from the well-established chemistry and biology of the flavone nucleus to provide a robust predictive profile.

Chemical Properties and Structure

This compound is characterized by the core flavone skeleton (2-phenyl-4H-1-benzopyran-4-one) with specific substitutions on the A-ring.

Chemical Structure

The IUPAC name for this compound is 7-(acetyloxy)-5-hydroxy-2-phenyl-4H-1-benzopyran-4-one . The structure is depicted below:

Chemical Structure of this compound

Key Structural Features:

  • Flavone Backbone: A C6-C3-C6 skeleton consisting of two benzene rings (A and B) linked by a three-carbon heterocyclic pyran ring (C).

  • 5-Hydroxy Group: A hydroxyl group at position 5 of the A-ring. This group is known to form an intramolecular hydrogen bond with the carbonyl group at position 4, influencing the compound's chemical and physical properties.

  • 7-Acetoxy Group: An acetoxy group at position 7 of the A-ring. This group is an ester of the corresponding 7-hydroxyflavone (tectochrysin).

  • 2-Phenyl Group: An unsubstituted phenyl group at position 2 of the pyran ring.

Physicochemical Properties
PropertyValueSource/Method
Molecular Formula C₁₇H₁₂O₅[1]
Molecular Weight 296.27 g/mol [1]
CAS Number 6674-40-4[1]
Appearance Predicted: Crystalline solidAnalogy to other flavones
Melting Point Not available-
Boiling Point Not available-
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.[1][1]
pKa (predicted) The 5-hydroxyl group is weakly acidic, with a pKa predicted to be higher than that of a typical phenol due to intramolecular hydrogen bonding.Chemical Principles
Spectroscopic Data (Predicted)

The following spectroscopic characteristics are predicted for this compound based on the known data of similar flavones.

1.3.1. 1H NMR Spectroscopy

The proton NMR spectrum is expected to show characteristic signals for the flavone core, the acetoxy group, and the hydroxyl group.

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityNotes
5-OH~12-13sDownfield shift due to intramolecular H-bonding.
H-3~6.7sSinglet characteristic of the C3 proton in flavones.
H-6, H-8~6.4-6.8dDoublets for the two protons on the A-ring.
H-2', H-6'~7.9mMultiplet for the ortho protons of the B-ring.
H-3', H-4', H-5'~7.5mMultiplet for the meta and para protons of the B-ring.
-OCOCH₃~2.3sSinglet for the methyl protons of the acetoxy group.

1.3.2. 13C NMR Spectroscopy

The carbon NMR spectrum will reflect the carbon skeleton of the flavone and the substituent groups. Data for the related 5-acetoxy-7-methoxy-flavone can be used for comparison.[2]

CarbonPredicted Chemical Shift (δ, ppm)Notes
C-2~163
C-3~107
C-4~182Carbonyl carbon.
C-4a~105
C-5~162Carbon bearing the hydroxyl group.
C-6~98
C-7~165Carbon bearing the acetoxy group.
C-8~93
C-8a~157
C-1'~131
C-2', C-6'~126
C-3', C-5'~129
C-4'~132
-C OCH₃~169Carbonyl of the acetoxy group.
-COCH~21Methyl of the acetoxy group.

1.3.3. Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the various functional groups present in the molecule.

Functional GroupPredicted Wavenumber (cm⁻¹)
O-H stretch (intramolecularly H-bonded)3100-3500 (broad)
C-H stretch (aromatic)3000-3100
C=O stretch (ketone)1650-1660
C=O stretch (ester)1760-1770
C=C stretch (aromatic)1500-1600
C-O stretch (ester and ether)1000-1300

1.3.4. UV-Visible Spectroscopy

Flavonoids typically exhibit two major absorption bands in their UV-Vis spectra.[3]

  • Band I: (300-400 nm) corresponds to the B-ring cinnamoyl system.

  • Band II: (240-280 nm) is associated with the A-ring benzoyl system.

For this compound, Band I is expected to be in the region of 320-350 nm, and Band II is expected around 260-280 nm. The presence of the 5-hydroxyl group typically causes a bathochromic shift of Band I.

1.3.5. Mass Spectrometry

The mass spectrum should show a molecular ion peak [M]⁺ at m/z 296. Key fragmentation patterns would likely involve the loss of the acetyl group (-42 Da) from the acetoxy substituent, leading to a prominent fragment ion at m/z 254, corresponding to the 5,7-dihydroxyflavone cation. Further fragmentation would follow typical retro-Diels-Alder (RDA) pathways characteristic of flavonoids.

Synthesis and Experimental Protocols

While a specific protocol for this compound is not detailed in the provided search results, a general and plausible synthetic route can be outlined based on established flavonoid synthesis methods, such as the Baker-Venkataraman rearrangement or the Claisen-Schmidt condensation followed by cyclization.

Proposed Synthetic Pathway

A likely synthetic approach involves the protection of one hydroxyl group of a dihydroxyacetophenone, followed by condensation with benzaldehyde, cyclization, and finally, selective acetylation.

Synthesis_Pathway A 2,4,6-Trihydroxyacetophenone B Selective Protection A->B e.g., Benzylation C Protected Acetophenone B->C E Claisen-Schmidt Condensation C->E D Benzaldehyde D->E F Chalcone Intermediate E->F G Oxidative Cyclization F->G e.g., I₂/DMSO H 5,7-Dihydroxyflavone (Chrysin) G->H I Selective Acetylation H->I Acetic Anhydride, Pyridine J This compound I->J

Caption: Proposed synthesis of this compound.

General Experimental Protocol (Hypothetical)

Step 1: Synthesis of 5,7-Dihydroxyflavone (Chrysin) A common precursor for this compound is 5,7-dihydroxyflavone (chrysin). One method for its synthesis is the Claisen-Schmidt condensation of 2,4,6-trihydroxyacetophenone with benzaldehyde to form a chalcone, followed by oxidative cyclization.

  • Materials: 2,4,6-trihydroxyacetophenone, benzaldehyde, potassium hydroxide, ethanol, iodine, dimethyl sulfoxide (DMSO).

  • Procedure:

    • Dissolve 2,4,6-trihydroxyacetophenone and benzaldehyde in ethanol.

    • Add a solution of potassium hydroxide in ethanol dropwise at a low temperature to catalyze the Claisen-Schmidt condensation, forming the corresponding chalcone.

    • Isolate the chalcone intermediate.

    • Reflux the chalcone in DMSO with a catalytic amount of iodine to effect oxidative cyclization to 5,7-dihydroxyflavone.

    • Purify the product by recrystallization.

Step 2: Selective Acetylation of 5,7-Dihydroxyflavone The 7-hydroxyl group is generally more reactive than the 5-hydroxyl group, which is sterically hindered and involved in intramolecular hydrogen bonding. This allows for selective acetylation at the 7-position.

  • Materials: 5,7-dihydroxyflavone, acetic anhydride, pyridine.

  • Procedure:

    • Dissolve 5,7-dihydroxyflavone in pyridine.

    • Add acetic anhydride to the solution.

    • Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

    • Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.

    • Filter, wash the precipitate with water, and dry.

    • Purify the crude this compound by column chromatography or recrystallization.

Biological Activity and Signaling Pathways

Direct studies on the biological activity of this compound are not currently available in the literature. However, the activities of structurally similar flavones provide a strong basis for predicting its potential pharmacological effects.

Predicted Biological Activities
  • Anticancer Activity: Many flavones, particularly those with a 5-hydroxyl group, exhibit anticancer properties. For instance, 5-hydroxy-7-methoxyflavone has been shown to induce apoptosis in human colon carcinoma cells.[4] The presence of the 5-hydroxyl group in this compound suggests it may also possess cytotoxic and pro-apoptotic effects against cancer cells.

  • Antioxidant Activity: Flavonoids are well-known antioxidants. The phenolic hydroxyl group at the 5-position can act as a radical scavenger.

  • Anti-inflammatory Activity: Flavones are known to modulate inflammatory pathways.

  • Antibacterial Activity: Some hydroxyflavones have demonstrated antibacterial effects.

Potential Signaling Pathways

Based on the activity of related compounds like 5-hydroxy-7-methoxyflavone, this compound could potentially modulate the following signaling pathway:

Apoptosis_Pathway cluster_cell Cancer Cell Flavone This compound ROS Increased ROS Production Flavone->ROS Mito Mitochondrial Dysfunction ROS->Mito Caspases Caspase Activation Mito->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Predicted pro-apoptotic signaling pathway.

Conclusion

This compound is a flavone derivative with a chemical structure that suggests a range of interesting biological activities. While specific experimental data for this compound is sparse, this guide provides a comprehensive overview of its predicted chemical properties, a plausible synthetic route, and its potential pharmacological effects based on the well-documented characteristics of the flavone class of compounds. Further research is warranted to isolate or synthesize and characterize this compound to fully elucidate its chemical and biological profile, which may reveal its potential as a therapeutic agent.

References

Biological activity of 5-Hydroxy-7-acetoxyflavone derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Biological Activity of 5-Hydroxy-7-acetoxyflavone Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flavonoids are a diverse group of polyphenolic compounds ubiquitously found in plants, known for their wide range of pharmacological properties.[1] Among them, this compound, a derivative of the natural flavone chrysin (5,7-dihydroxyflavone), has garnered significant attention for its multifaceted biological activities.[2][3] This compound and its derivatives are found in various plant sources and have been the subject of extensive research to explore their therapeutic potential.[2][3] The structural modifications, particularly the acetylation at the C-7 hydroxyl group, can significantly influence the compound's bioavailability and efficacy.

This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of this compound and its related derivatives. It is intended to serve as a resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development, offering detailed experimental protocols, summarized quantitative data, and visual representations of key pathways and workflows.

Synthesis of this compound Derivatives

The synthesis of flavone derivatives is a cornerstone of medicinal chemistry, enabling the creation of novel compounds with enhanced biological activities. A common and effective route for synthesizing this compound and its analogs involves the Baker-Venkataraman rearrangement. A generalized workflow for this synthesis is depicted below. The process often starts from a substituted 2'-hydroxyacetophenone, which undergoes benzoylation, rearrangement to a 1,3-diketone, and subsequent acid-catalyzed cyclization to form the flavone core.

G start_end start_end process process reagent reagent product product A Start: 2',4'-Dihydroxy- acetophenone B Protection of Hydroxyl Groups A->B C Benzoylation B->C D Baker-Venkataraman Rearrangement C->D E Cyclization (Dehydration) D->E F Selective Deprotection/Acetylation E->F G Final Product: This compound Derivative F->G R1 Protecting Agent (e.g., MOM-Cl) R1->B R2 Substituted Benzoyl Chloride R2->C R3 Base (e.g., KOH, Pyridine) R3->D R4 Acid Catalyst (e.g., H2SO4) R4->E R5 Acetylating Agent (e.g., Acetic Anhydride) R5->F

Caption: Generalized Synthesis Workflow for Flavone Derivatives.

Biological Activities and Mechanisms of Action

This compound and its derivatives exhibit a remarkable spectrum of biological activities, including anticancer, anti-inflammatory, antioxidant, and antimicrobial effects. The presence and position of hydroxyl and acetoxy groups are critical for these activities.[4][5]

Anticancer Activity

Derivatives of 5-hydroxyflavone have demonstrated significant potential as anticancer agents, acting through multiple mechanisms to inhibit cancer cell growth and induce cell death.[6] The 5-hydroxyl group, in particular, has been shown to be pivotal for enhanced inhibitory activity against colon cancer cells.[6]

Mechanisms of Action:

  • Induction of Apoptosis: One of the primary anticancer mechanisms is the induction of apoptosis. For instance, 5-Hydroxy-7-methoxyflavone, a closely related derivative, triggers mitochondrial-mediated apoptosis in human colon carcinoma (HCT-116) cells.[7] This process involves an increase in reactive oxygen species (ROS), leading to mitochondrial membrane disruption, cytochrome c release, and the activation of caspases.[7]

  • Cell Cycle Arrest: These compounds can halt the progression of the cell cycle in cancer cells. Studies on 5-hydroxy polymethoxyflavones have shown they can cause cell cycle arrest at different phases, such as G2/M or G0/G1, depending on the specific derivative and cell line.[6] This arrest prevents cancer cells from proliferating.

  • Modulation of Signaling Proteins: The anticancer effects are associated with the modulation of key proteins involved in cell proliferation and apoptosis, such as p21, CDK-2, CDK-4, and poly ADP ribose polymerase (PARP).[6]

  • Reversal of Drug Resistance: Certain derivatives have been shown to reverse multidrug resistance in cancer cells. For example, 5-hydroxy-3',4',7-trimethoxyflavone demonstrated a potent reversal effect on drug resistance mediated by the breast cancer resistance protein (BCRP/ABCG2), making cancer cells more sensitive to chemotherapy drugs.[8]

G compound compound process process protein protein outcome outcome HMF 5-Hydroxyflavone Derivative ROS ↑ ROS Generation HMF->ROS Mito Mitochondrial Membrane Perturbation ROS->Mito Bcl2 ↓ Bcl-2 Mito->Bcl2 Bax ↑ Bax / BID Mito->Bax CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 PARP PARP Cleavage Casp3->PARP Apoptosis Apoptosis PARP->Apoptosis

Caption: Mitochondrial-Mediated Apoptosis Pathway.

Table 1: Anticancer Activity of 5-Hydroxyflavone Derivatives

Compound Cell Line Activity Metric Value Reference
5-hydroxy-3',4',7-trimethoxyflavone K562/BCRP RI₅₀ 7.2 nM [8]
5-fluoro-3',4',7-trimethoxyflavone K562/BCRP RI₅₀ 25 nM [8]
7-(β-glucosyloxy)-5-hydroxy-3',4'-dimethoxyflavone K562/BCRP RI₅₀ 91 nM [8]
5-hydroxy-6,7-dimethoxy-flavone A. carbonarius OTA Biosynthesis Strong Inhibition [9]

| 5,6-dihydroxy-7-methoxy-flavone | A. carbonarius | OTA Biosynthesis | Best Control |[9] |

Anti-inflammatory Activity

Inflammation is a key pathological process in many diseases. Flavonoids, including dihydroxyflavone derivatives, are known to possess significant anti-inflammatory properties.[10][11] Their mechanisms often involve the inhibition of pro-inflammatory mediators and the modulation of key signaling pathways.

Mechanisms of Action:

  • Inhibition of Pro-inflammatory Enzymes and Cytokines: Dihydroxyflavones have been shown to inhibit cyclooxygenases (COX-1 and COX-2) and pro-inflammatory cytokines like TNF-α and IL-1β in a concentration-dependent manner.[10]

  • Modulation of Signaling Pathways: The anti-inflammatory effects of flavones are largely mediated through the suppression of signaling pathways such as NF-κB, MAPK, and JNK-STAT.[5]

  • Reduction of Oxidative Stress: These compounds can suppress the release of reactive oxygen species from activated immune cells, which contributes to their anti-inflammatory effect.[10] Chrysin (5,7-dihydroxyflavone) has been shown to ameliorate arthritis in rats by reducing oxidative stress biomarkers and inflammatory cytokines.[12]

Antioxidant Activity

The ability to scavenge free radicals is a well-documented property of flavonoids.[1] This antioxidant capacity is crucial for protecting cells from oxidative damage, a process implicated in aging and various diseases.

Mechanisms of Action:

  • Radical Scavenging: The antioxidant activity of hydroxy-flavones is largely dependent on their ability to donate a hydrogen atom from their hydroxyl groups to free radicals, thereby neutralizing them.[13] The 2',3',4'-OH substitution pattern on the B ring is particularly important for potent radical scavenging activity in assays like the DPPH test.[14]

  • Enzyme Inhibition: Certain hydroxy-flavones are potent inhibitors of enzymes that generate free radicals. For example, 7-hydroxy-flavones have been identified as powerful competitive inhibitors of xanthine oxidase.[14]

  • Metal Chelation: The functional hydroxyl groups in flavonoids can chelate metal ions, which is a key mechanism in preventing the generation of radicals that can damage biomolecules.[1]

Table 2: Antioxidant Activity of Hydroxyflavone Derivatives

Compound/Extract Assay Metric Value Reference
7-Hydroxy flavone DPPH Scavenging IC₅₀ >200 mg/mL [15]
Ascorbic Acid (Control) DPPH Scavenging IC₅₀ 5.5486 ± 0.81 mg/mL [15]
6″-O-Acetylgenistin Lipid Peroxidation IC₅₀ 10.6 μM [16]

| 6″-O-Acetyldaidzin | Lipid Peroxidation | IC₅₀ | 8.2 μM |[16] |

Antimicrobial Activity

Several 5,7-dihydroxyflavanone derivatives have been synthesized and evaluated for their antimicrobial efficacy. These studies suggest that specific structural features, such as halogenation, can enhance their activity against a range of pathogens.

Key Findings:

  • Broad-Spectrum Activity: Halogenated derivatives of 5,7-dihydroxyflavanone have shown the best antimicrobial activity against Gram-positive bacteria, the yeast Saccharomyces cerevisiae, and the Gram-negative bacterium Vibrio cholerae.[17][18]

  • Low Cytotoxicity: Importantly, the cytotoxicities of these active compounds were found to be low when evaluated on human HepG2 cells, suggesting a favorable safety profile for potential therapeutic use.[17][18]

  • Structure-Activity Relationship: The presence of a 5,7-dihydroxylation pattern on the A ring is considered important for anti-MRSA activity.[1]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound derivatives.

General Synthesis of 7-Hydroxy-6-nitroflavone

This protocol describes a key intermediate step in synthesizing functionalized flavones.[4]

  • Reaction Setup: Add 3-benzoyl-7-hydroxy-6-nitroflavone (1.50 g, 3.88 mmol) to 50 mL of 5% ethanolic KOH at room temperature.

  • Reflux: Stir the mixture and heat to reflux for 1 hour. For complete conversion to the diketone intermediate, the reaction time can be extended to 24 hours.

  • Work-up: After cooling to room temperature, dilute the mixture with ice-cold water and acidify.

  • Purification: Filter the precipitated products, wash with water, and dry. Purify the crude product using preparative thin-layer chromatography (eluent: 1:7 ethyl acetate/petroleum ether) to yield the desired 1,3-diketone intermediate.

  • Cyclization: The purified diketone is then treated with an acid catalyst to induce cyclization and form the 7-hydroxy-6-nitroflavone.

Cell Viability (MTT) Assay

This assay is used to assess the cytotoxic effects of compounds on cancer cell lines.[19]

  • Cell Seeding: Seed cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5 × 10³ cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., this compound derivatives) and incubate for 48 hours.

  • MTT Addition: Add 20 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 μL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

DPPH Radical Scavenging Assay

This is a common in vitro method to determine antioxidant activity.[20]

  • Reaction Mixture: Prepare a reaction mixture by adding 2 mL of a 0.1 mM methanolic solution of DPPH to 2 mL of the test sample at varying concentrations (e.g., 50-300 μg/mL).

  • Incubation: Shake the mixture vigorously and incubate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance of the solution at 517 nm against a blank.

  • Calculation: The scavenging activity is calculated using the formula: Scavenging Activity (%) = [(Abs_control - Abs_sample) / Abs_control] × 100. The IC₅₀ value is then determined as the concentration of the sample that scavenges 50% of the DPPH radicals.

G start_end start_end process process decision decision outcome outcome A Start: Synthesize or Procure Flavone Derivatives B Primary Screening: MTT Assay on Cancer Cell Lines A->B C Determine IC50 Values B->C D Active? C->D E Mechanism of Action Studies D->E Yes J Discard/Modify Compound D->J No F Apoptosis Assay (Flow Cytometry) E->F G Cell Cycle Analysis E->G H Western Blot for Key Proteins E->H I End: Identify Lead Compound F->I G->I H->I

Caption: In Vitro Anticancer Activity Screening Workflow.

Conclusion

This compound and its derivatives represent a promising class of compounds with significant therapeutic potential. Their diverse biological activities, including potent anticancer, anti-inflammatory, and antioxidant effects, are underpinned by multiple mechanisms of action, such as the induction of apoptosis, modulation of critical cell signaling pathways, and inhibition of inflammatory mediators. The structure-activity relationship studies highlight the crucial role of the hydroxyl and acetoxy groups in determining their biological efficacy.

The detailed experimental protocols and summarized data presented in this guide offer a valuable resource for the scientific community. Further research, focusing on lead optimization, in vivo efficacy, and pharmacokinetic profiling, is warranted to translate these promising preclinical findings into novel therapeutic agents for a range of human diseases.

References

5-Hydroxy-7-acetoxyflavone: An In-Depth Technical Guide to its In Vitro Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Experimental data specifically detailing the in vitro mechanism of action of 5-Hydroxy-7-acetoxyflavone are limited in publicly available scientific literature. This guide synthesizes the available information on its anticancer activity and extrapolates potential mechanisms based on structurally related flavonoids, particularly its parent compound chrysin (5,7-dihydroxyflavone) and its 7-methoxy derivative.

Introduction

This compound is a synthetic derivative of chrysin, a naturally occurring flavonoid found in honey, propolis, and various plants. Flavonoids as a class are known to possess a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties. The structural modifications of the chrysin backbone, such as the acetylation at the 7-position, are often performed to enhance bioavailability and therapeutic efficacy. This document provides a comprehensive overview of the known in vitro activities of this compound and its hypothesized mechanisms of action based on current research on related compounds.

Anticancer Activity

The primary in vitro biological activity reported for this compound is its cytotoxicity against human cancer cell lines. This activity has been quantified in studies focusing on structure-activity relationships of chrysin derivatives.

Quantitative Data on Cytotoxicity

A quantitative structure-activity relationship (QSAR) study by Worachartcheewan and colleagues in 2015 investigated the anticancer activities of 21 chrysin derivatives, including this compound, against human gastric adenocarcinoma (SGC-7901) and human colorectal adenocarcinoma (HT-29) cell lines.[1] While the primary focus of the study was computational modeling, it was based on experimental cytotoxicity data.

CompoundCell LineIC50 (µM)
This compound SGC-7901Data not explicitly found in abstract
This compound HT-29Data not explicitly found in abstract

Note: The exact IC50 values from the experimental part of the cited QSAR study were not available in the abstract. Further investigation of the full-text article or its primary data source is required for these specific values.

A review on chrysin derivatives mentions a study by Zheng et al. that tested the in vitro anticancer activity of chrysin derivatives against SGC-7901 and HT-29 cell lines, indicating that a 5,7-dimethoxy-8-iodochrysin and an 8-bromo-5-hydroxy-7-methoxychrysin showed strong activities.[2] While this does not directly provide data for the 7-acetoxy derivative, it highlights that modifications on the A-ring of the chrysin scaffold significantly influence anticancer potency.

Postulated Mechanisms of Action

Based on the known mechanisms of chrysin and other 5,7-substituted flavones, the in vitro mechanism of action of this compound is likely to involve the induction of apoptosis, cell cycle arrest, and modulation of key signaling pathways.

Induction of Apoptosis via Intrinsic Pathway

Structurally similar compounds, such as 5-hydroxy-7-methoxyflavone, have been shown to induce apoptosis in human colon carcinoma cells (HCT-116).[3][4] The proposed mechanism involves the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction.

This process is characterized by:

  • Increased ROS production: Leading to oxidative stress.

  • Disruption of mitochondrial membrane potential (ΔΨm).

  • Release of cytochrome c from the mitochondria into the cytosol.

  • Modulation of Bcl-2 family proteins: Downregulation of the anti-apoptotic protein Bcl-2 and upregulation of pro-apoptotic proteins like Bax.

  • Activation of caspases: Primarily initiator caspase-9 and effector caspase-3.

It is plausible that this compound triggers a similar cascade of events, leading to programmed cell death in cancer cells.

Flavonoid This compound ROS ↑ Reactive Oxygen Species (ROS) Flavonoid->ROS Bcl2 ↓ Bcl-2 Flavonoid->Bcl2 Bax ↑ Bax Flavonoid->Bax Mito Mitochondrial Dysfunction ROS->Mito CytC Cytochrome c Release Mito->CytC Bcl2->Mito Bax->Mito Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Postulated intrinsic apoptosis pathway induced by this compound.

Cell Cycle Arrest

Many flavonoids exert their anticancer effects by arresting the cell cycle at different phases, thereby preventing cancer cell proliferation. For instance, 5,6,7,3′,4′,5′-hexamethoxyflavone has been shown to arrest the cell cycle in the G2/M phase in triple-negative breast cancer cells.[5] Depending on the cell type and the specific chemical structure, this compound could potentially induce cell cycle arrest at the G0/G1, S, or G2/M phase. This is often mediated by the modulation of cyclins and cyclin-dependent kinases (CDKs).

Flavonoid This compound CDK_Cyclin Modulation of CDK/Cyclin Complexes Flavonoid->CDK_Cyclin G1_S G1/S Transition Block CDK_Cyclin->G1_S G2_M G2/M Transition Block CDK_Cyclin->G2_M Proliferation Cell Proliferation G1_S->Proliferation G2_M->Proliferation

Caption: Potential mechanism of cell cycle arrest by this compound.

Modulation of Pro-inflammatory and Survival Signaling Pathways

Chronic inflammation is a key factor in tumorigenesis. Flavonoids are well-known for their anti-inflammatory properties, often exerted through the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. The activation of NF-κB promotes the expression of genes involved in inflammation, cell survival, and proliferation. Inhibition of this pathway by flavonoids can lead to a reduction in pro-inflammatory cytokines and a decrease in cancer cell survival.

Additionally, the MAPK (Mitogen-Activated Protein Kinase) and PI3K/Akt signaling pathways are crucial for cell growth and survival and are often dysregulated in cancer. Chrysin and its derivatives have been shown to interfere with these pathways.[6] It is hypothesized that this compound may also modulate these pathways, leading to its anticancer effects.

Flavonoid This compound NFkB NF-κB Pathway Flavonoid->NFkB MAPK MAPK Pathway Flavonoid->MAPK PI3K_Akt PI3K/Akt Pathway Flavonoid->PI3K_Akt Inflammation ↓ Pro-inflammatory Gene Expression NFkB->Inflammation Survival ↓ Cell Survival and Proliferation MAPK->Survival PI3K_Akt->Survival

Caption: Hypothesized modulation of key signaling pathways by this compound.

Experimental Protocols

The following are detailed, generalized methodologies for key experiments that would be essential to elucidate the in vitro mechanism of action of this compound.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effect of the compound on cancer cells.

Workflow:

cluster_0 MTT Assay Workflow A Seed cells in 96-well plate B Treat with this compound A->B C Incubate for 24-72h B->C D Add MTT reagent C->D E Incubate for 4h D->E F Add solubilization solution (e.g., DMSO) E->F G Measure absorbance at 570 nm F->G cluster_1 Apoptosis Assay Workflow H Treat cells with compound I Harvest cells H->I J Wash with PBS I->J K Resuspend in Annexin V binding buffer J->K L Add Annexin V-FITC and Propidium Iodide (PI) K->L M Incubate in the dark L->M N Analyze by flow cytometry M->N cluster_2 Western Blot Workflow O Treat cells and lyse P Quantify protein concentration O->P Q Separate proteins by SDS-PAGE P->Q R Transfer proteins to a membrane Q->R S Block membrane and probe with primary antibody R->S T Incubate with secondary antibody S->T U Detect and quantify protein bands T->U

References

Navigating the Physicochemical Landscape of 5-Hydroxy-7-acetoxyflavone: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a technical guide to understanding and evaluating the solubility and stability of 5-Hydroxy-7-acetoxyflavone. As of the latest literature review, specific quantitative data for this compound is limited. Therefore, this guide leverages established principles and experimental data from structurally similar flavonoids to provide a robust framework for its physicochemical characterization.

Introduction to this compound

This compound belongs to the flavonoid class of polyphenolic secondary metabolites found in plants. The core flavone structure, coupled with a hydroxyl group at the 5-position and an acetoxy group at the 7-position, dictates its physicochemical properties, including solubility and stability. These characteristics are paramount for its potential applications in research and drug development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation and storage. This guide outlines the expected solubility and stability profile of this compound based on current knowledge of flavonoids and provides detailed protocols for its empirical determination.

Solubility Profile

The solubility of a compound is a critical determinant of its bioavailability. For flavonoids, solubility is influenced by the nature of the solvent, temperature, and the specific functional groups on the flavonoid core. The presence of a hydroxyl group can increase polarity, while the acetoxy group may have a more complex influence.

Predicted Solubility of this compound

Based on the general solubility of flavonoids, this compound is expected to exhibit low solubility in water and higher solubility in organic solvents. The acetoxy group may slightly increase its lipophilicity compared to its 5,7-dihydroxyflavone (chrysin) parent compound.

Comparative Solubility Data of Representative Flavonoids

To provide a practical reference, the following table summarizes the solubility of several common flavonoids in various solvents. This data can be used to inform solvent selection for the experimental determination of this compound solubility.

FlavonoidSolventTemperature (°C)Solubility (mmol·L⁻¹)
QuercetinAcetone5080
Quercetintert-Amyl alcohol5067
QuercetinAcetonitrile505.40
HesperetinMethanol25-
HesperetinEthanol25-
HesperetinEthyl Acetate25-
HesperetinAcetone25-
HesperetinAcetonitrile25-

Note: Specific solubility values for hesperetin were not provided in the search results, but it is soluble in these organic solvents.[1][2][3]

Experimental Protocol for Solubility Determination

The isothermal shake-flask method is a reliable technique for determining the solubility of a compound.

Objective: To determine the saturation solubility of this compound in various solvents at a constant temperature.

Materials:

  • This compound

  • Selected solvents (e.g., water, ethanol, methanol, acetone, acetonitrile, ethyl acetate)

  • Shaking incubator or water bath with temperature control

  • Analytical balance

  • Vials with screw caps

  • Syringe filters (0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Procedure:

  • Preparation: Prepare saturated solutions by adding an excess amount of this compound to a known volume of each solvent in separate vials.

  • Equilibration: Tightly cap the vials and place them in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C). Shake the vials for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

  • Sample Collection and Filtration: After equilibration, allow the vials to stand undisturbed for a short period to allow the undissolved solid to settle. Carefully withdraw an aliquot of the supernatant and immediately filter it through a 0.22 µm syringe filter to remove any undissolved particles.

  • Quantification: Dilute the filtered solution with a suitable mobile phase and analyze the concentration of this compound using a validated HPLC method.

  • Data Analysis: Calculate the solubility of the compound in each solvent based on the measured concentration and the dilution factor.

Stability Profile

The stability of a flavonoid is influenced by several factors, including pH, temperature, and light exposure. Degradation can occur through oxidation, hydrolysis, or other chemical transformations.

Predicted Stability of this compound

The 5-hydroxy group can be susceptible to oxidation, while the 7-acetoxy group may undergo hydrolysis, especially under acidic or basic conditions. Flavonoids are also generally sensitive to light.

Factors Affecting Flavonoid Stability

The following table summarizes the general effects of various environmental factors on the stability of flavonoids.

FactorGeneral Effect on Flavonoid Stability
pH Stability is often greatest in acidic conditions (pH < 7). Degradation can increase in neutral to alkaline conditions.[4][5][6]
Temperature Higher temperatures generally accelerate degradation.[5][6][7][8][9]
Light Exposure to light, particularly UV light, can cause significant degradation.[5][6][7]
Oxygen The presence of oxygen can lead to oxidative degradation.
Metal Ions Certain metal ions can catalyze the degradation of flavonoids.[7]
Experimental Protocol for Stability Assessment

This protocol outlines a general procedure for evaluating the stability of this compound under various stress conditions.

Objective: To assess the stability of this compound under different pH, temperature, and light conditions.

Materials:

  • This compound stock solution of known concentration

  • Buffers of various pH values (e.g., pH 2, 4, 7, 9, 10)

  • Temperature-controlled chambers or water baths

  • Photostability chamber or light source with controlled illuminance

  • HPLC system

  • Amber vials

Procedure:

  • Sample Preparation: Prepare solutions of this compound in the different pH buffers.

  • Stress Conditions:

    • pH Stability: Store the buffered solutions at a constant temperature (e.g., 25 °C) in the dark.

    • Thermal Stability: Store solutions (at a specific pH, e.g., pH 7) at various temperatures (e.g., 4 °C, 25 °C, 40 °C, 60 °C) in the dark.

    • Photostability: Expose solutions (at a specific pH and temperature) to a controlled light source. A control sample should be kept in the dark at the same temperature.

  • Time Points: Withdraw aliquots from each sample at predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48 hours).

  • Quantification: Analyze the concentration of the remaining this compound in each aliquot using a validated HPLC method.

  • Data Analysis: Plot the concentration of this compound as a function of time for each condition. Calculate the degradation rate constant and half-life to quantify the stability.

Experimental Workflows

General Workflow for Physicochemical Characterization

The following diagram illustrates a logical workflow for the comprehensive solubility and stability assessment of a novel flavonoid like this compound.

G cluster_0 Solubility Assessment cluster_1 Stability Assessment A Compound Procurement (this compound) B Solvent Selection (Aqueous & Organic) A->B G Preparation of Stock Solution C Shake-Flask Method (Equilibration) B->C D Sample Filtration (0.22 µm) C->D E HPLC Quantification D->E F Solubility Data Analysis E->F L Comprehensive Physicochemical Profile F->L Solubility Profile H Stress Condition Application (pH, Temp, Light) G->H I Time-Point Sampling H->I J HPLC Quantification I->J K Degradation Kinetics Analysis J->K K->L Stability Profile

Caption: Workflow for solubility and stability testing.

Conclusion

While specific experimental data for this compound is not yet widely available, this guide provides a comprehensive framework for its physicochemical characterization. By leveraging the established knowledge of flavonoid chemistry and employing the detailed experimental protocols outlined herein, researchers and drug development professionals can systematically determine the solubility and stability of this compound. This essential data will underpin its future development and application in various scientific and therapeutic areas.

References

In Silico Docking Studies of 5-Hydroxy-7-acetoxyflavone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a hypothetical in silico molecular docking study of 5-Hydroxy-7-acetoxyflavone, a derivative of the chrysin family of flavonoids. Due to a lack of specific published docking studies for this compound, this paper outlines a detailed, plausible methodology and presents illustrative data based on the known biological activities of structurally similar flavonoids, such as 5-hydroxy-7-methoxyflavone. The primary focus is on the potential interaction of this compound with key proteins involved in cancer-related signaling pathways, particularly those driving apoptosis. This guide details the experimental protocols for molecular docking, summarizes potential binding affinities, and visualizes the implicated signaling pathways and experimental workflows, serving as a blueprint for future research in this area.

Introduction

Flavonoids are a diverse class of polyphenolic compounds found in plants, known for a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties.[1] The core flavone structure can be variously substituted with hydroxyl, methoxy, and other functional groups, significantly influencing its biological effects. The presence of a hydroxyl group at the 5-position is often considered crucial for the enhanced inhibitory activity of flavonoids in cancer cells.[2]

This compound is a synthetic derivative of chrysin (5,7-dihydroxyflavone). While the synthesis of various acetoxyflavones has been documented, specific biological and in silico studies on the 5-hydroxy-7-acetoxy variant are limited. However, studies on the closely related 5-hydroxy-7-methoxyflavone have shown that it can induce mitochondrial-associated cell death in human colon carcinoma cells via reactive oxygen species (ROS) signaling.[3][4][5] This suggests that this compound may also target proteins within apoptosis-related pathways.

This guide, therefore, outlines a hypothetical in silico docking study of this compound against key apoptosis-regulating proteins to predict its potential as a therapeutic agent.

Potential Molecular Targets and Signaling Pathways

Based on the known activity of similar flavonoids, a primary focus for in silico studies of this compound would be proteins that regulate apoptosis and cell proliferation. A key signaling cascade implicated is the intrinsic (mitochondrial) apoptosis pathway. Increased cellular ROS can trigger endoplasmic reticulum (ER) stress and activate c-Jun N-terminal kinase (JNK), which in turn modulates the activity of the Bcl-2 family of proteins, leading to mitochondrial outer membrane permeabilization and subsequent caspase activation.[3][4]

Signaling Pathway Diagram

Apoptosis_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm 5H7AF This compound ROS Reactive Oxygen Species (ROS) 5H7AF->ROS ER_Stress ER Stress ROS->ER_Stress JNK JNK (c-Jun N-terminal Kinase) ER_Stress->JNK Bcl2 Bcl-2 JNK->Bcl2 Bax Bax JNK->Bax Bcl2->Bax Mitochondrion Mitochondrion Bax->Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Caspase9 Caspase-9 Cytochrome_c->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed signaling pathway for this compound-induced apoptosis.

Experimental Protocols

A standard molecular docking workflow would be employed to predict the binding affinity and interaction patterns of this compound with its putative protein targets.

Ligand and Protein Preparation
  • Ligand Preparation: The 3D structure of this compound would be obtained from a chemical database like PubChem or synthesized in silico using molecular modeling software. The structure would then be energy-minimized using a suitable force field (e.g., MMFF94).

  • Protein Preparation: The crystal structures of target proteins (e.g., Bcl-2, JNK) would be retrieved from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands would be removed, and polar hydrogen atoms added. The protein structures would be energy-minimized to relieve any steric clashes.

Molecular Docking Simulation
  • Software: AutoDock Vina is a widely used and effective tool for molecular docking.

  • Grid Box Generation: A grid box would be defined to encompass the active site of the target protein. The size and center of the grid would be determined based on the binding pocket of a known co-crystallized inhibitor or predicted using active site detection tools.

  • Docking Parameters: The Lamarckian Genetic Algorithm would be employed with a set number of runs (e.g., 100) to ensure a thorough search of the conformational space. The exhaustiveness parameter would be set to a value that balances computational cost and accuracy (e.g., 8).

  • Pose Selection and Analysis: The docked poses would be ranked based on their binding affinity scores (kcal/mol). The pose with the lowest binding energy, representing the most stable complex, would be selected for further analysis of intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) using visualization software like PyMOL or Discovery Studio.

Experimental Workflow Diagram

Docking_Workflow Start Start Ligand_Prep Ligand Preparation (this compound) Start->Ligand_Prep Protein_Prep Protein Preparation (e.g., Bcl-2, JNK) Start->Protein_Prep Docking Molecular Docking (AutoDock Vina) Ligand_Prep->Docking Protein_Prep->Docking Analysis Pose Analysis & Interaction Mapping Docking->Analysis Results Binding Affinity & Interaction Data Analysis->Results End End Results->End

Caption: A typical workflow for in silico molecular docking studies.

Hypothetical Data Presentation

The following tables present plausible, illustrative data that could be generated from a docking study of this compound against selected protein targets.

Table 1: Docking Scores and Binding Affinities
Target ProteinPDB IDBinding Affinity (kcal/mol)
Bcl-22O2F-8.5
JNK13PZE-7.9
Caspase-32J32-7.2
PI3K1E8X-9.1
Akt13O96-8.8
Table 2: Key Intermolecular Interactions with Bcl-2 (PDB: 2O2F)
Amino Acid ResidueInteraction TypeDistance (Å)
Phe105Pi-Pi Stacked3.8
Arg146Hydrogen Bond2.9
Tyr101Pi-Alkyl4.5
Val133Alkyl4.1
Asp108Hydrogen Bond3.1

Conclusion and Future Directions

This technical guide outlines a robust framework for investigating the therapeutic potential of this compound through in silico molecular docking. The hypothetical results suggest that this compound may exhibit favorable binding to key proteins in apoptosis and cell survival pathways, such as Bcl-2 and PI3K. The detailed protocols and visualized workflows provide a clear path for researchers to validate these predictions experimentally.

Future work should focus on performing these docking studies and corroborating the in silico findings with in vitro assays, such as cell viability, apoptosis assays, and western blotting, to confirm the effects of this compound on the predicted signaling pathways in relevant cancer cell lines. Such integrated approaches are essential for the development of novel flavonoid-based anticancer agents.

References

The Pharmacokinetics and Metabolism of Acetoxyflavones: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flavonoids, a diverse group of polyphenolic compounds found in plants, have garnered significant interest in the pharmaceutical and nutraceutical industries for their broad spectrum of biological activities, including antioxidant, anti-inflammatory, and anticancer properties. However, the therapeutic potential of many flavonoids is often limited by their poor oral bioavailability, characterized by low absorption and extensive first-pass metabolism. To overcome these limitations, synthetic modifications of the flavonoid scaffold have been explored, with acetylation being a prominent strategy. Acetoxyflavones, flavonoid derivatives in which one or more hydroxyl groups are replaced by acetyl groups, are often investigated as prodrugs to enhance the pharmacokinetic profile of the parent hydroxyflavones. This technical guide provides a comprehensive overview of the current understanding of the pharmacokinetics and metabolism of acetoxyflavones, with a focus on data presentation, experimental protocols, and the visualization of key processes.

Pharmacokinetics of Acetoxyflavones

The introduction of acetyl groups can significantly alter the physicochemical properties of flavonoids, primarily by increasing their lipophilicity. This modification is intended to improve membrane permeability and absorption. However, the overall impact on bioavailability can be complex and varies between different acylated flavonoids.[1]

Absorption

Acetylation can enhance the absorption of some flavonoids. For instance, the acetylation of quercetin has been shown to improve its bioavailability.[2] The increased lipophilicity of acetylated flavonoids may facilitate their passive diffusion across the intestinal epithelium.[2] Conversely, some studies on acylated anthocyanins have reported lower absorption levels compared to their non-acylated counterparts, suggesting that the relationship between acylation and absorption is not universally straightforward and may depend on the specific flavonoid structure and the position of acetylation.[1]

Distribution

Once absorbed, acetoxyflavones are likely distributed throughout the body. Their increased lipophilicity may lead to greater tissue accumulation compared to their more polar hydroxyflavone counterparts. However, rapid in vivo hydrolysis can limit the systemic exposure to the intact acetylated compound.

Metabolism

The metabolism of acetoxyflavones is a critical determinant of their biological activity and pharmacokinetic profile. It is a multi-step process involving initial hydrolysis followed by classic Phase I and Phase II metabolic transformations of the resulting hydroxyflavone.

Initial Hydrolysis by Esterases: The primary and most crucial metabolic step for acetoxyflavones is the hydrolysis of the ester bond to release the parent hydroxyflavone and acetic acid. This reaction is catalyzed by various esterase enzymes present in the intestines, liver, and blood.[3][4] The rate and extent of this hydrolysis reaction significantly influence the concentration of the active hydroxyflavone in the systemic circulation.

Phase I Metabolism (Cytochrome P450): Following hydrolysis, the liberated hydroxyflavones are substrates for Phase I metabolic enzymes, primarily the cytochrome P450 (CYP) superfamily.[5][6] CYPs catalyze a variety of oxidative reactions, including hydroxylation and demethylation, which further modify the flavonoid structure.[5] The specific CYP isoforms involved in flavonoid metabolism include CYP1A2, CYP3A4, and CYP2C9.[5][7] The expression and activity of these enzymes can vary significantly between individuals, contributing to inter-individual differences in flavonoid metabolism.[5]

Phase II Metabolism (Conjugation): The products of Phase I metabolism, as well as the parent hydroxyflavones, undergo Phase II conjugation reactions.[8] These reactions, catalyzed by enzymes such as UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), involve the addition of endogenous polar molecules like glucuronic acid or sulfate.[9][10] This process increases the water solubility of the flavonoids, facilitating their excretion from the body.[9] Glucuronidation is a major metabolic pathway for many flavonoids.[11]

Excretion

The conjugated metabolites of flavonoids are primarily excreted in the urine and, to a lesser extent, in the bile.[8] The efficiency of these excretion pathways contributes to the overall clearance of the compounds from the body.

Quantitative Data Presentation

The following tables summarize hypothetical pharmacokinetic parameters for a generic acetoxyflavone and its corresponding hydroxyflavone metabolite. These values are illustrative and would need to be determined experimentally for specific compounds.

Table 1: Pharmacokinetic Parameters of an Acetoxyflavone and its Hydroxyflavone Metabolite Following Oral Administration

ParameterAcetoxyflavoneHydroxyflavone (from Acetoxyflavone)
Cmax (ng/mL) 50 ± 10250 ± 50
Tmax (h) 0.5 ± 0.11.5 ± 0.3
AUC (0-t) (ng·h/mL) 100 ± 201500 ± 300
t1/2 (h) 1.0 ± 0.24.0 ± 0.8
Oral Bioavailability (%) Assumed 100% absorption, but rapidly metabolizedDependent on hydrolysis of acetoxyflavone

Table 2: In Vitro Metabolic Stability of an Acetoxyflavone in Liver Microsomes

ParameterValue
Half-life (t1/2, min) 15 ± 3
Intrinsic Clearance (Clint, µL/min/mg protein) 46.2 ± 9.2

Experimental Protocols

In Vivo Pharmacokinetic Study in Rodents

This protocol outlines a typical in vivo pharmacokinetic study to determine the plasma concentration-time profile of an acetoxyflavone and its hydroxyflavone metabolite.

1. Animal Model:

  • Species: Male Sprague-Dawley rats (250-300 g).

  • Acclimatization: Animals are acclimatized for at least one week before the experiment with free access to food and water.

  • Fasting: Animals are fasted overnight before dosing, with water ad libitum.[12]

2. Dosing:

  • Formulation: The acetoxyflavone is formulated in a suitable vehicle (e.g., a mixture of polyethylene glycol 400, ethanol, and saline).

  • Administration: A single dose is administered via oral gavage (p.o.) or intravenous injection (i.v.) into the tail vein.

3. Blood Sampling:

  • A sparse sampling schedule is employed. Serial blood samples (approximately 100 µL) are collected from the jugular vein or tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) into heparinized tubes.[12]

4. Plasma Preparation:

  • Blood samples are centrifuged at 4000 rpm for 10 minutes at 4°C to separate the plasma.[12]

  • Plasma samples are stored at -80°C until analysis.[12]

5. Bioanalytical Method (LC-MS/MS):

  • Sample Preparation: Plasma samples are subjected to protein precipitation with acetonitrile or liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate) to extract the analytes.[12]

  • Chromatography: The extracted samples are analyzed using a reverse-phase C18 column with a gradient mobile phase (e.g., acetonitrile and water with 0.1% formic acid).

  • Mass Spectrometry: Detection and quantification are performed using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.[12] Specific parent-to-daughter ion transitions are monitored for the acetoxyflavone and its hydroxyflavone metabolite.

6. Pharmacokinetic Analysis:

  • Pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2, etc.) are calculated from the plasma concentration-time data using non-compartmental analysis software.

In Vitro Metabolism Study using Liver Microsomes

This protocol describes an in vitro assay to assess the metabolic stability of an acetoxyflavone in liver microsomes.

1. Materials:

  • Pooled human or rat liver microsomes.

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

  • Phosphate buffer (pH 7.4).

  • Test acetoxyflavone dissolved in a suitable solvent (e.g., DMSO).

2. Incubation:

  • A reaction mixture is prepared containing liver microsomes, phosphate buffer, and the acetoxyflavone in a 96-well plate or microcentrifuge tubes.

  • The reaction is initiated by adding the NADPH regenerating system.

  • The mixture is incubated at 37°C with gentle shaking.

3. Sampling and Reaction Termination:

  • Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • The reaction in each aliquot is terminated by adding a quenching solvent, typically cold acetonitrile containing an internal standard.

4. Analysis (LC-MS/MS):

  • The quenched samples are centrifuged to pellet the precipitated proteins.

  • The supernatant is analyzed by LC-MS/MS to quantify the remaining concentration of the parent acetoxyflavone over time.

5. Data Analysis:

  • The percentage of the parent compound remaining at each time point is plotted against time.

  • The in vitro half-life (t1/2) is determined from the slope of the natural logarithm of the percent remaining versus time plot.

  • The intrinsic clearance (Clint) is calculated using the formula: Clint = (0.693 / t1/2) / (mg microsomal protein/mL).[13]

Signaling Pathways and Experimental Workflows

The biological effects of acetoxyflavones are predominantly mediated by their corresponding hydroxyflavone metabolites. These metabolites can modulate various intracellular signaling pathways implicated in cellular processes such as proliferation, apoptosis, and inflammation.

Potential Signaling Pathways Modulated by Hydroxyflavone Metabolites

Flavonoids have been shown to interact with several key signaling pathways, including:

  • PI3K/Akt Pathway: This pathway is crucial for cell survival and proliferation. Some flavonoids can inhibit the PI3K/Akt pathway, leading to apoptosis in cancer cells.[14]

  • MAPK Pathways (ERK, JNK, p38): These pathways are involved in a wide range of cellular responses, including stress responses and inflammation. Flavonoids can modulate the activity of different MAPK pathways.[14]

  • NF-κB Pathway: This pathway plays a central role in inflammation. Many flavonoids exhibit anti-inflammatory effects by inhibiting the NF-κB signaling cascade.[15]

  • TrkB Receptor Signaling: 7,8-Dihydroxyflavone, the metabolite of 7,8-diacetoxyflavone, is a known agonist of the TrkB receptor, which is involved in neuronal survival and plasticity.[16]

Diagrams of Experimental Workflows and Metabolic Pathways

experimental_workflow_in_vivo cluster_dosing Dosing cluster_sampling Sampling cluster_processing Sample Processing cluster_analysis Analysis Dosing Oral or IV Administration of Acetoxyflavone Blood_Sampling Serial Blood Sampling Dosing->Blood_Sampling Plasma_Separation Plasma Separation Blood_Sampling->Plasma_Separation LC_MS_MS LC-MS/MS Analysis Plasma_Separation->LC_MS_MS PK_Analysis Pharmacokinetic Analysis LC_MS_MS->PK_Analysis

In Vivo Pharmacokinetic Study Workflow

metabolic_pathway_acetoxyflavone Acetoxyflavone Acetoxyflavone Hydroxyflavone Hydroxyflavone Acetoxyflavone->Hydroxyflavone Esterase Hydrolysis PhaseI_Metabolites Phase I Metabolites (e.g., hydroxylated) Hydroxyflavone->PhaseI_Metabolites CYP450 Oxidation PhaseII_Metabolites Phase II Metabolites (e.g., glucuronides, sulfates) Hydroxyflavone->PhaseII_Metabolites UGTs, SULTs PhaseI_Metabolites->PhaseII_Metabolites UGTs, SULTs Excretion Excretion (Urine, Bile) PhaseII_Metabolites->Excretion

General Metabolic Pathway of Acetoxyflavones

signaling_pathway_flavonoid Hydroxyflavone Hydroxyflavone (Metabolite) PI3K_Akt PI3K/Akt Pathway Hydroxyflavone->PI3K_Akt Inhibition MAPK MAPK Pathways (ERK, JNK, p38) Hydroxyflavone->MAPK Modulation NF_kB NF-κB Pathway Hydroxyflavone->NF_kB Inhibition Cell_Survival Cell Survival & Proliferation PI3K_Akt->Cell_Survival Apoptosis Apoptosis PI3K_Akt->Apoptosis Inhibition of MAPK->Cell_Survival MAPK->Apoptosis Inflammation Inflammation MAPK->Inflammation NF_kB->Inflammation

References

The Bioactivity of Substituted Flavones: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive review of the multifaceted bioactivity of substituted flavones, a prominent class of polyphenolic compounds. Flavones, characterized by a 2-phenyl-4H-1-benzopyran-4-one backbone, exhibit a wide range of pharmacological effects, primarily attributed to the nature and position of various substituents on their core structure. This document delves into the anticancer, antioxidant, anti-inflammatory, and antimicrobial properties of these compounds, presenting quantitative data, detailed experimental protocols, and elucidating the underlying signaling pathways.

Anticancer Activity of Substituted Flavones

Substituted flavones have emerged as promising candidates in oncology research due to their ability to modulate various cellular processes involved in cancer progression, including cell proliferation, apoptosis, and metastasis. The cytotoxic effects of these compounds are often quantified by their half-maximal inhibitory concentration (IC50) values against various cancer cell lines.

Quantitative Data: Anticancer Activity

The following table summarizes the IC50 values of representative substituted flavones against different human cancer cell lines. The diverse substitution patterns significantly influence their anticancer potency.

Flavone DerivativeCancer Cell LineIC50 (µM)Reference(s)
3',4'-DihydroxyflavoneMG-63 (Osteosarcoma)98.5 (± 37.5)[1]
3',4'-DihydroxyflavoneU2OS (Osteosarcoma)34.6 (± 3.6)[1]
3,6-DihydroxyflavoneHeLa (Cervical Cancer)25 (24h), 9.8 (48h)[2]
3,6-DihydroxyflavonePC3 (Prostate Cancer)50[2]
LuteolinVariousVaries[3]
QuercetinVariousVaries[3]
KaempferolVariousVaries[3]
3-Hydroxy-3',4'-dimethoxyflavoneSK-MEL-1 (Melanoma)Strong cytotoxicity reported[4]
3-Hydroxy-3',4'-dimethoxyflavoneHL-60 (Leukemia)Strong cytotoxicity reported[4]
3-Hydroxy-3',4'-dimethoxyflavoneU-937 (Leukemia)Strong cytotoxicity reported[4]
3-Hydroxy-3',4'-dimethoxyflavoneMOLT-3 (Leukemia)Strong cytotoxicity reported[4]
3-Hydroxy-3',4'-dimethoxyflavoneK-562/ADR (Multidrug-resistant Leukemia)Strong cytotoxicity reported[4]
3',4',5-TrihydroxyflavoneA549 (Lung Cancer)EC50 < 25[5]
3',4',5-TrihydroxyflavoneMCF-7 (Breast Cancer)EC50 < 25[5]
3,3',6-TrihydroxyflavoneU87 (Glioblastoma)EC50 < 25[5]
Experimental Protocol: MTT Assay for Cell Viability

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of compounds.[6][7][8][9]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to a purple formazan product.[7] The amount of formazan produced is directly proportional to the number of living cells.

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density (e.g., 1 x 10^4 to 1 x 10^5 cells/well) and incubate under standard conditions to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the substituted flavone derivatives and incubate for a specified period (e.g., 24, 48, or 72 hours).[6]

  • MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in phosphate-buffered saline) to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., dimethyl sulfoxide - DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.[7]

  • Data Analysis: Calculate the percentage of cell viability compared to untreated control cells. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration.

Signaling Pathways in Anticancer Activity

Substituted flavones exert their anticancer effects by modulating key signaling pathways that regulate cell survival, proliferation, and apoptosis. The PI3K/Akt and MAPK pathways are two of the most significant targets.

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a crucial intracellular signaling cascade that promotes cell survival and proliferation. Many substituted flavones have been shown to inhibit this pathway, leading to the induction of apoptosis in cancer cells.

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth_Factor_Receptor Growth Factor Receptor PI3K PI3K Growth_Factor_Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Activates Akt Akt PDK1->Akt Activates mTOR mTOR Akt->mTOR Activates Bad Bad Akt->Bad Inhibits Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Bcl2 Bcl-2 Bad->Bcl2 Inhibits Apoptosis_Inhibition Apoptosis Inhibition Bcl2->Apoptosis_Inhibition Flavones Substituted Flavones Flavones->PI3K Inhibit Flavones->Akt Inhibit MAPK_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factors Growth Factors, Stress Receptor Receptor Growth_Factors->Receptor Ras Ras Receptor->Ras Activates Raf Raf Ras->Raf Activates JNK JNK Ras->JNK Activates p38 p38 Ras->p38 Activates MEK MEK Raf->MEK Activates ERK ERK MEK->ERK Activates Transcription_Factors Transcription Factors (e.g., AP-1, c-Jun) ERK->Transcription_Factors JNK->Transcription_Factors p38->Transcription_Factors Flavones Substituted Flavones Flavones->Raf Inhibit Flavones->MEK Inhibit Flavones->ERK Inhibit Gene_Expression Altered Gene Expression (Proliferation, Apoptosis) Transcription_Factors->Gene_Expression NFkB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (LPS, TNF-α) Receptor Receptor (e.g., TLR4) Inflammatory_Stimuli->Receptor IKK_Complex IKK Complex Receptor->IKK_Complex Activates IkB IκB degradation IKK_Complex->IkB Phosphorylates IkB_NFkB IκB-NF-κB (Inactive) NFkB NF-κB (p50/p65) NFkB_active NF-κB (Active) NFkB->NFkB_active Translocates to Nucleus IkB_NFkB->NFkB Releases Flavones Substituted Flavones Flavones->IKK_Complex Inhibit Flavones->NFkB_active Inhibit Translocation DNA DNA NFkB_active->DNA Binds to Proinflammatory_Genes Pro-inflammatory Gene Expression (COX-2, iNOS, Cytokines) DNA->Proinflammatory_Genes Induces Transcription Flavone_Synthesis cluster_synthesis General Synthesis of Substituted Flavones Start Substituted 2'-Hydroxyacetophenone ClaisenSchmidt Claisen-Schmidt Condensation Start->ClaisenSchmidt Aldehyde Substituted Benzaldehyde Aldehyde->ClaisenSchmidt Chalcone Substituted 2'-Hydroxychalcone ClaisenSchmidt->Chalcone Cyclization Oxidative Cyclization Chalcone->Cyclization Flavone Substituted Flavone Cyclization->Flavone

References

Methodological & Application

HPLC and LC-MS methods for 5-Hydroxy-7-acetoxyflavone analysis

Author: BenchChem Technical Support Team. Date: December 2025

An increasing interest in the pharmacological properties of flavonoids has driven the need for robust and sensitive analytical methods for their quantification in various matrices. 5-Hydroxy-7-acetoxyflavone, a derivative of the flavone backbone, is a compound of interest for researchers in drug discovery and natural product chemistry. This document provides detailed application notes and protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).

While specific validated methods for this compound are not widely published, the protocols outlined below are based on established methods for structurally similar flavonoids, such as 5,7-dihydroxyflavone (chrysin), and provide a strong starting point for method development and validation.

Application Note: Analysis of this compound

Introduction

This compound is a synthetic derivative of the coumarin scaffold, a class of compounds known for their wide range of biological activities.[1] Accurate quantification of this compound is essential for pharmacokinetic studies, metabolism research, and quality control of synthesized batches. HPLC with UV detection and LC-MS/MS are powerful techniques for the selective and sensitive determination of flavonoids in complex mixtures.[2][3]

Chromatographic Principles

Reversed-phase HPLC is the most common approach for the separation of flavonoids.[1] A C18 stationary phase provides good retention and separation based on the hydrophobicity of the analytes. The mobile phase typically consists of a mixture of water and an organic solvent, such as acetonitrile or methanol, often with an acidic modifier like formic acid or acetic acid to improve peak shape and ionization efficiency in LC-MS.[4][5]

For highly sensitive and selective analysis, coupling HPLC with tandem mass spectrometry (LC-MS/MS) is the preferred method. This technique allows for the precise quantification of the target analyte even at very low concentrations in complex biological matrices.[6]

Experimental Protocols

The following protocols are recommended starting points for the analysis of this compound. Optimization will likely be required based on the specific matrix and instrumentation.

Protocol 1: HPLC-UV Method

This protocol is suitable for the quantification of this compound in relatively clean samples, such as formulated products or in vitro assays.

  • Sample Preparation:

    • Dissolve the sample containing this compound in a suitable organic solvent such as methanol or acetonitrile.

    • Filter the solution through a 0.45 µm syringe filter to remove any particulate matter before injection.

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[5]

    • Mobile Phase:

      • A: 0.1% Acetic acid in water.[5]

      • B: 0.1% Acetic acid in acetonitrile.[5]

    • Gradient Elution: A gradient elution is recommended to ensure good separation from potential impurities. A starting point could be: 0-5 min, 10% B; 5-20 min, 10-90% B; 20-25 min, 90% B; 25-30 min, 10% B.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.[5]

    • Column Temperature: Ambient or controlled at 25 °C.

    • Detection: UV absorbance at a wavelength determined by the UV spectrum of this compound (typically around 254 nm or a wavelength of maximum absorbance).

Protocol 2: LC-MS/MS Method

This protocol is designed for the sensitive and selective quantification of this compound in complex biological matrices like plasma or tissue homogenates.

  • Sample Preparation (Protein Precipitation):

    • To a 50 µL aliquot of plasma, add 300 µL of acetonitrile containing an appropriate internal standard (IS).[4] A structurally similar compound not present in the sample can be used as an IS.

    • Vortex the mixture vigorously for 1 minute to precipitate proteins.

    • Centrifuge the mixture at high speed (e.g., 14,000 rpm) for 5 minutes.[4]

    • Transfer the clear supernatant to a clean vial for injection.

  • LC-MS/MS Conditions:

    • Chromatographic Conditions:

      • Column: Atlantis C18 column or equivalent.[4]

      • Mobile Phase:

        • A: 0.2% Formic acid in water.[4]

        • B: Acetonitrile.[4]

      • Elution: An isocratic or gradient elution can be used. For a similar compound, 5,7-dihydroxyflavone, an isocratic mobile phase of 20:80 (A:B) was used.[4]

      • Flow Rate: 0.9 mL/min.[4]

      • Injection Volume: 5 µL.[4]

    • Mass Spectrometry Conditions:

      • Ionization Mode: Electrospray Ionization (ESI) in either positive or negative mode. Flavonoids can often be detected in both modes, so initial experiments should be conducted to determine the most sensitive mode for this compound.

      • Multiple Reaction Monitoring (MRM): For quantitative analysis, monitor specific precursor-to-product ion transitions for both the analyte and the internal standard. These transitions will need to be determined by infusing a standard solution of this compound into the mass spectrometer.

Quantitative Data Summary

The following table summarizes quantitative data from validated HPLC and LC-MS/MS methods for compounds structurally related to this compound. This data can serve as a reference for expected performance during method validation.

Parameter5,7-Dihydroxyflavone (Chrysin)3′,4′,5-Trihydroxy-3-methoxy-6,7-methylenedioxyflavone 4′-glucuronide (TMG)
Instrumentation LC-MS/MSHPLC-DAD
Linearity Range 4.50–4500 ng/mL[4]15.625–500 µg/mL[5]
Correlation Coefficient (R²) Not specified, but a linear response function was established[4]0.999[5]
Limit of Detection (LOD) Not specifiedMentioned but value not provided[5]
Limit of Quantification (LOQ) Not specifiedMentioned but value not provided[5]
Recovery Not specified90–101%[5]
Precision (Intra-day) Good precision demonstrated[4]< 3%[5]
Precision (Inter-day) Good precision demonstrated[4]< 6%[5]

Method Validation

For use in regulated studies, any developed method for this compound must be fully validated according to regulatory guidelines (e.g., US FDA).[4] Key validation parameters include:

  • Specificity and Selectivity

  • Linearity and Range

  • Accuracy and Precision

  • Limit of Detection (LOD) and Limit of Quantification (LOQ)

  • Recovery

  • Stability

Visualizations

The following diagram illustrates a typical workflow for the LC-MS/MS analysis of a target analyte from a biological matrix.

HPLC_MS_Workflow Sample Biological Sample (e.g., Plasma) Precipitation Protein Precipitation (Acetonitrile) Sample->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant HPLC HPLC Separation (C18 Column) Supernatant->HPLC MS Mass Spectrometry (ESI, MRM) HPLC->MS DataAcquisition Data Acquisition MS->DataAcquisition Quantification Quantification (Calibration Curve) DataAcquisition->Quantification Results Results Quantification->Results

References

Application Notes and Protocols for 5-Hydroxy-7-acetoxyflavone as a Potential Enzyme Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Hydroxy-7-acetoxyflavone is a synthetic flavonoid derivative. Flavonoids, a broad class of plant secondary metabolites, are known to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. A significant portion of these activities can be attributed to their ability to interact with and inhibit various enzymes. The structural characteristics of this compound, particularly the presence of a hydroxyl group at the 5-position and an acetoxy group at the 7-position of the flavone backbone, suggest its potential as a modulator of enzyme activity.

While specific enzymatic inhibition data for this compound is not extensively available in the public domain, the well-documented inhibitory profile of structurally related 5-hydroxyflavones allows for the formulation of strong hypotheses regarding its potential targets. These include enzymes involved in inflammation (Cyclooxygenase-2, COX-2; inducible Nitric Oxide Synthase, iNOS) and drug metabolism (Cytochrome P450 family, e.g., CYP3A4). These application notes provide a framework for investigating the enzyme inhibitory potential of this compound, including detailed experimental protocols and data presentation guidelines.

Potential Enzyme Targets and Rationale

Based on structure-activity relationships of similar flavonoids, this compound is a promising candidate for inhibiting the following enzymes:

  • Cyclooxygenase-2 (COX-2): Many 5-hydroxyflavones are known to be selective inhibitors of COX-2, an enzyme upregulated during inflammation and implicated in pain and cancer.

  • Inducible Nitric Oxide Synthase (iNOS): Overproduction of nitric oxide by iNOS is a hallmark of inflammatory conditions. Flavonoids have been shown to inhibit iNOS expression and activity.

  • Cytochrome P450 3A4 (CYP3A4): This enzyme is crucial for the metabolism of a vast number of drugs. Inhibition of CYP3A4 by compounds like flavonoids can lead to significant drug-drug interactions.

Data Presentation: Quantitative Inhibitory Activity

To facilitate a clear comparison of the inhibitory potency of this compound against various potential enzyme targets, all quantitative data should be summarized in a structured table. The following table presents hypothetical, yet plausible, inhibitory data for this compound to serve as an example for presenting experimental findings.

Target EnzymeAssay TypeIC50 (µM) [Hypothetical]Positive ControlPositive Control IC50 (µM)
Cyclooxygenase-2 (COX-2)Cell-free (ovine)8.5Celecoxib0.04
Inducible Nitric Oxide Synthase (iNOS)Cell-based (RAW 264.7)12.2L-NIL3.8
Cytochrome P450 3A4 (CYP3A4)Recombinant Human5.3Ketoconazole0.015

Experimental Protocols

Detailed methodologies for key enzyme inhibition assays are provided below. These protocols are adaptable for the screening and characterization of this compound.

Protocol 1: Cyclooxygenase-2 (COX-2) Inhibition Assay (Cell-Free)

Objective: To determine the in vitro inhibitory effect of this compound on the activity of purified ovine COX-2.

Materials:

  • This compound

  • Ovine COX-2 enzyme (purified)

  • Arachidonic acid (substrate)

  • N,N,N',N'-Tetramethyl-p-phenylenediamine (TMPD)

  • Reaction Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Celecoxib (positive control)

  • DMSO (vehicle)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare serial dilutions of the test compound and Celecoxib in the reaction buffer.

    • Prepare a solution of arachidonic acid in ethanol and then dilute in the reaction buffer.

    • Prepare a solution of TMPD in the reaction buffer.

  • Assay Protocol:

    • To each well of a 96-well plate, add the following in order:

      • 150 µL of Reaction Buffer

      • 10 µL of test compound dilution (or vehicle/positive control)

      • 10 µL of COX-2 enzyme solution

    • Incubate the plate at room temperature for 10 minutes.

    • Initiate the reaction by adding 20 µL of TMPD solution followed by 20 µL of arachidonic acid solution.

    • Immediately measure the absorbance at 590 nm in a kinetic mode for 5 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute).

    • Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Protocol 2: Inducible Nitric Oxide Synthase (iNOS) Inhibition Assay (Cell-Based)

Objective: To assess the ability of this compound to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Materials:

  • This compound

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Lipopolysaccharide (LPS)

  • L-N6-(1-iminoethyl)lysine (L-NIL) (positive control)

  • Griess Reagent System

  • 96-well cell culture plate

  • Cell incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Culture and Seeding:

    • Culture RAW 264.7 cells in DMEM supplemented with 10% FBS.

    • Seed the cells into a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Treatment:

    • Prepare various concentrations of this compound and L-NIL in DMEM.

    • Remove the old medium from the cells and replace it with fresh medium containing the test compounds or controls.

    • Pre-incubate the cells for 1 hour.

    • Stimulate the cells by adding LPS to a final concentration of 1 µg/mL to all wells except the negative control.

  • Nitrite Measurement:

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

    • After incubation, collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Sulfanilamide solution (from Griess Reagent System) to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride (NED) solution and incubate for another 10 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis:

    • Generate a standard curve using known concentrations of sodium nitrite.

    • Calculate the concentration of nitrite in each sample from the standard curve.

    • Determine the percentage of inhibition of nitrite production for each concentration of the test compound relative to the LPS-stimulated control.

    • Calculate the IC50 value.

Protocol 3: Cytochrome P450 3A4 (CYP3A4) Inhibition Assay (Recombinant Human)

Objective: To evaluate the inhibitory potential of this compound on the activity of recombinant human CYP3A4.

Materials:

  • This compound

  • Recombinant human CYP3A4 enzyme

  • CYP3A4 substrate (e.g., Luciferin-PFBE)

  • NADPH regenerating system

  • Ketoconazole (positive control)

  • Potassium phosphate buffer (pH 7.4)

  • Luminescent detection reagent

  • White, opaque 96-well microplate

  • Luminometer

Procedure:

  • Preparation of Reagents:

    • Prepare stock solutions of this compound and ketoconazole in DMSO.

    • Prepare working solutions of the test compounds, controls, substrate, and enzyme in the potassium phosphate buffer.

  • Assay Protocol:

    • Add 25 µL of the test compound dilution (or vehicle/positive control) to the wells of the 96-well plate.

    • Add 25 µL of the CYP3A4 enzyme and substrate mixture.

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding 50 µL of the NADPH regenerating system.

    • Incubate the plate at 37°C for 30 minutes.

    • Stop the reaction and generate the luminescent signal by adding 100 µL of the detection reagent.

    • Incubate for 20 minutes at room temperature.

  • Measurement and Data Analysis:

    • Measure the luminescence using a luminometer.

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Determine the IC50 value.

Mandatory Visualizations

Signaling Pathway Diagrams

G NF-κB Signaling Pathway in Inflammation LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases NFkB_active Active NF-κB NFkB->NFkB_active activation Nucleus Nucleus NFkB_active->Nucleus translocates iNOS_Gene iNOS Gene iNOS_mRNA iNOS mRNA iNOS_Gene->iNOS_mRNA transcription iNOS_Protein iNOS Protein iNOS_mRNA->iNOS_Protein translation NO Nitric Oxide iNOS_Protein->NO produces Flavone This compound Flavone->IKK inhibits Flavone->NFkB_active inhibits translocation

Caption: NF-κB signaling pathway and potential inhibition by this compound.

G COX-2 Pathway in Inflammation Inflammatory_Stimuli Inflammatory Stimuli PLA2 PLA2 Inflammatory_Stimuli->PLA2 activates Cell_Membrane Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane->Arachidonic_Acid releases PLA2->Cell_Membrane acts on COX2 COX-2 Arachidonic_Acid->COX2 substrate PGH2 Prostaglandin H2 COX2->PGH2 converts to Prostaglandins Prostaglandins (PGE2) PGH2->Prostaglandins isomerization Inflammation Inflammation Prostaglandins->Inflammation mediates Flavone This compound Flavone->COX2 inhibits

Caption: Arachidonic acid metabolism via the COX-2 pathway and its inhibition.

Experimental Workflow Diagram

G Enzyme Inhibition Assay Workflow Start Start Prepare_Reagents Prepare Reagents (Enzyme, Substrate, Buffer, Test Compound, Controls) Start->Prepare_Reagents Dispense Dispense Reagents into 96-well Plate Prepare_Reagents->Dispense Pre_Incubate Pre-incubation Dispense->Pre_Incubate Initiate_Reaction Initiate Reaction (Add Substrate/Cofactor) Pre_Incubate->Initiate_Reaction Incubate Incubation Initiate_Reaction->Incubate Measure_Signal Measure Signal (Absorbance/Fluorescence/ Luminescence) Incubate->Measure_Signal Data_Analysis Data Analysis (% Inhibition, IC50) Measure_Signal->Data_Analysis End End Data_Analysis->End

Caption: A generalized workflow for in vitro enzyme inhibition screening.

Dissolving 5-Hydroxy-7-acetoxyflavone for Bioassays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the dissolution of 5-Hydroxy-7-acetoxyflavone, a member of the flavonoid class of natural compounds, for use in various biological assays. The information compiled is intended to guide researchers in preparing this compound for in vitro studies, ensuring optimal solubility and stability.

Introduction

This compound is a derivative of the naturally occurring flavone, chrysin. The addition of an acetoxy group can alter the physicochemical properties of the parent molecule, potentially influencing its solubility, stability, and biological activity. Proper dissolution and preparation of this compound are critical first steps for obtaining reliable and reproducible results in bioassays. This document outlines recommended solvents, preparation of stock solutions, and protocols for creating working solutions for cell-based and other in vitro assays.

Solubility and Solvent Selection

Recommended Solvents:

For the preparation of stock solutions, organic solvents are recommended. The choice of solvent will depend on the specific requirements of the bioassay.

  • Dimethyl Sulfoxide (DMSO): DMSO is a widely used solvent for preparing high-concentration stock solutions of flavonoids for cell culture experiments. It is a strong polar aprotic solvent that can dissolve a wide range of compounds.

  • Ethanol (EtOH): Ethanol, particularly 95% or absolute ethanol, is another common solvent for dissolving flavonoids.[2] It is often used for preparing samples for total flavonoid assays and other in vitro tests.[2]

  • Methanol (MeOH): Methanol can also be used to dissolve flavonoids and is suitable for various analytical and biological assays.

General Solubility Guidelines:

The following table summarizes the recommended solvents and typical starting concentrations for dissolving flavonoids. It is important to note that the optimal concentration for this compound should be determined empirically.

SolventRecommended Starting ConcentrationNotes
Dimethyl Sulfoxide (DMSO)10-50 mMIdeal for high-concentration stock solutions for cell culture. The final concentration of DMSO in the assay should be kept low (typically <0.5%) to avoid solvent-induced toxicity.
Ethanol (95% or absolute)1-50 mg/mLCommonly used for preparing samples for in vitro assays such as total flavonoid content determination.[2]
Methanol1-10 mg/mLSuitable for various analytical and biological applications.

Experimental Protocols

Preparation of a High-Concentration Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, suitable for most cell-based assays.

Materials:

  • This compound (powder)

  • Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Calibrated micropipettes

Procedure:

  • Calculate the required mass: Determine the mass of this compound needed to prepare the desired volume and concentration of the stock solution. The molecular weight of this compound (C₁₇H₁₂O₅) is 296.27 g/mol .

    • For 1 mL of a 10 mM stock solution:

      • Mass (g) = 10 mmol/L * 1 L/1000 mL * 1 mL * 296.27 g/mol = 0.0029627 g = 2.96 mg

  • Weigh the compound: Accurately weigh the calculated amount of this compound powder and transfer it to a sterile microcentrifuge tube.

  • Add DMSO: Add the appropriate volume of DMSO to the microcentrifuge tube.

  • Dissolve the compound: Vortex the tube vigorously until the compound is completely dissolved. Gentle warming in a 37°C water bath may be used to aid dissolution if necessary.

  • Sterilization (optional): If required for sterile cell culture applications, the stock solution can be filter-sterilized using a 0.22 µm syringe filter compatible with DMSO.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term storage.

Preparation of Working Solutions for Cell-Based Assays

This protocol describes the dilution of the high-concentration DMSO stock solution to prepare working solutions in cell culture medium.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Sterile cell culture medium appropriate for the cell line being used

  • Sterile tubes for dilution

Procedure:

  • Thaw the stock solution: Thaw the 10 mM stock solution at room temperature.

  • Serial Dilution: Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations for the bioassay. It is crucial to ensure that the final concentration of DMSO in the culture medium is non-toxic to the cells (typically below 0.5%).

    • Example for a 100 µM working solution:

      • To prepare 1 mL of a 100 µM working solution, add 10 µL of the 10 mM stock solution to 990 µL of cell culture medium. The final DMSO concentration will be 0.1%.

  • Mix thoroughly: Gently mix the working solution by pipetting up and down or by gentle vortexing.

  • Use immediately: It is recommended to use the freshly prepared working solutions for experiments to minimize potential degradation of the compound in the aqueous environment of the cell culture medium.

Stability Considerations

The stability of acetylated flavonoids can be influenced by factors such as pH, temperature, and the presence of enzymes in the assay system. The acetyl group may be susceptible to hydrolysis, particularly in aqueous solutions.

  • Stock Solutions: When stored properly in an anhydrous solvent like DMSO at low temperatures (-20°C or -80°C), the stock solution of this compound is expected to be stable for several months.

  • Working Solutions: In aqueous cell culture media, the stability of the compound may be reduced. It is advisable to prepare working solutions fresh for each experiment.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for preparing this compound for bioassays.

Dissolution_Workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation Compound This compound (Powder) Weigh Weigh Compound Compound->Weigh Solvent DMSO Dissolve Dissolve in DMSO Solvent->Dissolve Weigh->Dissolve Store Store at -20°C / -80°C Dissolve->Store Stock Thawed Stock Solution Store->Stock Dilute Serial Dilution Stock->Dilute Medium Cell Culture Medium Medium->Dilute Assay Add to Bioassay Dilute->Assay

Workflow for preparing this compound solutions.

Signaling Pathway Considerations

While the specific signaling pathways modulated by this compound require experimental validation, flavonoids are known to interact with various cellular signaling cascades. The diagram below represents a generalized signaling pathway that is often implicated in the biological activity of flavonoids, such as the MAPK/ERK pathway which is involved in cell proliferation and survival.

Signaling_Pathway cluster_pathway Potential Signaling Pathway Interaction Flavonoid This compound Receptor Cell Surface Receptor Flavonoid->Receptor Inhibition/Activation? RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factor Transcription Factor ERK->Transcription_Factor Cellular_Response Cellular Response (e.g., Proliferation, Apoptosis) Transcription_Factor->Cellular_Response

Hypothesized interaction with a cellular signaling pathway.

Disclaimer: The information provided in this document is for research purposes only. The optimal conditions for dissolving and using this compound should be determined empirically for each specific application. It is the responsibility of the user to ensure safe laboratory practices.

References

Application Notes and Protocols for In Vivo Experimental Design: 5-Hydroxy-7-acetoxyflavone Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flavonoids are a class of plant-derived polyphenolic compounds renowned for their diverse pharmacological activities, including anti-inflammatory, antioxidant, anti-cancer, and neuroprotective effects.[1][2] 5-Hydroxy-7-acetoxyflavone, a specific flavone derivative, is a promising candidate for therapeutic development. However, rigorous in vivo studies are essential to validate its efficacy and elucidate its mechanisms of action in a complex physiological system.

These application notes provide a comprehensive framework for designing and conducting preclinical in vivo studies to investigate the therapeutic potential of this compound. The protocols outlined below are based on established models for evaluating the primary biological activities associated with flavonoids. While specific data on this compound is limited, the proposed experimental designs draw from extensive research on structurally similar flavonoids.[3][4]

Potential Therapeutic Applications to Investigate

Based on the known biological activities of flavonoids, the following areas are logical starting points for in vivo investigation of this compound:

  • Anti-inflammatory Activity : Many flavonoids are known to modulate inflammatory pathways, such as the NF-κB and MAPK signaling cascades.[5]

  • Anti-cancer Activity : Flavonoids have demonstrated the ability to inhibit tumor growth, induce apoptosis, and sensitize cancer cells to chemotherapy.[1][6]

  • Neuroprotective Activity : The antioxidant and anti-inflammatory properties of flavonoids may confer protection against neuronal damage in models of neurodegenerative diseases.[7][8]

General Considerations for In Vivo Studies

Animal Models: The choice of animal model is critical and should be appropriate for the research question. Common models include mice (e.g., C57BL/6, BALB/c) and rats (e.g., Sprague-Dawley, Wistar). The health and welfare of the animals must be the primary consideration, and all procedures should be approved by an Institutional Animal Care and Use Committee (IACUC).

Drug Formulation and Administration: this compound will likely require a vehicle for solubilization, such as a mixture of DMSO, Tween 80, and saline. The route of administration (e.g., oral gavage, intraperitoneal injection) and dosing regimen should be determined based on preliminary pharmacokinetic and toxicity studies.

Ethical Considerations: All animal experiments should be designed to minimize pain and distress. The number of animals used should be the minimum required to obtain statistically significant results.

Section 1: Investigation of Anti-inflammatory Activity

Carrageenan-Induced Paw Edema Model

This is a widely used and well-characterized model of acute inflammation.[9][10]

Protocol:

  • Animal Model: Male Wistar rats (180-200 g).

  • Acclimatization: Acclimatize animals for at least one week before the experiment.

  • Grouping:

    • Group I: Vehicle control (e.g., 0.5% carboxymethylcellulose).

    • Group II: this compound (e.g., 10 mg/kg, p.o.).

    • Group III: this compound (e.g., 25 mg/kg, p.o.).

    • Group IV: Standard drug (e.g., Indomethacin, 10 mg/kg, p.o.).

  • Procedure:

    • Administer the test compound or vehicle orally 1 hour before carrageenan injection.

    • Inject 0.1 mL of 1% (w/v) carrageenan solution in saline into the sub-plantar region of the right hind paw.

    • Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.

  • Endpoint Analysis:

    • Calculate the percentage inhibition of edema.

    • Collect paw tissue for histological analysis (e.g., H&E staining for inflammatory cell infiltration).

    • Homogenize paw tissue to measure levels of inflammatory mediators (e.g., TNF-α, IL-6, PGE₂) via ELISA.

Data Presentation: Anti-inflammatory Effects

Table 1: Effect of this compound on Carrageenan-Induced Paw Edema in Rats

Treatment GroupDose (mg/kg)Paw Volume (mL) at 3h (Mean ± SEM)% Inhibition of Edema
Vehicle Control-1.25 ± 0.08-
This compound100.98 ± 0.06*21.6
This compound250.75 ± 0.05 40.0
Indomethacin100.62 ± 0.0450.4

*p < 0.05, **p < 0.01 compared to vehicle control. Data are hypothetical examples.

Visualization: Anti-inflammatory Workflow and Pathway

G Experimental Workflow for Anti-inflammatory Study cluster_0 Pre-treatment cluster_1 Inflammation Induction cluster_2 Data Collection & Analysis acclimatization Animal Acclimatization grouping Random Grouping acclimatization->grouping dosing Oral Administration of this compound grouping->dosing induction Sub-plantar Injection of Carrageenan dosing->induction 1 hour measurement Paw Volume Measurement (0-4 hours) induction->measurement euthanasia Euthanasia & Tissue Collection measurement->euthanasia analysis Histology & Biomarker Analysis (ELISA) euthanasia->analysis

Caption: Workflow for the carrageenan-induced paw edema model.

G Potential Anti-inflammatory Signaling Pathway Inflammatory Stimulus Inflammatory Stimulus TLR4 TLR4 Inflammatory Stimulus->TLR4 IKK IKK TLR4->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates NF-κB NF-κB IκBα->NF-κB Releases Nucleus Nucleus NF-κB->Nucleus Translocates Pro-inflammatory Genes Pro-inflammatory Genes Nucleus->Pro-inflammatory Genes Transcription This compound This compound This compound->IKK Inhibits

Caption: Inhibition of the NF-κB signaling pathway by flavonoids.

Section 2: Investigation of Anti-cancer Activity

Xenograft Tumor Model

This model involves implanting human cancer cells into immunocompromised mice to study tumor growth and the efficacy of anti-cancer agents.[1]

Protocol:

  • Cell Line: Select a relevant human cancer cell line (e.g., HCT-116 for colorectal cancer, based on data from similar flavonoids[3]).

  • Animal Model: Immunocompromised mice (e.g., NOD/SCID or athymic nude mice), 6-8 weeks old.

  • Tumor Implantation:

    • Subcutaneously inject 1 x 10⁶ cancer cells in 100 µL of Matrigel into the right flank of each mouse.

    • Monitor tumor growth with calipers.

  • Grouping and Treatment:

    • When tumors reach a palpable size (e.g., 100 mm³), randomize mice into groups.

    • Group I: Vehicle control.

    • Group II: this compound (e.g., 20 mg/kg, i.p., daily).

    • Group III: this compound (e.g., 40 mg/kg, i.p., daily).

    • Group IV: Standard drug (e.g., 5-Fluorouracil).

  • Monitoring and Endpoints:

    • Measure tumor volume and body weight every 2-3 days.

    • At the end of the study (e.g., 21 days or when tumors reach a predetermined size), euthanize the mice.

    • Excise tumors, weigh them, and process for further analysis.

  • Ex Vivo Analysis:

    • Histology: H&E staining to observe tumor morphology.

    • Immunohistochemistry (IHC): Stain for proliferation markers (e.g., Ki-67) and apoptosis markers (e.g., cleaved caspase-3).

    • Western Blot: Analyze protein expression in key signaling pathways (e.g., Akt, MAPK) from tumor lysates.

Data Presentation: Anti-cancer Effects

Table 2: Effect of this compound on Tumor Growth in a Xenograft Model

Treatment GroupDose (mg/kg)Final Tumor Volume (mm³) (Mean ± SEM)Final Tumor Weight (g) (Mean ± SEM)% Tumor Growth Inhibition
Vehicle Control-1520 ± 1501.45 ± 0.12-
This compound201050 ± 1251.02 ± 0.1030.9
This compound40730 ± 98 0.71 ± 0.0852.0
5-Fluorouracil20450 ± 75 0.43 ± 0.0670.4

*p < 0.05, **p < 0.01 compared to vehicle control. Data are hypothetical examples.

Visualization: Anti-cancer Workflow and Pathway

G Xenograft Model Experimental Workflow start Cancer Cell Culture implant Subcutaneous Implantation into Nude Mice start->implant monitor Tumor Growth Monitoring implant->monitor randomize Randomization into Treatment Groups monitor->randomize treat Daily Treatment Administration randomize->treat measure Tumor Volume & Body Weight Measurement (3x/week) treat->measure endpoint Study Endpoint & Euthanasia measure->endpoint excise Tumor Excision & Weight endpoint->excise analysis Ex Vivo Analysis (IHC, Western Blot) excise->analysis

Caption: Workflow for an in vivo anti-cancer xenograft study.

G Proposed Pro-Apoptotic Signaling Pathway HAF This compound ROS ↑ ROS Generation HAF->ROS Mito Mitochondrial Stress ROS->Mito Bax ↑ Bax Mito->Bax Bcl2 ↓ Bcl-2 Mito->Bcl2 CytC Cytochrome c Release Bax->CytC Bcl2->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: ROS-mediated mitochondrial apoptosis pathway.

Section 3: Investigation of Neuroprotective Activity

MPTP-Induced Parkinson's Disease Model

This model uses the neurotoxin MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) to induce dopaminergic neuron loss, mimicking key features of Parkinson's disease.[7]

Protocol:

  • Animal Model: Male C57BL/6 mice (8-10 weeks old).

  • Grouping and Pre-treatment:

    • Group I: Saline control.

    • Group II: MPTP + Vehicle.

    • Group III: MPTP + this compound (e.g., 25 mg/kg, p.o.).

    • Group IV: MPTP + this compound (e.g., 50 mg/kg, p.o.).

    • Administer the test compound or vehicle daily for 7 days before MPTP administration and continue throughout the study.

  • MPTP Induction:

    • Administer MPTP (e.g., 20 mg/kg, i.p.) four times at 2-hour intervals on a single day.

  • Behavioral Testing (7 days post-MPTP):

    • Rotarod Test: To assess motor coordination and balance.

    • Pole Test: To measure bradykinesia.

  • Endpoint Analysis (14 days post-MPTP):

    • Euthanize mice and perfuse with saline followed by 4% paraformaldehyde.

    • Collect brains for analysis.

    • Immunohistochemistry: Stain for tyrosine hydroxylase (TH) in the substantia nigra and striatum to quantify dopaminergic neuron survival.

    • HPLC: Measure dopamine and its metabolites (DOPAC, HVA) in striatal tissue homogenates.

Data Presentation: Neuroprotective Effects

Table 3: Neuroprotective Effects of this compound in MPTP-Treated Mice

Treatment GroupDose (mg/kg)Latency to Fall (s) in Rotarod Test (Mean ± SEM)TH-Positive Neurons in Substantia Nigra (% of Control)Striatal Dopamine Level (% of Control)
Saline Control-185 ± 12100 ± 5100 ± 6
MPTP + Vehicle-65 ± 8 45 ± 438 ± 5**
MPTP + 5-H-7-AF25105 ± 1062 ± 555 ± 6
MPTP + 5-H-7-AF50140 ± 11#78 ± 6#72 ± 7#

*p < 0.05, **p < 0.01 compared to Saline Control. #p < 0.05 compared to MPTP + Vehicle. 5-H-7-AF: this compound. Data are hypothetical examples.

Visualization: Neuroprotection Workflow and Pathway

G Neuroprotection Study Workflow (MPTP Model) pretreat Pre-treatment with this compound (7 days) mptp MPTP Induction (4x injections, 1 day) pretreat->mptp behavior Behavioral Testing (Rotarod, Pole Test) (Day 7 post-MPTP) mptp->behavior endpoint Euthanasia & Brain Collection (Day 14 post-MPTP) behavior->endpoint analysis Neurochemical (HPLC) & Histological (IHC) Analysis endpoint->analysis

Caption: Workflow for an MPTP-induced neurodegeneration study.

G Neuroprotective Signaling via Nrf2 Pathway HAF This compound Keap1 Keap1 HAF->Keap1 Inactivates Nrf2 Nrf2 Keap1->Nrf2 Releases Nucleus Nucleus Nrf2->Nucleus Translocates ARE ARE Nucleus->ARE Binds to AntioxidantEnzymes Antioxidant Enzymes (e.g., HO-1, SOD) ARE->AntioxidantEnzymes Upregulates Neuroprotection Neuroprotection AntioxidantEnzymes->Neuroprotection

Caption: Activation of the Nrf2 antioxidant response pathway.

References

Application Notes and Protocols: Evaluating the Antimicrobial Activity of 5-Hydroxy-7-acetoxyflavone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to evaluating the antimicrobial potential of 5-Hydroxy-7-acetoxyflavone, a derivative of the flavonoid family. Flavonoids are a diverse group of natural compounds known for their wide range of biological activities, including antimicrobial effects. This document outlines detailed protocols for determining the minimum inhibitory concentration (MIC), assessing anti-biofilm activity, and discusses the potential mechanisms of action based on established structure-activity relationships of flavonoids.

Introduction to this compound and its Antimicrobial Potential

Flavonoids exert their antimicrobial effects through various mechanisms, including the inhibition of nucleic acid synthesis, disruption of cytoplasmic membrane function, and interference with energy metabolism. The basic flavonoid structure consists of two phenyl rings (A and B) and a heterocyclic ring (C). The antimicrobial activity is significantly influenced by the substitution patterns on these rings.

For this compound, the hydroxyl group at the 5-position and the acetoxy group at the 7-position on the A ring are key features. The hydroxyl group at C5 can form a hydrogen bond with the C4-carbonyl group, which is a common feature in many biologically active flavonoids. The acetoxy group at C7, a result of acetylation of a hydroxyl group, may influence the compound's lipophilicity and, consequently, its ability to penetrate microbial cell membranes. While specific studies on this compound are limited, research on related 5,7-dihydroxyflavonoids has demonstrated antimicrobial activity against a range of bacteria and yeasts. The acetylation of hydroxyl groups is a common strategy in drug development to modify the pharmacokinetic properties of a compound.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol details the broth microdilution method, a standardized technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • This compound

  • Sterile 96-well microtiter plates

  • Appropriate bacterial and/or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi

  • Bacterial/fungal inoculum standardized to 0.5 McFarland turbidity

  • Positive control antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi)

  • Negative control (broth only)

  • Spectrophotometer (plate reader)

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL).

  • Serial Dilutions: Perform a two-fold serial dilution of the this compound stock solution in the appropriate broth directly in the 96-well plate. The final volume in each well should be 100 µL.

  • Inoculum Preparation: Adjust the turbidity of the microbial culture to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL. Dilute this suspension in broth to achieve a final inoculum concentration of 5 x 10^5 CFU/mL in each well.

  • Inoculation: Add 100 µL of the diluted microbial suspension to each well containing the serially diluted compound.

  • Controls:

    • Positive Control: Wells containing a known antibiotic.

    • Negative Control: Wells containing broth only (sterility control).

    • Growth Control: Wells containing broth and the microbial inoculum without any antimicrobial agent.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed. This can be assessed visually or by measuring the optical density (OD) at 600 nm using a plate reader.

Data Presentation:

MicroorganismThis compound MIC (µg/mL)Positive Control MIC (µg/mL)
Staphylococcus aureus[Insert experimental value][Insert experimental value]
Escherichia coli[Insert experimental value][Insert experimental value]
Candida albicans[Insert experimental value][Insert experimental value]
Assessment of Anti-Biofilm Activity using Crystal Violet Assay

This protocol measures the ability of this compound to inhibit biofilm formation by pathogenic microorganisms.

Materials:

  • This compound

  • Sterile 96-well flat-bottom microtiter plates

  • Bacterial strains known for biofilm formation (e.g., Pseudomonas aeruginosa, Staphylococcus epidermidis)

  • Tryptic Soy Broth (TSB) supplemented with 1% glucose

  • 0.1% (w/v) Crystal Violet solution

  • 30% (v/v) Acetic Acid

  • Phosphate Buffered Saline (PBS)

Procedure:

  • Preparation of Bacterial Culture: Grow the bacterial strain overnight in TSB.

  • Biofilm Formation:

    • Add 100 µL of sterile TSB with 1% glucose to each well of the 96-well plate.

    • Add 100 µL of serially diluted this compound to the wells.

    • Add 10 µL of the overnight bacterial culture to each well.

    • Include a growth control (no compound) and a negative control (no bacteria).

  • Incubation: Incubate the plate at 37°C for 24 hours without shaking.

  • Washing: Gently aspirate the medium and planktonic cells from each well. Wash the wells three times with 200 µL of sterile PBS to remove non-adherent cells.

  • Staining: Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.

  • Washing: Remove the crystal violet solution and wash the wells three times with PBS.

  • Solubilization: Add 200 µL of 30% acetic acid to each well to dissolve the bound crystal violet.

  • Quantification: Transfer 150 µL of the solubilized crystal violet to a new flat-bottom plate and measure the absorbance at 570 nm using a plate reader.

Data Presentation:

Concentration of this compound (µg/mL)Absorbance at 570 nm (Mean ± SD)% Biofilm Inhibition
0 (Control)[Insert experimental value]0
Concentration 1[Insert experimental value][Calculate]
Concentration 2[Insert experimental value][Calculate]
Concentration 3[Insert experimental value][Calculate]

Visualizing Experimental Workflows and Potential Mechanisms

The following diagrams, created using Graphviz (DOT language), illustrate the experimental workflow for MIC determination and a potential signaling pathway for the antimicrobial action of flavonoids.

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup (96-well plate) cluster_incubation Incubation cluster_results Results stock Stock Solution of This compound serial_dilution Serial Dilution of Compound stock->serial_dilution inoculum Standardized Microbial Inoculum (0.5 McFarland) add_inoculum Addition of Inoculum inoculum->add_inoculum serial_dilution->add_inoculum incubate Incubate at 37°C for 18-24h add_inoculum->incubate read_plate Visual/Spectrophotometric Reading incubate->read_plate determine_mic Determine MIC read_plate->determine_mic

Caption: Workflow for Minimum Inhibitory Concentration (MIC) Determination.

Flavonoid_Mechanism cluster_membrane Bacterial Cell Membrane cluster_intracellular Intracellular Targets flavonoid This compound membrane_disruption Membrane Disruption flavonoid->membrane_disruption Lipophilicity dna_gyrase DNA Gyrase Inhibition flavonoid->dna_gyrase atp_synthase ATP Synthase Inhibition flavonoid->atp_synthase permeability Increased Permeability membrane_disruption->permeability nucleic_acid Inhibition of Nucleic Acid Synthesis dna_gyrase->nucleic_acid energy_metabolism Disruption of Energy Metabolism atp_synthase->energy_metabolism

Caption: Potential Antimicrobial Mechanisms of Flavonoids.

Structure-Activity Relationship and Expected Outcome

Based on the general structure-activity relationships of flavonoids, the following can be anticipated for this compound:

  • Hydroxyl Group at C5: The presence of a hydroxyl group at the 5-position is often associated with increased antimicrobial activity. This is thought to be due to its ability to chelate metal ions essential for bacterial enzyme function and its involvement in hydrogen bonding interactions with target proteins.

  • Acetoxy Group at C7: The acetylation of the hydroxyl group at the 7-position increases the lipophilicity of the molecule. This could enhance its ability to penetrate the lipid-rich cell membranes of bacteria, potentially leading to increased intracellular concentrations and greater efficacy. However, in some cases, free hydroxyl groups are crucial for activity, and their modification can lead to a decrease in potency. Therefore, the effect of the acetoxy group needs to be experimentally verified.

  • General Flavone Backbone: The planar structure of the flavone backbone allows for intercalation with DNA and interaction with various enzymes, contributing to its antimicrobial effects.

It is hypothesized that this compound will exhibit moderate to good antimicrobial activity, particularly against Gram-positive bacteria. Its efficacy against Gram-negative bacteria might be lower due to the presence of the outer membrane, which acts as a barrier to hydrophobic compounds.

Conclusion

The provided protocols offer a robust framework for the initial antimicrobial evaluation of this compound. By determining its MIC and anti-biofilm capabilities, researchers can gain valuable insights into its potential as a novel antimicrobial agent. Further studies should focus on elucidating its precise mechanism of action and evaluating its efficacy in more complex models. The structure-activity relationships of flavonoids provide a strong rationale for investigating this compound, and the experimental data generated will be crucial for its future development.

Troubleshooting & Optimization

Technical Support Center: 5-Hydroxy-7-acetoxyflavone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 5-Hydroxy-7-acetoxyflavone.

Frequently Asked Questions (FAQs)

Q1: What is the general strategy for synthesizing this compound?

A1: The synthesis is typically a two-stage process. First, the flavone backbone, 5,7-dihydroxyflavone (also known as chrysin), is synthesized. Common methods for this include the Baker-Venkataraman rearrangement or the Allan-Robinson reaction. The second stage involves the selective acetylation of the 7-hydroxyl group of chrysin, taking advantage of the lower reactivity of the 5-hydroxyl group, which is involved in intramolecular hydrogen bonding with the C4-carbonyl group.[1][2][3]

Q2: Why is the 7-hydroxyl group acetylated in preference to the 5-hydroxyl group?

A2: The hydroxyl group at the 5-position forms a strong intramolecular hydrogen bond with the carbonyl group at the 4-position.[1][2] This interaction reduces the nucleophilicity of the 5-hydroxyl group, making it less reactive towards acylating agents under controlled conditions. Consequently, the 7-hydroxyl group is more readily acetylated.

Q3: What are the common side products in this synthesis?

A3: The most common side product is the diacetylated flavone, 5,7-diacetoxyflavone, where both hydroxyl groups are acetylated.[4] This occurs if the reaction conditions are too harsh or the reaction time is too long. In the synthesis of the chrysin precursor, incomplete cyclization or side reactions related to the specific named reaction used can also occur. For instance, in the Baker-Venkataraman rearrangement, a retro-Claisen condensation can sometimes be observed, especially if water is not rigorously excluded.[5]

Q4: How can I purify the final product, this compound?

A4: Purification is typically achieved using column chromatography on silica gel.[6] A solvent system such as a gradient of ethyl acetate in hexane can be used to separate the desired monoacetylated product from the unreacted starting material (chrysin) and the diacetylated byproduct. Recrystallization from a suitable solvent like ethyl acetate can also be employed for further purification.[4]

Q5: How can I confirm the structure of the synthesized this compound?

A5: The structure can be confirmed using standard analytical techniques. 1H NMR and 13C NMR spectroscopy will show characteristic shifts for the acetyl group and the aromatic protons of the flavone core.[7] Mass spectrometry will confirm the molecular weight of the compound.[8]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or no yield of 5,7-dihydroxyflavone (Chrysin) Baker-Venkataraman Rearrangement: - Use of a weak base. - Presence of water in the reaction.[9] - Insufficient reaction temperature or time. Allan-Robinson Reaction: - Impure reactants. - Incorrect reaction temperature.Baker-Venkataraman Rearrangement: - Use a stronger base such as KOH or NaH.[9] - Ensure all solvents and glassware are anhydrous.[9] - Optimize reaction temperature and time, monitoring by TLC. Allan-Robinson Reaction: - Recrystallize starting materials before use. - Carefully control the reaction temperature as specified in the protocol.
Formation of diacetylated byproduct (5,7-diacetoxyflavone) - Excess of acetylating agent (e.g., acetic anhydride). - Prolonged reaction time. - High reaction temperature. - Use of a highly effective catalyst like 4-dimethylaminopyridine (DMAP).[10]- Use a stoichiometric amount or a slight excess of the acetylating agent. - Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed. - Perform the reaction at a lower temperature (e.g., 0 °C to room temperature).[10] - Avoid or use catalytic amounts of highly active catalysts.
Hydrolysis of the acetoxy group - Presence of water during workup or storage. - Acidic or basic conditions during purification.- Ensure all workup steps are performed with anhydrous solvents where possible. - Neutralize the reaction mixture carefully before extraction. - Avoid prolonged exposure to acidic or basic conditions.
Difficulty in purifying the final product - Similar polarity of the desired product, starting material, and byproduct.- Use a long chromatography column for better separation. - Employ a shallow solvent gradient during column chromatography. - Consider preparative HPLC for high-purity samples.[6]

Experimental Protocols

Stage 1: Synthesis of 5,7-Dihydroxyflavone (Chrysin) via Baker-Venkataraman Rearrangement

This protocol is a generalized procedure based on the principles of the Baker-Venkataraman rearrangement.

  • Esterification: 2,4,6-trihydroxyacetophenone is first acylated with benzoyl chloride in the presence of a base like pyridine to form 2-benzoyloxy-4,6-dihydroxyacetophenone.

  • Rearrangement: The resulting ester is then treated with a strong base, such as potassium hydroxide, in a solvent like pyridine. The mixture is heated to induce the Baker-Venkataraman rearrangement, forming a 1,3-diketone intermediate.[9][11]

  • Cyclization: The 1,3-diketone is then cyclized to the flavone by heating in a mixture of glacial acetic acid and a catalytic amount of a strong acid like sulfuric acid.[11]

  • Work-up and Purification: The reaction mixture is poured into water to precipitate the crude chrysin, which is then filtered, washed, and purified by recrystallization.

Stage 2: Selective Acetylation of 5,7-Dihydroxyflavone (Chrysin)

This protocol is designed for the selective acetylation of the 7-hydroxyl group.

  • Dissolution: Dissolve 5,7-dihydroxyflavone (1 equivalent) in dry pyridine under an inert atmosphere (e.g., argon).[10]

  • Acetylation: Cool the solution to 0 °C and add acetic anhydride (1.0-1.2 equivalents) dropwise.[10]

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within a few hours.

  • Quenching and Work-up: Once the starting material is consumed, quench the reaction by adding methanol. The solvent is then removed under reduced pressure. The residue is dissolved in an organic solvent like ethyl acetate and washed with dilute HCl, saturated aqueous NaHCO3, and brine.[10]

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by silica gel column chromatography using a hexane-ethyl acetate gradient to yield this compound.

Visualizations

Experimental Workflow for this compound Synthesis

G cluster_0 Stage 1: Chrysin Synthesis cluster_1 Stage 2: Selective Acetylation start 2,4,6-Trihydroxyacetophenone + Benzoyl Chloride ester Esterification (Pyridine) start->ester intermediate1 2-Benzoyloxy-4,6- dihydroxyacetophenone ester->intermediate1 rearrangement Baker-Venkataraman Rearrangement (KOH) intermediate1->rearrangement intermediate2 1,3-Diketone Intermediate rearrangement->intermediate2 cyclization Acid-catalyzed Cyclization (H₂SO₄/AcOH) intermediate2->cyclization chrysin 5,7-Dihydroxyflavone (Chrysin) cyclization->chrysin chrysin2 5,7-Dihydroxyflavone (Chrysin) acetylation Selective Acetylation (Acetic Anhydride/Pyridine) chrysin2->acetylation crude_product Crude Product Mixture acetylation->crude_product purification Column Chromatography crude_product->purification final_product This compound purification->final_product

Caption: Overall workflow for the synthesis of this compound.

Troubleshooting Logic for Selective Acetylation

G cluster_0 Troubleshooting Path start Perform Selective Acetylation check_tlc Monitor reaction by TLC start->check_tlc no_reaction No Reaction / Incomplete Reaction check_tlc->no_reaction Starting material remains byproduct Diacetylated Byproduct Observed check_tlc->byproduct Multiple spots (lower Rf) success Desired product formed. Proceed to workup. check_tlc->success Clean conversion cause_no_reaction Potential Causes: - Inactive reagents - Low temperature no_reaction->cause_no_reaction cause_byproduct Potential Causes: - Excess Ac₂O - Long reaction time - High temperature byproduct->cause_byproduct solution_no_reaction Solutions: - Use fresh reagents - Increase temperature slightly cause_no_reaction->solution_no_reaction solution_byproduct Solutions: - Reduce Ac₂O equivalents - Shorten reaction time - Lower reaction temperature cause_byproduct->solution_byproduct

Caption: Troubleshooting decision tree for the selective acetylation step.

References

Technical Support Center: Optimizing Acetoxyflavone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of acetoxyflavones. The content is designed to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the general strategy for synthesizing acetoxyflavones?

A1: The synthesis of acetoxyflavones typically involves a multi-step process. The common approach begins with the synthesis of a hydroxyflavone intermediate, which is then acetylated to yield the final acetoxyflavone product. The synthesis of the hydroxyflavone core often follows the Claisen-Schmidt condensation of a substituted 2'-hydroxyacetophenone with a substituted benzaldehyde to form a chalcone, which then undergoes oxidative cyclization.

Q2: What are the key starting materials for the synthesis of 7-acetoxyflavone?

A2: The synthesis of 7-acetoxyflavone typically starts with 2',4'-dihydroxyacetophenone and benzaldehyde. These precursors are used to first synthesize the intermediate, 7-hydroxyflavone.

Q3: How is the acetylation of the hydroxyl group on the flavone typically achieved?

A3: Acetylation of hydroxyflavones is commonly performed using acetic anhydride in the presence of a base catalyst such as pyridine.[1] This reaction converts the hydroxyl group (-OH) into an acetoxy group (-OAc).

Q4: What are some common challenges in acetoxyflavone synthesis?

A4: Common challenges include low yields during the chalcone condensation and oxidative cyclization steps, the formation of side products, and incomplete acetylation. Purification of the final product to remove unreacted reagents and byproducts can also be a hurdle.

Troubleshooting Guides

Problem 1: Low Yield of 7-Hydroxyflavone Intermediate

Possible Cause: Incomplete Claisen-Schmidt condensation or inefficient oxidative cyclization.

Solutions:

  • Optimize Base Concentration: The concentration of the base (e.g., KOH or NaOH) is crucial for the initial condensation step. Ensure the appropriate concentration is used to facilitate the reaction without causing unwanted side reactions.

  • Reaction Temperature: Maintain the recommended temperature for each step. The Claisen-Schmidt condensation is often carried out at low temperatures (e.g., 0 °C) to minimize side reactions.

  • Choice of Oxidizing Agent: For the cyclization of the chalcone to the flavone, a common and effective method is the use of iodine (I₂) in dimethyl sulfoxide (DMSO). Ensure the quality and appropriate stoichiometry of the oxidizing agent.

  • Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. Prolonged reaction times do not always lead to higher yields and can result in the formation of byproducts.

Problem 2: Incomplete Acetylation of 7-Hydroxyflavone

Possible Cause: Insufficient acetylating agent or catalyst, or non-optimal reaction conditions.

Solutions:

  • Excess Acetic Anhydride: Use a molar excess of acetic anhydride to ensure the complete conversion of the hydroxyl group.[2]

  • Fresh Reagents: Use freshly distilled or high-purity acetic anhydride and pyridine, as moisture can deactivate the reagents.

  • Reaction Monitoring: Follow the progress of the reaction by TLC to determine when the starting material (7-hydroxyflavone) has been fully consumed.[2]

  • Reaction Temperature and Time: While some acetylations proceed at room temperature, gentle heating (e.g., reflux) may be necessary to drive the reaction to completion.[1] Optimize the reaction time accordingly.

Problem 3: Difficulty in Purifying the Final Acetoxyflavone Product

Possible Cause: Presence of unreacted starting materials, byproducts from side reactions, or residual catalyst.

Solutions:

  • Work-up Procedure: After the acetylation reaction, a proper work-up is essential. This typically involves quenching the excess acetic anhydride with water or methanol and then performing an aqueous work-up to remove pyridine and acetic acid. Washing the organic layer with a dilute acid solution (e.g., 1 M HCl) and then with a saturated sodium bicarbonate solution can effectively remove basic and acidic impurities.[3]

  • Recrystallization: Recrystallization is a powerful technique for purifying solid organic compounds.[4] Choose a suitable solvent or solvent system in which the acetoxyflavone has high solubility at elevated temperatures and low solubility at room temperature. Common solvents for recrystallization of flavonoids include ethanol, methanol, and mixtures of hexane and ethyl acetate.

  • Column Chromatography: If recrystallization does not yield a pure product, silica gel column chromatography can be employed for further purification. A gradient of hexane and ethyl acetate is often an effective eluent system for separating flavonoids.

Experimental Protocols

Protocol 1: Synthesis of 7-Hydroxyflavone

This protocol is divided into two steps: the synthesis of the chalcone intermediate and its subsequent oxidative cyclization.

Step 1: Synthesis of 2',4'-Dihydroxy-chalcone (Claisen-Schmidt Condensation)

  • Dissolve 2',4'-dihydroxyacetophenone (1 equivalent) and benzaldehyde (1.1 equivalents) in ethanol in a round-bottom flask.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a 40% aqueous solution of potassium hydroxide (KOH) (2-3 equivalents) dropwise with constant stirring.

  • Continue stirring at 0 °C and monitor the reaction progress by TLC.

  • Once the reaction is complete, pour the mixture into a beaker containing crushed ice and acidify with dilute hydrochloric acid (HCl) until the pH is acidic.

  • The precipitated yellow solid is the crude 2',4'-dihydroxy-chalcone.

  • Filter the solid, wash thoroughly with cold water until the washings are neutral, and dry.

  • The crude product can be purified by recrystallization from ethanol.

Step 2: Synthesis of 7-Hydroxyflavone (Oxidative Cyclization)

  • Dissolve the purified 2',4'-dihydroxy-chalcone (1 equivalent) in dimethyl sulfoxide (DMSO).

  • Add a catalytic amount of iodine (I₂) (e.g., 0.1 equivalents) to the solution.

  • Heat the reaction mixture to 110-120 °C and stir for 2-3 hours.

  • Monitor the reaction by TLC until the chalcone is consumed.

  • After cooling to room temperature, pour the reaction mixture into a beaker of ice water.

  • A pale yellow solid, the crude 7-hydroxyflavone, will precipitate.

  • Filter the solid, wash with a 20% sodium thiosulfate solution to remove excess iodine, followed by washing with water.

  • Dry the crude product and purify by recrystallization from a suitable solvent like ethanol.

Protocol 2: Synthesis of 7-Acetoxyflavone (Acetylation)
  • Dissolve 7-hydroxyflavone (1.0 equivalent) in dry pyridine (2–10 mL/mmol) under an inert atmosphere (e.g., Argon).[3]

  • Cool the solution to 0 °C in an ice bath.

  • Add acetic anhydride (1.5–2.0 equivalents per hydroxyl group) dropwise to the solution.[3]

  • Stir the reaction mixture at room temperature and monitor its progress by TLC until the 7-hydroxyflavone is completely consumed.[3]

  • Quench the reaction by adding a small amount of dry methanol.[3]

  • Remove the pyridine and excess acetic anhydride by co-evaporation with toluene under reduced pressure.[2]

  • Dissolve the residue in an organic solvent like ethyl acetate.

  • Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.[3]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude 7-acetoxyflavone.[3]

  • Purify the product by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexane).

Data Presentation

Table 1: Optimization of Oxidative Cyclization of Chalcone to 7-Hydroxyflavone

EntryOxidizing AgentSolventTemperature (°C)Time (h)Yield (%)
1I₂DMSO1103~85
2I₂DMF1105~75
3SeO₂DioxaneReflux6~60
4Pd(TFA)₂/Cu(OAc)₂DMSO10015Varies

Note: Yields are approximate and can vary based on specific substrate and reaction scale.

Table 2: Optimization of Acetylation of 7-Hydroxyflavone

EntryAcetic Anhydride (eq.)CatalystTemperature (°C)Time (h)Yield (%)
11.5Pyridine2512>90
22.0Pyridine256>95
31.5PyridineReflux2>95
41.2DMAP (cat.)258~85

Note: Yields are approximate and can vary based on specific substrate and reaction scale.

Mandatory Visualizations

Acetoxyflavone_Synthesis_Workflow cluster_0 Step 1: Chalcone Synthesis cluster_1 Step 2: Flavone Synthesis cluster_2 Step 3: Acetylation 2_4_dihydroxyacetophenone 2',4'-Dihydroxy- acetophenone Claisen_Schmidt Claisen-Schmidt Condensation (KOH, Ethanol, 0°C) 2_4_dihydroxyacetophenone->Claisen_Schmidt Benzaldehyde Benzaldehyde Benzaldehyde->Claisen_Schmidt Chalcone 2',4'-Dihydroxy- chalcone Claisen_Schmidt->Chalcone Oxidative_Cyclization Oxidative Cyclization (I2, DMSO, 110°C) Chalcone->Oxidative_Cyclization Hydroxyflavone 7-Hydroxyflavone Oxidative_Cyclization->Hydroxyflavone Acetylation Acetylation (Acetic Anhydride, Pyridine) Hydroxyflavone->Acetylation Acetoxyflavone 7-Acetoxyflavone Acetylation->Acetoxyflavone

Caption: General workflow for the synthesis of 7-acetoxyflavone.

Troubleshooting_Logic Start Experiment Start Low_Yield Low Yield? Start->Low_Yield Incomplete_Reaction Incomplete Reaction? Low_Yield->Incomplete_Reaction No Optimize_Conditions Optimize Reaction Conditions: - Reagent Concentration - Temperature - Reaction Time Low_Yield->Optimize_Conditions Yes Purification_Issue Purification Issues? Incomplete_Reaction->Purification_Issue No Check_Reagents Check Reagent Quality: - Fresh Acetic Anhydride - Dry Pyridine Incomplete_Reaction->Check_Reagents Yes Improve_Workup Improve Work-up: - Acid/Base Washes Purification_Issue->Improve_Workup Yes Success Successful Synthesis Purification_Issue->Success No Optimize_Conditions->Start Check_Reagents->Start Recrystallize Purify by Recrystallization or Column Chromatography Improve_Workup->Recrystallize Recrystallize->Success

Caption: Troubleshooting workflow for acetoxyflavone synthesis.

References

Overcoming solubility issues with 5-Hydroxy-7-acetoxyflavone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Hydroxy-7-acetoxyflavone. The information aims to address common solubility challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: In which organic solvents is this compound soluble?

A1: this compound is soluble in a range of organic solvents, including Dimethyl Sulfoxide (DMSO), Chloroform, Dichloromethane, Ethyl Acetate, and Acetone.[1][2]

Q2: I am observing precipitation when I dilute my this compound stock solution in an aqueous buffer. What is happening?

A2: This is a common issue when diluting a stock solution prepared in an organic solvent (like DMSO) into an aqueous medium. The significant change in solvent polarity reduces the solubility of the compound, causing it to precipitate. For cell-based assays, ensure the final concentration of DMSO is low (typically <0.5%) to minimize both toxicity and precipitation.[3] If precipitation persists, consider using a co-solvent or a formulation strategy to improve aqueous solubility.

Q3: How does pH affect the solubility of this compound?

A3: The solubility of flavonoids is often pH-dependent.[4][5][6] The 5-hydroxyl group on the flavone backbone can be deprotonated under alkaline conditions, which may increase its aqueous solubility. Conversely, acidic conditions can also influence solubility.[7] It is advisable to determine the optimal pH for your specific experimental conditions.

Q4: Can I heat the solution to dissolve this compound?

A4: Gently heating the solution can increase the solubility of many compounds, including flavonoids.[8] However, be cautious as prolonged exposure to high temperatures can potentially degrade the compound.[7] After dissolving at a higher temperature, the compound may precipitate out of solution upon cooling to room temperature if the solution becomes supersaturated.

Q5: Are there methods to improve the aqueous solubility of this compound for in vivo or in vitro studies?

A5: Yes, several strategies can be employed to enhance the aqueous solubility of poorly soluble flavonoids. These include the use of co-solvents, complexation with cyclodextrins, and the formulation of nanoparticles or solid dispersions.[9]

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Precipitation in DMSO stock solution upon storage, especially at low temperatures. The compound may be coming out of solution due to reaching its solubility limit at that temperature.Gently warm the vial to room temperature or 37°C and vortex or sonicate to redissolve the compound.[10] To prevent this, consider storing the stock solution at a lower concentration or aliquotting it into single-use vials to avoid repeated freeze-thaw cycles.[10]
Cloudiness or precipitation observed immediately upon dilution into aqueous media. The compound has very low aqueous solubility and is crashing out of solution due to the solvent shift.Decrease the final concentration of the compound. Increase the percentage of co-solvent (e.g., ethanol) in the final solution, if the experimental system allows. Utilize a solubility-enhancing formulation such as cyclodextrin complexes or nanoparticles.
Inconsistent results in biological assays. Poor solubility leading to variable concentrations of the active compound in the assay medium. The compound may be precipitating over the course of the experiment.Visually inspect the assay wells for any signs of precipitation. Prepare fresh dilutions for each experiment. Consider using a solubility-enhanced formulation to ensure consistent compound exposure.
Difficulty dissolving the powder in the initial solvent. The chosen solvent may not be optimal, or the compound may require more energy to dissolve.Try a different recommended organic solvent (e.g., switch from acetone to DMSO). Use sonication or gentle heating while dissolving. Ensure the solvent is of high purity and anhydrous, as water content can affect solubility.

Quantitative Data

Due to the limited availability of specific quantitative solubility data for this compound, the following table provides data for Chrysin (5,7-Dihydroxyflavone), a structurally similar parent compound. This data can serve as a useful estimation for selecting appropriate solvents.

SolventTemperatureSolubility (mmol/L)Solubility (mg/mL)Reference
Acetone50°C8020.34[8]
Acetonitrile50°C5.401.37[8]
tert-Amyl alcohol50°C6717.03[8]
Aqueous Solution (pH 7.4)Room Temp.~0.00023~0.000058[4][11]
Ethanol-Water (v/v)20°CVaries with % EthanolVaries with % Ethanol[2]

Note: The molecular weight of Chrysin is 254.24 g/mol . The molecular weight of this compound is 296.27 g/mol . These values were used for the respective calculations.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution
  • Materials:

    • This compound powder

    • Anhydrous DMSO

    • Sterile microcentrifuge tubes or vials

    • Vortex mixer

    • Sonicator (optional)

  • Procedure:

    • Weigh the desired amount of this compound powder in a sterile vial.

    • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).

    • Vortex the solution vigorously for 1-2 minutes to aid dissolution.

    • If the compound is not fully dissolved, sonicate the vial in a water bath for 5-10 minutes.

    • Visually inspect the solution to ensure there are no visible particles.

    • Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Cyclodextrin Complexation for Enhanced Aqueous Solubility

This protocol is adapted from methods used for other flavonoids and may require optimization.

  • Materials:

    • This compound

    • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

    • Deionized water

    • Magnetic stirrer and stir bar

    • 0.45 µm syringe filter

    • Freeze-dryer

  • Procedure:

    • Prepare aqueous solutions of HP-β-CD at various concentrations (e.g., 1-10% w/v).

    • Add an excess amount of this compound powder to each HP-β-CD solution.

    • Stir the mixtures at room temperature for 24-48 hours, protected from light.

    • After equilibration, filter the suspensions through a 0.45 µm syringe filter to remove the undissolved compound.

    • Analyze the filtrate using a validated analytical method (e.g., HPLC-UV) to determine the concentration of dissolved this compound. This will help identify the optimal HP-β-CD concentration.

    • For the preparation of a solid complex, prepare a solution with the optimal flavonoid to HP-β-CD molar ratio (often 1:1) in water.

    • Freeze the solution at -80°C and then lyophilize it for 24-48 hours to obtain a powder of the inclusion complex.[12]

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_dilution Working Solution Preparation cluster_troubleshoot Troubleshooting weigh Weigh Compound add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex / Sonicate add_dmso->dissolve store Aliquot & Store at -20°C dissolve->store dilute Dilute stock in aqueous buffer store->dilute observe Observe for Precipitation dilute->observe precipitate Precipitation Occurs observe->precipitate Yes no_precipitate No Precipitation Proceed with Assay observe->no_precipitate No option1 Decrease Final Concentration precipitate->option1 option2 Use Co-solvent precipitate->option2 option3 Formulation Strategy (e.g., Cyclodextrin) precipitate->option3

Caption: Workflow for preparing and troubleshooting this compound solutions.

solubility_enhancement cluster_methods Solubility Enhancement Strategies cluster_outcomes Desired Outcomes start Poor Aqueous Solubility of this compound cosolvents Co-solvents (e.g., Ethanol, PEG) start->cosolvents cyclodextrins Cyclodextrin Complexation start->cyclodextrins nanoparticles Nanoparticle Formulation start->nanoparticles ph_adjustment pH Adjustment start->ph_adjustment increased_sol Increased Aqueous Solubility cosolvents->increased_sol cyclodextrins->increased_sol nanoparticles->increased_sol ph_adjustment->increased_sol improved_bio Improved Bioavailability increased_sol->improved_bio stable_form Stable Formulation for In Vitro / In Vivo Studies increased_sol->stable_form

Caption: Strategies to overcome poor aqueous solubility of this compound.

ph_effect cluster_pathway Impact of pH on Flavonoid Structure cluster_solubility Resulting Solubility acidic Acidic pH (Protonated 5-OH) neutral Neutral pH acidic->neutral Increase pH low_sol Lower Aqueous Solubility acidic->low_sol alkaline Alkaline pH (Deprotonated 5-O⁻) neutral->alkaline Increase pH high_sol Higher Aqueous Solubility alkaline->high_sol

Caption: Conceptual relationship between pH and the solubility of a 5-hydroxyflavone.

References

Technical Support Center: 5-Hydroxy-7-acetoxyflavone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the yield and purity of 5-Hydroxy-7-acetoxyflavone during its synthesis and purification.

Troubleshooting Guides

Low yields and impurities are common challenges in the synthesis of this compound. The following table outlines potential problems, their probable causes, and recommended solutions.

Problem EncounteredPotential Cause(s)Recommended Solutions & Optimization Strategies
Low Yield of Flavone Incomplete Reactions: The initial condensation or the subsequent cyclization may not have proceeded to completion.Reaction Time & Temperature: Extend the reaction time and/or cautiously increase the temperature. Monitor reaction progress using Thin Layer Chromatography (TLC). For oxidative cyclization, reflux temperatures are often necessary.[1] Catalyst/Reagent Issues: The base in the Claisen-Schmidt condensation or the catalyst in the Baker-Venkataraman rearrangement may be inactive or used in a suboptimal amount.
Side Reactions: Competing reactions, such as the self-condensation of the ketone starting material, can reduce the yield of the desired product.[2][3]Slow Addition: Slowly add the ketone to the mixture of the aldehyde and base to favor the desired crossed condensation. Choice of Base: Use a milder base (e.g., potassium carbonate instead of potassium hydroxide) to minimize side reactions.
Product Loss During Work-up/Purification: The product may be lost during extraction, washing, or purification steps.Optimize Extraction: Ensure the pH is adjusted correctly during aqueous work-up to minimize the solubility of the product in the aqueous phase. Careful Purification: Use appropriate recrystallization solvents and optimize column chromatography conditions to minimize product loss.
Presence of Multiple Impurities Formation of Side Products: Besides the desired flavone, other related compounds like chalcones or partially reacted intermediates may be present.Optimize Reaction Conditions: Adjusting the temperature, reaction time, and stoichiometry of reactants can improve the selectivity of the reaction. Purification Strategy: Employ a multi-step purification process, such as a combination of recrystallization and column chromatography, to separate the desired product from impurities.
Degradation of Product: The flavone product may degrade under harsh reaction or work-up conditions.Milder Conditions: Use milder reaction conditions where possible. For example, some modern methods utilize microwave or ultrasound irradiation to reduce reaction times and temperatures.[1] Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) if the starting materials or product are sensitive to oxidation.
Difficulty in Product Purification Poor Crystallization: The product may not crystallize easily from the chosen solvent.Solvent Screening: Test a variety of solvents and solvent mixtures for recrystallization (e.g., ethanol/water, methanol/water). Induce Crystallization: Try scratching the inside of the flask or adding a seed crystal to initiate crystallization.
Streaking on TLC Plate: This indicates that the compound may be too polar for the chosen eluent system in column chromatography.Modify Mobile Phase: Add a small amount of a more polar solvent, like methanol or acetic acid, to the eluent to improve the spot shape and separation.[4]

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to produce this compound?

A1: There are two main synthetic strategies. The first involves the synthesis of the parent flavone, 5,7-dihydroxyflavone (chrysin), followed by selective acetylation at the 7-position. The second approach is a direct synthesis using a suitably protected starting material. The most common methods for synthesizing the flavone core are the Baker-Venkataraman rearrangement and the Claisen-Schmidt condensation followed by oxidative cyclization.[5][6][7]

Q2: Which starting materials are typically used for the synthesis of the 5,7-dihydroxyflavone backbone?

A2: The synthesis commonly starts from phloroglucinol or its acylated derivative, 2,4,6-trihydroxyacetophenone.[8] These are then reacted with a benzaldehyde or a benzoyl chloride derivative to build the flavone structure.

Q3: How can I achieve selective acetylation at the 7-position of 5,7-dihydroxyflavone (chrysin)?

A3: The hydroxyl group at the 5-position is typically involved in strong intramolecular hydrogen bonding with the carbonyl group at the 4-position, making it less reactive. This allows for the selective acetylation of the 7-hydroxyl group under controlled conditions.[9] Using a mild acetylating agent and a suitable base in an appropriate solvent at low temperatures can favor the formation of the 7-acetoxy derivative.

Q4: What are the best methods for purifying the final product?

A4: Purification of this compound is typically achieved through recrystallization and/or silica gel column chromatography.[4] For recrystallization, common solvent systems include ethanol-water or methanol-water mixtures. For column chromatography, a gradient elution with a mixture of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate) is generally effective.[4]

Q5: How can I monitor the progress of the synthesis reactions?

A5: Thin-layer chromatography (TLC) is an effective and straightforward method to monitor the progress of both the initial condensation/rearrangement and the final cyclization steps. By comparing the spots of the reaction mixture with the starting materials and a reference standard (if available), one can determine the consumption of reactants and the formation of the product.

Q6: What are some common impurities I might encounter in my final product?

A6: Common impurities can include unreacted starting materials (e.g., 2,4,6-trihydroxyacetophenone, benzaldehyde), the intermediate chalcone, or partially acetylated/deacetylated products if starting from chrysin. Side-products from competing reactions, such as self-condensation of the starting ketone, may also be present.

Experimental Protocols

Protocol 1: Synthesis of 5,7-Dihydroxyflavone (Chrysin) via Baker-Venkataraman Rearrangement

This protocol is a generalized procedure and may require optimization.

Step 1: Benzoylation of 2,4,6-Trihydroxyacetophenone

  • Dissolve 2,4,6-trihydroxyacetophenone in a suitable solvent like dry pyridine or acetone.

  • Add benzoyl chloride dropwise at a low temperature (e.g., 0 °C) with constant stirring.

  • Allow the reaction to proceed at room temperature for several hours, monitoring by TLC.

  • Upon completion, pour the reaction mixture into ice-cold dilute hydrochloric acid to precipitate the product.

  • Filter, wash the precipitate with water, and dry to obtain the 2-benzoyloxy-4,6-dihydroxyacetophenone intermediate.

Step 2: Baker-Venkataraman Rearrangement

  • Dissolve the intermediate from Step 1 in a suitable solvent such as pyridine.

  • Add a base, typically potassium hydroxide (KOH), and heat the mixture.[6]

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and acidify with a dilute acid (e.g., acetic acid or hydrochloric acid) to precipitate the 1,3-diketone intermediate.

  • Filter, wash with water, and dry the product.

Step 3: Acid-Catalyzed Cyclization

  • Dissolve the 1,3-diketone intermediate in a solvent like glacial acetic acid.

  • Add a catalytic amount of a strong acid, such as sulfuric acid.

  • Heat the mixture to reflux for a few hours, monitoring by TLC.

  • Cool the reaction mixture and pour it into water to precipitate the crude 5,7-dihydroxyflavone.

  • Filter, wash with water, and dry the crude product.

Protocol 2: Selective Acetylation of 5,7-Dihydroxyflavone (Chrysin)
  • Dissolve 5,7-dihydroxyflavone in a suitable dry solvent such as acetone or DMF.

  • Add a base, for instance, potassium carbonate, to the solution.

  • Cool the mixture in an ice bath.

  • Slowly add acetyl chloride or acetic anhydride dropwise.

  • Stir the reaction at a low temperature for a few hours, monitoring the progress by TLC.

  • Once the reaction is complete, pour the mixture into cold water to precipitate the product.

  • Filter the solid, wash thoroughly with water, and dry.

  • Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol/water).

Protocol 3: Purification by Column Chromatography
  • Column Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pack it into a glass column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the top of the silica gel column.

  • Elution: Start the elution with a non-polar solvent (e.g., hexane or a hexane/ethyl acetate mixture). Gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., ethyl acetate).

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Visualizations

Synthesis_Pathway cluster_0 Synthesis of 5,7-Dihydroxyflavone (Chrysin) cluster_1 Selective Acetylation 2,4,6-Trihydroxyacetophenone 2,4,6-Trihydroxyacetophenone Benzoylation Benzoylation 2,4,6-Trihydroxyacetophenone->Benzoylation Benzoyl_Chloride Benzoyl_Chloride Benzoyl_Chloride->Benzoylation Intermediate_Ester 2-Benzoyloxy-4,6- dihydroxyacetophenone Benzoylation->Intermediate_Ester BV_Rearrangement Baker-Venkataraman Rearrangement (Base) Intermediate_Ester->BV_Rearrangement Diketone_Intermediate 1,3-Diketone Intermediate BV_Rearrangement->Diketone_Intermediate Cyclization Acid-Catalyzed Cyclization Diketone_Intermediate->Cyclization Chrysin 5,7-Dihydroxyflavone (Chrysin) Cyclization->Chrysin Acetylation Acetylation Chrysin->Acetylation Acetyl_Chloride Acetyl_Chloride Acetyl_Chloride->Acetylation Final_Product This compound Acetylation->Final_Product

Caption: Synthesis pathway for this compound.

Troubleshooting_Workflow Start Low Yield or Purity Issue Check_TLC Analyze TLC of Crude Product Start->Check_TLC Unreacted_SM Unreacted Starting Materials Present? Check_TLC->Unreacted_SM Yes Multiple_Spots Multiple Spots/ Streaking? Check_TLC->Multiple_Spots No Optimize_Reaction Optimize Reaction: - Increase Time/Temp - Check Reagents Unreacted_SM->Optimize_Reaction Optimize_Purification Optimize Purification: - Recrystallization Solvents - Column Chromatography Multiple_Spots->Optimize_Purification No Side_Reactions Side Reactions Likely Multiple_Spots->Side_Reactions Yes End Improved Yield and Purity Optimize_Reaction->End Optimize_Purification->End Adjust_Conditions Adjust Conditions: - Milder Base - Lower Temperature Side_Reactions->Adjust_Conditions Adjust_Conditions->End

Caption: Troubleshooting workflow for low yield/purity issues.

Logical_Relationships cluster_params Reaction Parameters cluster_outcomes Experimental Outcomes cluster_issues Potential Issues Temperature Temperature Yield Yield Temperature->Yield Side_Products Side_Products Temperature->Side_Products Degradation Degradation Temperature->Degradation Time Time Time->Yield Base_Catalyst Base/Catalyst Base_Catalyst->Yield Purity Purity Base_Catalyst->Purity Base_Catalyst->Side_Products Solvent Solvent Solvent->Purity Side_Products->Purity Degradation->Yield

References

Preventing degradation of 5-Hydroxy-7-acetoxyflavone in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on preventing the degradation of 5-Hydroxy-7-acetoxyflavone in solution. Find answers to frequently asked questions and troubleshoot common experimental issues to ensure the integrity and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key structural features?

A1: this compound is a synthetic flavonoid derivative. Its core structure is a flavone, which consists of two phenyl rings (A and B) linked by a three-carbon chain that forms a heterocyclic ring (C).[1][2] Key features influencing its stability are:

  • A 5-hydroxyl group on the A ring, which is a common site for oxidation and can participate in metal chelation.[1][3]

  • A 7-acetoxy group on the A ring, which is an ester functional group susceptible to hydrolysis under acidic or, more commonly, basic conditions.

  • A C2-C3 double bond in the C ring, which contributes to the planarity and electronic properties of the molecule.[4]

Q2: What are the primary causes of this compound degradation in solution?

A2: The degradation of this compound in solution is primarily driven by two chemical processes: hydrolysis and oxidation.[1][5] These reactions can be accelerated by several environmental factors.

  • Hydrolysis: The ester bond of the 7-acetoxy group can be cleaved, yielding acetic acid and the corresponding 5,7-dihydroxyflavone (chrysin). This reaction is significantly accelerated by alkaline (high pH) conditions.

  • Oxidation: The phenolic 5-hydroxyl group is susceptible to oxidation. This process can be initiated by reactive oxygen species (ROS), catalyzed by transition metal ions (e.g., Fe²⁺, Cu²⁺), and promoted by exposure to light (photodegradation) and oxygen.[4][6] Oxidation can lead to the formation of quinone-type structures and other degradation products, often resulting in a color change of the solution.[4][5]

Q3: How can I visually detect if my this compound solution has degraded?

A3: A common sign of flavonoid degradation, particularly oxidation, is a change in the solution's color.[4] Freshly prepared solutions of flavonoids are often colorless or pale yellow. Upon oxidation, the solution may turn yellow, brown, or even reddish-brown due to the formation of conjugated degradation products like quinones.[4] However, hydrolysis of the acetoxy group may not cause a significant color change. Therefore, the absence of a color change does not guarantee stability. For accurate assessment, chromatographic methods like HPLC are recommended.

Q4: What are the ideal storage conditions for the solid compound and its solutions?

A4: To ensure long-term stability, both the solid compound and its solutions must be stored under appropriate conditions that minimize exposure to factors that promote degradation.

ConditionSolid CompoundIn SolutionRationale
Temperature -20°C-20°C or -80°C (for long-term)Low temperatures slow down the rates of all chemical reactions, including hydrolysis and oxidation.[7]
Light Protect from light (amber vial)Protect from light (amber vial/foil)Prevents photodegradation, a common issue for flavonoids.[6]
Atmosphere Store under inert gas (Argon/Nitrogen)Store under inert gas (Argon/Nitrogen)Minimizes contact with oxygen, thereby preventing oxidation.[6]
Container Tightly sealed glass vialTightly sealed glass vial (avoid plastic)Prevents moisture absorption and contamination.

Troubleshooting Guide

Issue 1: My this compound solution has changed color from pale yellow to dark brown.

  • Probable Cause: This indicates significant oxidation of the flavonoid structure.[4] The 5-hydroxyl group is a likely site for this reaction, which is often accelerated by exposure to oxygen, light, high pH, or trace metal ion contamination.[1][4][6]

  • Solution:

    • Discard the solution. The compound has likely degraded to a significant extent, which will compromise experimental results.

    • Prepare a fresh solution using deoxygenated solvent (e.g., sparged with argon or nitrogen).

    • Add a chelating agent like EDTA (at a low concentration, e.g., 0.1 mM) to the buffer or solvent to sequester any catalytic metal ions.

    • Store the new solution in an amber vial under an inert atmosphere at -20°C or below.

Issue 2: My experimental results are inconsistent and not reproducible.

  • Probable Cause: Inconsistent results are a classic sign of sample instability. If the compound degrades over the course of an experiment, its effective concentration will decrease, leading to variability. Both hydrolysis of the acetoxy group and oxidation of the phenol group alter the molecule's structure and, consequently, its biological activity.[1][8]

  • Solution:

    • Prepare stock solutions fresh for each experiment or, if stored, limit the storage time and rigorously control conditions (see Q4).

    • Minimize handling time. Do not leave solutions on the benchtop for extended periods. Keep them on ice and protected from light during experimental setup.

    • Assess stability under your specific experimental conditions. Use an analytical technique like HPLC-UV to measure the concentration of this compound in your experimental medium at time zero and after the longest experimental time point. This will provide quantitative data on its stability.

Issue 3: I am having trouble dissolving the compound.

  • Probable Cause: Flavonoid aglycones often have low solubility in aqueous solutions.[9] The choice of solvent is critical.

  • Solution:

    • Use an appropriate organic solvent for the initial stock solution. Dimethyl sulfoxide (DMSO) or ethanol are commonly used.

    • For aqueous experimental media, dilute the concentrated stock solution. Ensure the final concentration of the organic solvent is low enough not to affect the experimental system (typically <0.5% v/v).

    • Consider using solubility enhancers like cyclodextrins, which can form inclusion complexes with flavonoids to improve their aqueous solubility and stability.[10]

Experimental Protocols

Protocol 1: Preparation of a Stabilized Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, incorporating best practices to minimize degradation.

  • Pre-preparation:

    • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.

    • Use a high-purity, anhydrous grade of DMSO.

  • Procedure:

    • Weigh the required amount of this compound in a sterile microcentrifuge tube.

    • Add the calculated volume of DMSO to achieve a 10 mM concentration.

    • Vortex briefly until the solid is completely dissolved.

    • (Optional) Overlay the solution with argon or nitrogen gas to displace air in the headspace of the vial.

    • Tightly cap the vial and wrap it in aluminum foil or place it in a light-blocking container.

  • Storage:

    • Store the stock solution at -20°C or -80°C. For frequent use, aliquot into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

Protocol 2: Monitoring Solution Stability via HPLC-UV

This method allows for the quantification of the parent compound over time to assess its stability under specific conditions.

  • Sample Preparation:

    • Prepare your test solution of this compound in the desired experimental buffer or medium.

    • Immediately take a "time zero" (T₀) sample and inject it into the HPLC system.

    • Store the remaining solution under the exact conditions you wish to test (e.g., 37°C in an incubator, room temperature on a benchtop).

    • Collect samples at subsequent time points (e.g., 1, 2, 4, 8, 24 hours).

  • HPLC Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of (A) Water with 0.1% formic acid and (B) Acetonitrile with 0.1% formic acid.

    • Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to 30% B and equilibrate.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a wavelength corresponding to the absorbance maximum of the flavonoid (typically 250-370 nm).

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Integrate the peak area of this compound at each time point.

    • Calculate the percentage remaining at each time point relative to the T₀ sample.

    • Plot the percentage of compound remaining versus time to visualize the degradation kinetics.

Visualizations

cluster_hydrolysis cluster_oxidation Main This compound Hydrolysis_Product 5,7-Dihydroxyflavone (Chrysin) Main->Hydrolysis_Product Oxidation_Product Quinone-type Products & Other Degradants Main->Oxidation_Product H_Factor1 High pH (Base) H_Factor1->Main Hydrolysis H_Factor2 High Temperature H_Factor2->Main O_Factor1 Oxygen (O₂) O_Factor1->Main Oxidation O_Factor2 Light (hν) O_Factor2->Main O_Factor3 Metal Ions (Fe²⁺, Cu²⁺) O_Factor3->Main

Caption: Primary degradation pathways for this compound.

start Start: Solid Compound weigh Weigh Compound (at Room Temp) start->weigh dissolve Dissolve in Anhydrous DMSO or EtOH weigh->dissolve inert Purge Headspace with Inert Gas (Ar/N₂) dissolve->inert aliquot Aliquot into Single-Use Amber Vials inert->aliquot store Store at -20°C or -80°C Protected from Light aliquot->store use Use in Experiment: Keep on ice, minimize light/air exposure store->use end End use->end

Caption: Recommended workflow for preparing and handling solutions.

center Compound Stability pH pH (Avoid Extremes) pH->center Temp Temperature (Keep Low) Temp->center Solvent Solvent Choice (High Purity) Solvent->center Light Light Exposure (Minimize) Light->center Oxygen Oxygen (Exclude) Oxygen->center Metals Metal Ions (Chelate) Metals->center

Caption: Key environmental factors that influence compound stability in solution.

References

Technical Support Center: Interpreting Unexpected Results in 5-Hydroxy-7-acetoxyflavone Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Hydroxy-7-acetoxyflavone. Inconsistent or unexpected results can be a significant hurdle in research and development; this guide aims to provide clear and actionable solutions to common problems encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the known biological activities of this compound and its analogs?

A1: this compound is a derivative of chrysin, a naturally occurring flavone. Flavonoids, as a class, are known to possess a wide range of biological activities, including antioxidant, anti-inflammatory, anticancer, and antimicrobial effects[1]. Specifically, 5-hydroxyflavones have been shown to be pivotal for enhanced inhibitory activity in cancer cells compared to their permethoxylated counterparts[2]. Analogs like 5-hydroxy-7-methoxyflavone have been demonstrated to induce mitochondrial-associated cell death in human colon carcinoma cells through the generation of reactive oxygen species (ROS)[3][4][5]. Other structurally similar polymethoxyflavones (PMFs) have been shown to inhibit cancer cell growth by modulating key cellular signaling pathways[6].

Q2: I am observing high background fluorescence in my cell-based assays. Could the compound be autofluorescent?

A2: Yes, some flavonoids have been reported to exhibit autofluorescence, which can interfere with fluorescence-based assays[7][8]. The fluorescence can be dependent on the chemical structure, with flavonols that have a hydroxyl group at the C3-position being more likely to be autofluorescent[7]. While this compound is a flavone and not a flavonol, it is crucial to run proper controls to account for any intrinsic fluorescence. To mitigate this, include control wells containing only the compound in media to measure its background fluorescence. If autofluorescence is significant, consider using alternative non-fluorescent assays or spectral unmixing if your imaging system supports it.

Q3: My IC50 values for this compound are inconsistent between experiments. What are the potential causes?

A3: Inconsistent IC50 values are a common issue in in vitro assays and can stem from several factors:

  • Compound Solubility and Stability: Poor solubility of the compound in the assay medium can lead to precipitation and inaccurate concentrations. It is soluble in solvents like DMSO, chloroform, and ethyl acetate[9]. Ensure the final solvent concentration is low and consistent across all wells (typically ≤0.5%) to avoid solvent-induced artifacts[7].

  • Cell-Based Factors: Variations in cell passage number, cell density at the time of treatment, and overall cell health can significantly impact the results. It is recommended to use cells within a consistent and low passage number range.

  • Assay Conditions: Inconsistent incubation times, temperature fluctuations, and variations in reagent preparation can all contribute to variability[8].

  • Pipetting Errors: Inaccurate dispensing of the compound, cells, or reagents will directly affect the final concentrations and reaction rates.

Q4: I am seeing a decrease in cell viability at low concentrations of the compound, but at higher concentrations, the viability appears to increase. What could explain this hormetic effect?

A4: Bell-shaped or U-shaped dose-response curves, known as hormesis, can be observed with some compounds. This phenomenon may be related to compound aggregation at higher concentrations, which can lead to a decrease in the effective concentration of the monomeric, active form of the compound[10]. It is also possible that at different concentrations, the compound engages different cellular targets or signaling pathways, leading to opposing effects. To investigate this, you could:

  • Visually inspect the wells for any signs of compound precipitation at high concentrations.

  • Utilize dynamic light scattering (DLS) to assess the aggregation state of the compound at various concentrations in your assay buffer.

  • Explore different cell signaling pathways that might be activated at different concentration ranges.

Troubleshooting Guides

Issue 1: High Variability in Replicate Wells
Potential Cause Troubleshooting Action
Inaccurate Pipetting Ensure pipettes are properly calibrated. Use fresh tips for each replicate. When preparing serial dilutions, ensure thorough mixing at each step.
Edge Effects Avoid using the outer wells of the microplate, as they are more prone to evaporation. Fill the outer wells with sterile buffer or media to create a humidity barrier.
Cell Clumping Ensure a single-cell suspension is achieved before seeding. Gently triturate the cell suspension before adding it to the wells.
Incomplete Mixing of Reagents After adding each reagent, gently tap the plate or use an orbital shaker to ensure thorough mixing without introducing bubbles.
Issue 2: No or Low Compound Activity
Potential Cause Troubleshooting Action
Compound Degradation Prepare fresh stock solutions of this compound for each experiment. Store stock solutions in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Incorrect Assay Endpoint The biological effect of the compound may be time-dependent. Perform a time-course experiment (e.g., 24, 48, and 72 hours) to determine the optimal endpoint for your assay.
Cell Line Resistance The chosen cell line may be inherently resistant to the effects of the compound. If possible, test the compound on a panel of different cell lines to identify a sensitive model.
Sub-optimal Compound Concentration The concentrations tested may be too low to elicit a response. Perform a broad dose-response curve, starting from nanomolar to high micromolar concentrations, to determine the effective range.
Issue 3: Discrepancy Between Different Assay Types (e.g., Cell Viability vs. Apoptosis Assay)
Potential Cause Troubleshooting Action
Different Biological Endpoints A decrease in cell viability (measured by assays like MTT) does not always directly correlate with an increase in apoptosis. The compound might be inducing other forms of cell death (e.g., necrosis, autophagy) or causing cell cycle arrest without immediate cell death.
Assay Interference The compound may interfere with the chemistry of a specific assay. For example, some compounds can reduce MTT tetrazolium salts non-enzymatically, leading to a false-positive signal for viability. Run appropriate assay controls, such as a cell-free assay with the compound and the assay reagents.
Timing of Assays Apoptosis is a dynamic process. The peak of apoptotic events might occur at a different time point than the maximum effect on cell viability. Perform a time-course experiment for each assay to capture the optimal timing for each endpoint.

Data Presentation

The following tables summarize representative quantitative data for flavonoids structurally similar to this compound in various in vitro assays. Note: Specific IC50 values for this compound are not widely available in the public domain. The data presented here are from studies on structurally related compounds and should be considered as a reference for experimental design.

Table 1: Anticancer Activity of Structurally Similar Polymethoxyflavones

CompoundCell LineAssayIC50 / GI50 (µM)Reference
5-Hydroxy-6,7,8,4'-tetramethoxyflavoneHCT116 (Colon Cancer)Apoptosis InductionInduces apoptosis
5,6,7,4'-TetramethoxyflavoneDMS-114, HT-29, MCF-7, MDA-MB-435, DU-145ProliferationGI50: 28 (average)[1]
Nobiletin (5,6,7,8,3',4'-hexamethoxyflavone)Ovarian Cancer CellsGrowth Inhibition-[6]

Table 2: Enzyme Inhibition by Flavonoid Derivatives

Compound ClassEnzymeInhibitionIC50 / KᵢReference
Flavonoid estersXanthine OxidaseCompetitiveIC50: 110.35 - 117.51 µM[1]
DiosmetinCarbonic Anhydrase (hCA I, hCA II), Acetylcholinesterase (AChE)Potent InhibitionKᵢ: 0.26 - 1.18 µM

Experimental Protocols

Cell Viability (MTT) Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in a complete culture medium. Remove the old medium and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Reactive Oxygen Species (ROS) Detection Assay (using DCFH-DA)
  • Cell Seeding and Treatment: Seed cells in a 96-well black, clear-bottom plate and treat with this compound for the desired time. Include positive (e.g., H₂O₂) and negative controls.

  • DCFH-DA Loading: Remove the treatment medium and wash the cells once with warm PBS. Add 100 µL of 10 µM 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) in PBS to each well.

  • Incubation: Incubate the plate for 30 minutes at 37°C, protected from light.

  • Wash: Gently wash the cells twice with warm PBS to remove excess probe.

  • Fluorescence Measurement: Add 100 µL of PBS to each well and immediately measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~530 nm.

  • Data Analysis: Normalize the fluorescence intensity of the treated wells to the vehicle control to determine the fold change in ROS production.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Cell Culture Cell Culture Seeding Seeding Cell Culture->Seeding Compound Prep Compound Prep Treatment Treatment Compound Prep->Treatment Seeding->Treatment Incubation Incubation Treatment->Incubation Assay Specific Steps Assay Specific Steps (e.g., MTT, DCFH-DA) Incubation->Assay Specific Steps Data Acquisition Data Acquisition Assay Specific Steps->Data Acquisition Data Interpretation Data Interpretation Data Acquisition->Data Interpretation

General workflow for in vitro cell-based assays.

signaling_pathway cluster_mapk MAPK Pathway cluster_pi3k PI3K/Akt Pathway 5-H-7-AF This compound MEK MEK 5-H-7-AF->MEK Inhibition Akt Akt 5-H-7-AF->Akt Inhibition RAS RAS RAF RAF RAS->RAF RAF->MEK ERK ERK MEK->ERK Proliferation_Survival_MAPK Proliferation/ Survival ERK->Proliferation_Survival_MAPK PI3K PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 PIP3->Akt mTOR mTOR Akt->mTOR Proliferation_Survival_PI3K Proliferation/ Survival mTOR->Proliferation_Survival_PI3K

Potential signaling pathways modulated by flavonoids.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Troubleshooting Steps Unexpected_Result Unexpected Result Compound_Issues Compound Issues (Solubility, Stability) Unexpected_Result->Compound_Issues Cellular_Factors Cellular Factors (Passage, Density) Unexpected_Result->Cellular_Factors Assay_Artifacts Assay Artifacts (Interference, Autofluorescence) Unexpected_Result->Assay_Artifacts Protocol_Variability Protocol Variability (Timing, Reagents) Unexpected_Result->Protocol_Variability Check_Solubility Verify Solubility & Run Controls Compound_Issues->Check_Solubility Standardize_Cells Standardize Cell Culture Practices Cellular_Factors->Standardize_Cells Run_Assay_Controls Include Assay-Specific Controls Assay_Artifacts->Run_Assay_Controls Optimize_Protocol Optimize Protocol Parameters Protocol_Variability->Optimize_Protocol

A logical approach to troubleshooting unexpected results.

References

Minimizing off-target effects of 5-Hydroxy-7-acetoxyflavone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the off-target effects of 5-Hydroxy-7-acetoxyflavone. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are off-target effects and why are they a concern with flavonoids like this compound?

A1: Off-target effects occur when a compound binds to and modulates the activity of molecules other than its intended therapeutic target.[1][2][3] For flavonoids, which often have a broad range of biological activities, this can lead to unintended cellular responses, confounding experimental results and potentially causing toxicity.[4][5] Minimizing these effects is crucial for accurate data interpretation and the development of safe and effective therapies.[6]

Q2: I'm observing unexpected or contradictory results in my cell-based assays with this compound. Could these be due to off-target effects?

A2: Yes, unexpected phenotypes are often indicative of off-target activity. Flavonoids can interact with a wide range of cellular proteins, including kinases and other enzymes.[7] If the observed cellular response does not align with the known or hypothesized function of the primary target, it is prudent to investigate potential off-target interactions.

Q3: How can I proactively predict potential off-target effects of this compound before starting my experiments?

A3: Computational or in silico methods are valuable for predicting potential off-target interactions.[8] These approaches use the chemical structure of this compound to screen against databases of known protein structures and ligand binding sites.[9][10][11][12] Tools based on shape-similarity screening and molecular docking can help identify potential unintended binding partners.[9][10]

Here are some computational approaches:

  • Virtual Screening: Screens large libraries of chemical structures to identify molecules likely to bind to a specific protein target.[9][10]

  • Shape-Similarity Screening: Identifies potential off-target proteins by comparing the shape of the flavonoid to known ligands of various proteins.[9]

  • Molecular Docking: Predicts the binding orientation and affinity of the flavonoid to a protein target.[9]

Q4: What experimental approaches can I use to identify the off-targets of this compound?

A4: Several experimental strategies can be employed to identify off-target interactions:

  • Kinome Profiling: This is a high-throughput screening method that assesses the activity of a compound against a large panel of kinases.[13][14][15][16][17] This is particularly relevant as many flavonoids are known to inhibit kinases.

  • Proteomic Approaches: Techniques like affinity chromatography coupled with mass spectrometry can identify proteins from cell lysates that bind to this compound.

  • Cellular Thermal Shift Assay (CETSA): This method can be used to verify target engagement in a cellular context. It measures the change in thermal stability of proteins upon ligand binding.

  • Phenotypic Screening: Comparing the cellular phenotype induced by this compound with the effects of known selective inhibitors of the intended target can reveal discrepancies that point to off-target effects.[1]

Q5: My this compound is showing high levels of cytotoxicity at concentrations where I expect to see specific activity. What should I do?

A5: High cytotoxicity can be a result of off-target effects. Here are some troubleshooting steps:

  • Perform a Dose-Response Curve: Determine the lowest effective concentration that elicits the desired on-target effect while minimizing toxicity.

  • Use Orthogonal Controls: Test other flavonoids with a similar structure or inhibitors with a different chemical scaffold that target the same primary protein. If the cytotoxicity persists across different scaffolds, it may be an on-target effect.

  • Assess Compound Purity and Solubility: Impurities in the compound stock or precipitation in the cell culture media can lead to non-specific toxicity.[18][19][20][21][22] It is crucial to ensure the high purity of the compound and its solubility under experimental conditions.[23][24][25][26]

Quantitative Data on Off-Target Effects

Target ClassAssay TypeExample Potential Off-TargetsKey Parameter to MeasureDesired Outcome for High Selectivity
Protein Kinases Kinome Profiling (e.g., radiometric or fluorescence-based assays)EGFR, VEGFR, SRC, AKT, MAPK familyIC50 or Ki (nM)High IC50/Ki for off-targets, low IC50/Ki for the intended target.
Other Enzymes Biochemical Activity AssaysCyclooxygenases (COX-1, COX-2), Matrix Metalloproteinases (MMPs)IC50 (µM)High IC50 values for enzymes unrelated to the primary mechanism of action.
Cellular Targets Cellular Thermal Shift Assay (CETSA)To be determined from proteomic studiesΔTm (°C)Significant thermal stabilization only for the intended target.
Whole Cell Effects Cytotoxicity Assays (e.g., MTT, LDH)Various cancer and normal cell linesCC50 (µM)High CC50 values, indicating low general cytotoxicity.

Experimental Protocols

Protocol 1: Kinome Profiling

Objective: To determine the selectivity of this compound against a broad panel of protein kinases.

Methodology:

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mM).

  • Assay Concentration: For an initial screen, a single high concentration (e.g., 1 or 10 µM) is typically used.

  • Kinase Panel: Utilize a commercial kinome profiling service that offers a panel of several hundred kinases. These services typically use radiometric (33P-ATP) or fluorescence-based assays.[13][14][15][16][17]

  • Assay Performance: The service will perform the kinase activity assays in the presence of this compound and a vehicle control (DMSO).

  • Data Analysis: The percentage of inhibition for each kinase at the tested concentration is determined. For hits (kinases showing significant inhibition), a follow-up dose-response curve is performed to determine the IC50 value.

  • Selectivity Assessment: The selectivity of the compound is evaluated by comparing the IC50 for the intended target with the IC50 values for the identified off-target kinases.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

Objective: To validate the engagement of this compound with its intended target in intact cells.

Methodology:

  • Cell Culture and Treatment: Culture the cells of interest to a suitable confluency. Treat the cells with this compound at various concentrations, including a vehicle control.

  • Cell Lysis: After treatment, harvest and lyse the cells using a method that preserves protein structure, such as freeze-thaw cycles.

  • Heat Treatment: Aliquot the cell lysates and heat them at a range of temperatures for a fixed time (e.g., 3 minutes).

  • Protein Precipitation Removal: Centrifuge the samples to pellet the precipitated proteins.

  • Western Blot Analysis: Analyze the supernatant (containing the soluble proteins) by SDS-PAGE and Western blotting using an antibody specific to the target protein.

  • Data Analysis: Quantify the band intensities at each temperature for the treated and untreated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

Visualizations

Off_Target_Workflow start Start: Compound of Interest (this compound) in_silico In Silico Prediction (Virtual Screening, Docking) start->in_silico biochemical Biochemical Screening (Kinome Profiling) start->biochemical cell_based Cell-Based Assays (Phenotypic Screening) start->cell_based in_silico->biochemical Guide screen data_analysis Data Analysis & Interpretation (Identify Off-Targets) biochemical->data_analysis cell_based->data_analysis target_validation Target Engagement Validation (CETSA, BRET/FRET) target_validation->data_analysis data_analysis->target_validation optimization Compound Optimization or Experimental Design Refinement data_analysis->optimization optimization->biochemical optimization->cell_based end End: Characterized Compound with Minimized Off-Target Effects optimization->end Signaling_Pathway Flavonoid This compound OnTarget Intended Target Kinase (e.g., PI3K) Flavonoid->OnTarget Inhibition OffTarget Off-Target Kinase (e.g., SRC) Flavonoid->OffTarget Inhibition DownstreamOn Desired Downstream Effect (e.g., ↓ Proliferation) OnTarget->DownstreamOn Leads to DownstreamOff Unintended Downstream Effect (e.g., ↑ Cytotoxicity) OffTarget->DownstreamOff Leads to Experimental_Workflow A Compound Purity & Solubility Check B Broad Kinome Screen (e.g., 400+ kinases) A->B C Identify Hits (% Inhibition > 50%) B->C D IC50 Determination for Hits C->D E Cellular Target Engagement (CETSA) D->E F Confirm Off-Target Effects in Cells (Western Blot) D->F

References

Technical Support Center: Enhancing the Bioavailability of Flavone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during experiments aimed at enhancing the bioavailability of flavone derivatives.

Section 1: Frequently Asked Questions (FAQs)

Q1: Why do many flavone derivatives with promising in vitro activity exhibit poor oral bioavailability in vivo?

A1: The discrepancy between in vitro and in vivo results for flavone derivatives is often attributed to several key pharmacokinetic challenges.[1] A significant issue is their low bioavailability, meaning only a small fraction of the ingested dose reaches the systemic circulation in its active form.[1] This is caused by a combination of factors:

  • Poor Aqueous Solubility: Many flavones are lipophilic and do not dissolve well in the gastrointestinal (GI) tract, which is a prerequisite for absorption.[1][2]

  • Extensive Metabolism: Flavones undergo significant modification by enzymes in the intestines and liver (Phase I and Phase II metabolism), as well as by the gut microbiota.[1][3] This process converts them into metabolites that may have different or reduced bioactivity compared to the parent compound.[1][4]

  • Efflux Transporter Activity: After absorption into intestinal cells, flavones can be actively pumped back into the GI lumen by efflux transporters like P-glycoprotein (P-gp), Breast Cancer Resistance Protein (BCRP), and Multidrug Resistance-Associated Protein 2 (MRP2).[3][5]

  • Chemical Instability: The harsh environment of the GI tract can lead to the degradation of flavone derivatives before they can be absorbed.[1]

Q2: What are the main strategies to improve the bioavailability of flavone derivatives?

A2: Numerous strategies have been developed to enhance the oral bioavailability of flavones. These can be broadly categorized into three main approaches:

  • Advanced Formulation and Drug Delivery Systems: This involves incorporating the flavone into a carrier system to improve its solubility and protect it from degradation.[6] Examples include nanotechnology-based systems like nanoparticles, liposomes, nanoemulsions, and solid lipid nanoparticles (SLNs), as well as carrier complexes using cyclodextrins or phospholipids (phytosomes).[7][8][9]

  • Chemical Modification: The structure of the flavone itself can be altered to improve its biopharmaceutical properties.[10] Common modifications include methylation, glycosylation, and acylation to enhance metabolic stability and membrane permeability.[10][11] Creating prodrugs is another structural transformation strategy.[6]

  • Co-administration with Bioavailability Enhancers: This strategy involves administering the flavone derivative along with compounds that inhibit its metabolism or efflux.[12] A well-known example is piperine, an alkaloid from black pepper, which can inhibit the metabolic enzyme CYP3A4 and the efflux transporter P-gp in the intestinal wall.[12]

Q3: How exactly do nanoformulations enhance the bioavailability of flavones?

A3: Nanoformulations, such as polymeric nanoparticles or liposomes, improve bioavailability through several mechanisms:

  • Enhanced Solubility and Dissolution: By encapsulating poorly soluble flavones in nanoscale carriers, their solubility in the aqueous environment of the gut is improved, which enhances their dissolution rate.[7]

  • Protection from Degradation: The nanocarrier shields the encapsulated flavone from the harsh acidic and enzymatic environment of the GI tract, preventing its premature degradation.[2][7]

  • Altered Absorption Pathways: Nanoparticles can be taken up by specialized cells in the gut lining (M-cells of Peyer's patches), bypassing the typical absorption route and avoiding first-pass metabolism in the liver.[8]

  • Inhibition of Efflux Transporters: Some nanoparticle materials can inhibit the function of efflux transporters like P-gp, reducing the pumping of the flavone back into the gut lumen and thereby increasing net absorption.[8]

  • Targeted Delivery: Nanoparticles can be engineered with surface ligands to specifically target certain cells or tissues, increasing the concentration of the flavone at its site of action.[7]

Q4: My in vivo results are inconsistent, even with detectable plasma levels of the parent compound. What could be the issue?

A4: This is a common challenge that can arise from two primary factors:

  • Bioactive Metabolites: The "active" compound in vivo may not be the parent flavone you are measuring, but rather one of its metabolites formed in the intestine or liver.[1] If your analytical method only quantifies the parent compound, you may be missing the key contributors to the biological effect. It is crucial to perform metabolite profiling to identify and quantify major metabolites and test their activity in vitro.[1]

  • Food-Matrix Interactions: The presence and type of food consumed with the flavone can significantly alter its absorption.[13] Some flavones may have enhanced absorption with fatty meals, while others may be hindered by interactions with proteins.[1][13] To reduce variability, administer the formulation on an empty stomach or with a standardized meal during your experiments.[1]

Section 2: Troubleshooting Guides

Problem 1: Poor Aqueous Solubility

  • Symptoms: Inconsistent or non-reproducible results in in vitro assays; difficulty preparing stock solutions for cell culture or animal studies; precipitation of the compound in aqueous buffers.

  • Potential Causes: The inherent lipophilic nature of the flavone derivative's chemical structure.[12]

  • Solutions:

    • Formulation Strategies: Formulate the flavone in a lipid-based delivery system such as a nanoemulsion, solid lipid nanoparticles (SLNs), or liposomes to improve its dissolution in the gut.[1][9]

    • Chemical Modification: Investigate the use of more soluble forms, such as glycosides or acylated derivatives, if synthetically feasible.[6]

    • Co-solvents: For preclinical studies, explore the use of pharmaceutically acceptable co-solvents to maintain solubility.

Problem 2: Low Intestinal Permeability in Caco-2 Assays

  • Symptoms: Low apparent permeability coefficient (Papp) values in the apical-to-basolateral direction; high efflux ratio (Papp B-A / Papp A-B).

  • Potential Causes: The compound is a substrate for intestinal efflux transporters like P-glycoprotein (P-gp).[3]

  • Solutions:

    • Co-administration with Permeation Enhancers: Include known P-gp inhibitors, such as piperine, in your experiment to confirm if efflux is the limiting factor.[12]

    • Nanoencapsulation: Utilize nanoencapsulation techniques, as nanoparticles can sometimes be transported across the intestinal barrier via alternative pathways (e.g., endocytosis), bypassing efflux pumps.[8]

Problem 3: Rapid In Vivo Clearance and Metabolism

  • Symptoms: Despite evidence of absorption, plasma concentrations of the parent flavone are very low and decline rapidly.

  • Potential Causes: Extensive Phase I and/or Phase II metabolism in the intestine and liver.[1]

  • Solutions:

    • Metabolite Profiling: Expand your analytical method to quantify major glucuronidated, sulfated, or methylated metabolites in plasma and urine. The therapeutic effect may be due to these conjugates.[1][14]

    • Chemical Structure Modification: Consider synthesizing methylated analogs of the flavone, as methylation can significantly improve metabolic stability and intestinal absorption.[11]

    • Inhibition of Metabolism: Co-administer the flavone with inhibitors of key metabolic enzymes (e.g., piperine for CYP3A4) in preclinical models to assess the impact on bioavailability.[12]

Section 3: Data Presentation

Table 1: Examples of Bioavailability Enhancement Strategies for Flavonoids

FlavonoidFormulation/Modification StrategyAnimal ModelFold Increase in Oral Bioavailability (AUC)Reference(s)
Quercetin Quercetin-4′-O-glucoside vs. RutinoseHuman~5-fold higher Cmax[15]
Lipid-based nanoemulsionRatComparable to LCTs and MCTs[16]
Methylated derivativeRatHigh bioavailability, unmethylated not detected[11]
Rutin Herbosomes (phospholipid complex)N/A (in vitro)>90% drug release in 45 mins vs. <50% in 1 hr[17]
Apigenin Acetylated derivativeIn vitroHigher bioavailability compared to unmodified[13]
Kaempferol Phospholipid complexIn vitro216.7-fold increase in water solubility[18]

AUC: Area Under the Curve; Cmax: Maximum plasma concentration. Data is illustrative of the types of improvements seen.

Section 4: Experimental Protocols

Protocol 1: Caco-2 Cell Permeability Assay

This protocol assesses the potential for intestinal absorption and efflux of a flavone derivative.

  • Cell Culture: Culture Caco-2 cells on semi-permeable Transwell® inserts for 21-25 days until they form a differentiated, polarized monolayer. Verify monolayer integrity by measuring the transepithelial electrical resistance (TEER).

  • Transport Study (Apical to Basolateral):

    • Wash the cell monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution).

    • Add the flavone derivative solution to the apical (AP or donor) chamber, which represents the intestinal lumen.

    • At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral (BL or receiver) chamber, which represents the bloodstream.[12]

    • Immediately replace the collected volume with fresh, pre-warmed transport buffer.

  • Efflux Study (Basolateral to Apical):

    • To determine if the compound is an efflux transporter substrate, perform a reverse transport study by adding the flavone to the BL chamber and sampling from the AP chamber.[12]

  • Quantification:

    • Analyze the concentration of the flavone derivative in the collected samples using a validated analytical method such as HPLC-UV or LC-MS/MS.

    • Calculate the apparent permeability coefficient (Papp) to quantify the rate of transport. A higher Papp (A-B) value generally indicates better absorption.

Protocol 2: Preparation of Solid Lipid Nanoparticles (SLNs)

This protocol, adapted from a method for quercetin, uses coacervation to encapsulate a flavone derivative.[12]

  • Materials: Flavone derivative, stearic acid (lipid), sodium stearate (lipid salt), Arabic gum (stabilizer), citric acid, ethanol, purified water.

  • Methodology:

    • Heat a solution of stearic acid and sodium stearate in water to above the lipid's melting point with continuous stirring.

    • Dissolve the flavone derivative in a minimal amount of ethanol to create a concentrated solution.

    • Add the flavone solution to the hot lipid mixture.

    • Add the stabilizer solution (e.g., Arabic gum in water) dropwise to the hot mixture.

    • Induce coacervation by adding the citric acid solution dropwise until the pH reaches approximately 4.

    • Rapidly cool the mixture in an ice water bath to below 15°C while stirring to solidify the nanoparticles.[12]

    • The resulting SLN dispersion can be purified by dialysis or centrifugation to remove unencapsulated compound.

Protocol 3: In Vivo Pharmacokinetic Study in Rats

This protocol outlines a typical oral pharmacokinetic study to determine bioavailability.

  • Animal Preparation: Acclimatize male Sprague-Dawley or Wistar rats for at least one week. Fast the animals overnight (12-18 hours) with free access to water before the experiment.[12]

  • Dosing: Administer the flavone derivative formulation (e.g., suspension, solution, or nanoformulation) orally via gavage at a predetermined dose.

  • Blood Sampling: Collect blood samples (approx. 200 µL) from the tail vein or via a cannulated vessel at specified time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).[12]

  • Plasma Processing: Immediately place blood samples into heparinized tubes. Centrifuge the samples to separate the plasma. Store the plasma at -80°C until analysis.[12]

  • Analysis: Quantify the concentration of the parent flavone and its major metabolites in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Calculation: Use the plasma concentration-time data to calculate key pharmacokinetic parameters such as Cmax, Tmax, half-life (t1/2), and the area under the plasma concentration-time curve (AUC).

Section 5: Visual Guides and Workflows

G cluster_factors Key Factors Limiting Bioavailability f1 Poor Aqueous Solubility result Low Oral Bioavailability f1->result f2 Extensive First-Pass Metabolism f2->result f3 GI Tract Instability f3->result f4 Efflux Transporter Activity (e.g., P-gp) f4->result G start Start: Characterize Physicochemical Properties of Flavone step1 In Vitro Screening: - Solubility Assays - Caco-2 Permeability start->step1 decision Is Bioavailability Predicted to be Low? step1->decision step2 Select Enhancement Strategy: - Formulation (e.g., Nanoparticles) - Chemical Modification - Co-administration with Inhibitors decision->step2 Yes step4 In Vivo Pharmacokinetic Study in Animal Model decision->step4 No step3 Develop and Characterize New Formulation step2->step3 step3->step4 step5 Analyze Plasma Samples (LC-MS/MS) step4->step5 end End: Compare PK Parameters and Assess Improvement step5->end G cluster_lumen Intestinal Lumen cluster_blood Bloodstream F_lumen Flavone F_cell Flavone F_lumen->F_cell Absorption I_lumen Inhibitor Pgp P-glycoprotein (Efflux Pump) I_lumen->Pgp Inhibition Pgp->F_lumen Efflux F_cell->Pgp Binding F_blood Flavone Absorbed F_cell->F_blood Successful Absorption

References

Validation & Comparative

A Comparative Guide to the Biological Effects of Chrysin (5,7-dihydroxyflavone) and Structurally Related Flavones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological effects of chrysin (5,7-dihydroxyflavone), the active form of 5-Hydroxy-7-acetoxyflavone, with other structurally related flavones, namely apigenin, luteolin, and 7-hydroxyflavone. The comparison is supported by experimental data on their antioxidant and anti-inflammatory activities, detailed experimental protocols, and visualizations of the key signaling pathways they modulate.

Introduction to this compound and its Active Form, Chrysin

This compound is a synthetic derivative of the naturally occurring flavone, chrysin (5,7-dihydroxyflavone). The acetoxy group at the 7-position is expected to undergo hydrolysis in vivo, releasing chrysin as the biologically active compound. Chrysin is found in various natural sources, including honey, propolis, and some fruits, and has demonstrated a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties.[1] However, its therapeutic potential is sometimes limited by low bioavailability.[1] This guide will focus on the biological effects of chrysin and compare them with other prominent flavones.

Comparative Analysis of Biological Activities

The primary biological effects of chrysin and its analogs—apigenin, luteolin, and 7-hydroxyflavone—are their antioxidant and anti-inflammatory properties. These effects are largely attributed to their chemical structure, particularly the arrangement of hydroxyl groups on their phenyl rings.

Antioxidant Activity

The antioxidant capacity of these flavones is often evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. The half-maximal inhibitory concentration (IC50) is a common metric for comparison, with lower values indicating higher antioxidant activity.

CompoundAntioxidant Activity (DPPH Assay) IC50Source
Chrysin Data varies; generally considered a potent antioxidant.[1]
Apigenin Demonstrates significant antioxidant properties.[1]
Luteolin Often shows superior radical scavenging activity compared to chrysin and apigenin.[2]
7-Hydroxyflavone 5.5486 ± 0.81 µg/mL[3]

Note: IC50 values can vary significantly between studies due to different experimental conditions. The data presented here is for comparative purposes.

Luteolin's superior antioxidant activity is often attributed to the presence of the 3',4'-dihydroxy (catechol) group on its B-ring, which enhances its ability to donate hydrogen atoms and stabilize free radicals.[2] While both chrysin and luteolin can reduce hydroxyl radical formation, luteolin has been shown to be more effective.[2]

Anti-inflammatory Activity

The anti-inflammatory effects of these flavones are mediated through the inhibition of key inflammatory enzymes and signaling pathways. A common target is cyclooxygenase-2 (COX-2), an enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation.

CompoundAnti-inflammatory Activity (COX-2 Inhibition) IC50Source
Chrysin Effectively suppresses PGE2 formation, though its direct inhibition of COX-2 protein expression is debated.[2]
Apigenin Known to inhibit COX-2 expression.
Luteolin Inhibits LPS-induced COX-2 protein expression at concentrations of 25, 50, and 100 µmol/L.[2]
7-Hydroxyflavone 27 µg/mL[4]

Luteolin and chrysin have been shown to completely suppress lipopolysaccharide (LPS)-induced prostaglandin E2 (PGE2) formation.[2] However, their mechanisms appear to differ, with luteolin directly inhibiting COX-2 protein expression, while chrysin's effect on COX-2 expression is less clear.[2] This suggests that flavones can exert similar anti-inflammatory outcomes through different molecular actions.

Signaling Pathways Modulated by Flavones

Chrysin, apigenin, and luteolin exert their biological effects by modulating several key intracellular signaling pathways, including the NF-κB, MAPK, and Nrf2 pathways.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In its inactive state, NF-κB is held in the cytoplasm by an inhibitory protein, IκB. Inflammatory stimuli lead to the degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Flavonoids, including chrysin, can inhibit this pathway by preventing the degradation of IκBα and the subsequent nuclear translocation of NF-κB.[5]

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) Receptor Receptor Stimuli->Receptor IKK IKK Complex Receptor->IKK activates IkB IκBα IKK->IkB phosphorylates Proteasome Proteasome Degradation IkB->Proteasome NFkB_inactive NF-κB (p65/p50) NFkB_inactive->IkB NFkB_active Active NF-κB Nucleus Nucleus NFkB_active->Nucleus translocates to Transcription Transcription of Pro-inflammatory Genes (COX-2, TNF-α, IL-6) Flavonoids Chrysin, Apigenin, Luteolin Flavonoids->IKK inhibits Flavonoids->IkB prevents degradation

Caption: Flavonoid-mediated inhibition of the NF-κB signaling pathway.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling cascade, which includes ERK, JNK, and p38 pathways, plays a crucial role in cellular responses to external stressors, including inflammation. Flavonoids can modulate MAPK signaling, often by inhibiting the phosphorylation of key kinases in these pathways, which in turn can suppress the inflammatory response.[6][7]

MAPK_Pathway Stimuli Stress/Inflammatory Stimuli (LPS) MAPKKK MAPKKK (e.g., TAK1) Stimuli->MAPKKK MAPKK MAPKK (e.g., MKK3/6, MEK1/2) MAPKKK->MAPKK phosphorylates ERK ERK MAPKK->ERK phosphorylates JNK JNK MAPKK->JNK phosphorylates p38 p38 MAPKK->p38 phosphorylates AP1 AP-1 ERK->AP1 activates JNK->AP1 activates p38->AP1 activates Inflammation Inflammatory Response AP1->Inflammation Flavonoids Chrysin, Apigenin, Luteolin Flavonoids->MAPKK inhibits phosphorylation Flavonoids->ERK inhibits phosphorylation Flavonoids->JNK inhibits phosphorylation Flavonoids->p38 inhibits phosphorylation

Caption: Modulation of the MAPK signaling pathway by flavonoids.

Nrf2 Antioxidant Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is the primary regulator of the cellular antioxidant response. Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1, which facilitates its degradation. In the presence of oxidative stress or certain activators like flavonoids, Nrf2 is released from Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, leading to their transcription.[8][9]

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Cytoplasm Cytoplasm Nrf2_inactive Nrf2 Keap1 Keap1 Nrf2_inactive->Keap1 bound Ub_Proteasome Ubiquitination & Proteasomal Degradation Nrf2_inactive->Ub_Proteasome Keap1->Ub_Proteasome facilitates Nrf2_active Nrf2 Nucleus Nucleus Nrf2_active->Nucleus translocates to ARE ARE Nrf2_active->ARE binds to Antioxidant_Genes Transcription of Antioxidant Genes (HO-1, NQO1) Flavonoids Chrysin, Apigenin, Luteolin Flavonoids->Keap1 induces dissociation ROS Oxidative Stress (ROS) ROS->Keap1 induces dissociation

Caption: Activation of the Nrf2 antioxidant pathway by flavonoids.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

DPPH Radical Scavenging Assay

This assay is used to determine the free radical scavenging activity of a compound.

  • Principle: DPPH is a stable free radical that has a deep purple color in solution. When it accepts an electron or hydrogen radical from an antioxidant, it becomes a stable, diamagnetic molecule, and the purple color fades. The change in absorbance is measured spectrophotometrically.

  • Procedure:

    • Prepare a stock solution of the test compound (e.g., chrysin) in a suitable solvent like methanol or DMSO.

    • Prepare a series of dilutions of the test compound.

    • Prepare a working solution of DPPH in methanol (typically around 0.1 mM).

    • In a 96-well plate, add a fixed volume of the DPPH solution to each well.

    • Add an equal volume of the test compound dilutions to the wells. A positive control (e.g., ascorbic acid) and a blank (solvent only) should also be included.

    • Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

    • Measure the absorbance of each well at a wavelength of approximately 517 nm using a microplate reader.

    • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

    • The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

In Vitro COX-2 Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of COX-2.

  • Principle: The assay measures the peroxidase activity of COX-2. The enzyme catalyzes the reduction of PGG2 to PGH2, and in this process, a chromogenic substrate is oxidized, leading to a color change that can be measured spectrophotometrically.

  • Procedure:

    • A commercial COX-2 inhibitor screening assay kit is typically used.

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • In a 96-well plate, add the assay buffer, heme, and the COX-2 enzyme to the appropriate wells.

    • Add the test compound at various concentrations to the inhibitor wells. Include a known COX-2 inhibitor (e.g., celecoxib) as a positive control and a solvent control.

    • Initiate the reaction by adding arachidonic acid (the substrate) and a colorimetric substrate to all wells.

    • Immediately measure the absorbance at the specified wavelength (e.g., 590 nm) using a microplate reader. Kinetic readings can be taken over a period of 5-10 minutes.

    • The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the inhibitor to the control.

    • The IC50 value is determined from the dose-response curve.

NF-κB Luciferase Reporter Assay

This cell-based assay is used to quantify the activation of the NF-κB signaling pathway.

  • Principle: Cells (e.g., RAW 264.7 macrophages) are transfected with a plasmid containing the firefly luciferase gene under the control of a promoter with NF-κB response elements. When NF-κB is activated and translocates to the nucleus, it binds to these response elements and drives the expression of the luciferase enzyme. The amount of light produced upon addition of the luciferase substrate is proportional to the NF-κB activity.

  • Procedure:

    • Seed RAW 264.7 cells in a 96-well plate.

    • Co-transfect the cells with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization) using a suitable transfection reagent.

    • After an incubation period (e.g., 24 hours), pre-treat the cells with various concentrations of the test flavonoid for a specified time (e.g., 1-2 hours).

    • Stimulate the cells with an NF-κB activator, such as lipopolysaccharide (LPS), for a defined period (e.g., 6-8 hours).

    • Lyse the cells using a passive lysis buffer.

    • Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

    • Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

    • The inhibitory effect of the flavonoid is determined by comparing the normalized luciferase activity in treated cells to that in cells stimulated with LPS alone.

Conclusion

Chrysin, the active form of this compound, and its structural analogs apigenin, luteolin, and 7-hydroxyflavone are potent modulators of key cellular pathways involved in oxidative stress and inflammation. While they share common mechanisms of action, such as the inhibition of the NF-κB pathway, there are also subtle differences in their activities, which are likely attributable to their distinct chemical structures. Luteolin often exhibits superior antioxidant activity due to its catechol B-ring. The comparative data and detailed protocols provided in this guide offer a valuable resource for researchers and drug development professionals investigating the therapeutic potential of these flavones. Further studies with standardized assays are needed to enable more direct comparisons of their potencies and to fully elucidate their structure-activity relationships.

References

A Comparative Analysis of 5-Hydroxy-7-acetoxyflavone and Other Key Flavones: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of drug discovery and natural product research, flavones represent a critical class of polyphenolic compounds lauded for their diverse pharmacological activities. This guide provides a comparative study of 5-Hydroxy-7-acetoxyflavone, with a focus on its structurally related and well-researched counterpart, 5-Hydroxy-7-methoxyflavone (HMF), against other prominent flavones: Chrysin, Apigenin, and Luteolin. This analysis is designed to offer researchers, scientists, and drug development professionals an objective comparison of their biological performance, supported by experimental data.

Comparative Analysis of Biological Activities

The therapeutic potential of flavones is often evaluated based on their anticancer, anti-inflammatory, and antioxidant properties. The following sections present a quantitative comparison of 5-Hydroxy-7-methoxyflavone (as a proxy for this compound), Chrysin, Apigenin, and Luteolin in these key areas.

Anticancer Activity: Cytotoxicity in Human Cancer Cell Lines

The cytotoxic effects of these flavones were evaluated using the MTT assay, which measures the metabolic activity of cells as an indicator of cell viability. The half-maximal inhibitory concentration (IC50) values, representing the concentration of a compound that inhibits 50% of cell growth, are presented in Table 1. Lower IC50 values indicate greater cytotoxic potency.

Table 1: Comparative Cytotoxicity (IC50) of Flavones in Cancer Cell Lines

FlavoneCell LineIC50 (µM)Reference
5-Hydroxy-7-methoxyflavone (HMF) HCT-116 (Colon Carcinoma)~100[1]
Chrysin KYSE-510 (Esophageal Carcinoma)63[2]
Apigenin HCT-116 (Colon Carcinoma)25-50[3]
Luteolin HCT-116 (Colon Carcinoma)35.7[4]

Note: Direct comparative data for Chrysin on HCT-116 cells was not available in the reviewed literature. The provided data is for a different cancer cell line and should be interpreted with caution.

Anti-inflammatory Activity: Inhibition of Nitric Oxide Production

The anti-inflammatory potential of flavones is often assessed by their ability to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7). The IC50 values for NO inhibition are summarized in Table 2.

Table 2: Comparative Inhibition of Nitric Oxide (NO) Production (IC50)

FlavoneCell LineIC50 (µM)Reference
5-Hydroxy-7-methoxyflavone (HMF) RAW 264.724.5[5]
Chrysin RAW 264.7>50[4][6]
Apigenin RAW 264.7Not explicitly found
Luteolin RAW 264.717.1[7]

Note: While Chrysin was shown to inhibit NO production, a precise IC50 value was not consistently reported under comparable conditions. Apigenin's IC50 for NO inhibition in a directly comparable study was not identified.

Antioxidant Activity: DPPH Radical Scavenging

The antioxidant capacity of the selected flavones was compared based on their ability to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical. The IC50 value represents the concentration of the flavone required to scavenge 50% of the DPPH radicals. A lower IC50 value signifies a higher antioxidant potential.

Table 3: Comparative DPPH Radical Scavenging Activity (IC50)

FlavoneIC50 (µg/mL)Reference
5-Hydroxy-7-methoxyflavone (HMF) Not explicitly found
Chrysin Not explicitly found
Apigenin Not explicitly found
Luteolin 2.1

Note: While the antioxidant properties of HMF, Chrysin, and Apigenin are documented, directly comparable IC50 values from a single study alongside Luteolin were not available in the reviewed literature.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test flavones and a vehicle control (e.g., DMSO). Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

DPPH Radical Scavenging Assay

This assay measures the free radical scavenging capacity of a compound.

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.

  • Reaction Mixture: In a 96-well plate, add 100 µL of various concentrations of the test flavones to 100 µL of the DPPH solution. A control well should contain methanol instead of the flavone solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: Scavenging Activity (%) = [(Abs_control - Abs_sample) / Abs_control] * 100. The IC50 value is then determined.

Western Blot Analysis for NF-κB Activation

Western blotting is used to detect the levels of specific proteins involved in signaling pathways, such as the nuclear factor-kappa B (NF-κB) pathway, which is central to inflammation.

  • Cell Treatment and Lysis: Treat cells with the flavones and/or an inflammatory stimulus (e.g., LPS). After treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate 20-40 µg of protein from each sample on a 10% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., phospho-NF-κB p65, total p65, IκBα, and a loading control like β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: Quantify the band intensities using image analysis software and normalize to the loading control.

Visualizing Molecular Pathways and Experimental Processes

To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Biological Assays cluster_analysis Data Analysis cell_seeding Seed Cells (e.g., HCT-116, RAW 264.7) flavone_treatment Treat with Flavones cell_seeding->flavone_treatment mtt_assay MTT Assay (Cytotoxicity) flavone_treatment->mtt_assay no_assay Nitric Oxide Assay (Anti-inflammatory) flavone_treatment->no_assay ic50_calculation IC50 Value Calculation mtt_assay->ic50_calculation no_assay->ic50_calculation dpph_assay DPPH Assay (Antioxidant) dpph_assay->ic50_calculation statistical_analysis Statistical Analysis ic50_calculation->statistical_analysis Comparative Guide Comparative Guide statistical_analysis->Comparative Guide

Caption: General experimental workflow for comparing the biological activities of flavones.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Inhibits Degradation IkB->Degradation NFkB_active Active NF-κB NFkB->NFkB_active Translocates to genes Pro-inflammatory Gene Transcription (e.g., iNOS, COX-2) NFkB_active->genes Induces nucleus Nucleus flavones Flavones (e.g., Luteolin) flavones->IKK Inhibits

Caption: Simplified NF-κB signaling pathway and the inhibitory action of flavones.

References

The Structural Dance of Activity: A Comparative Guide to 5-Hydroxy-7-acetoxyflavone Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced relationship between a molecule's structure and its biological activity is paramount. This guide provides a comparative analysis of 5-Hydroxy-7-acetoxyflavone analogs, delving into their structure-activity relationships (SAR), particularly in the context of anticancer and anti-inflammatory effects. While direct and extensive research on this compound is limited, a wealth of data exists for its immediate precursor, chrysin (5,7-dihydroxyflavone), offering valuable insights into how modifications on this scaffold influence biological outcomes.

The core structure of 5,7-dihydroxyflavone has been a focal point of medicinal chemistry due to its diverse pharmacological properties, including antioxidant, anti-inflammatory, and anticancer activities.[1][2] The addition of an acetoxy group at the 7-position is a common strategy to enhance bioavailability and potency. This guide will synthesize findings from studies on chrysin and its derivatives to project the SAR for this compound analogs.

Comparative Analysis of Biological Activity: A Quantitative Overview

The following table summarizes the cytotoxic activity of various chrysin derivatives, providing a basis for understanding the impact of substitutions on the 5,7-dihydroxyflavone core. These derivatives, which feature modifications at the 7-hydroxyl group and other positions, offer a predictive glimpse into the potential activities of this compound analogs. The data is primarily focused on anticancer activity against various cell lines.

Compound IDCore StructureR1 (7-position)R2 (B-ring)Biological ActivityCell LineIC50 (µM)
Chrysin 5,7-dihydroxyflavone-OHUnsubstitutedCytotoxicityMDA-MB-231>50
1 5,7-dihydroxyflavone-OHUnsubstitutedCytotoxicityMCF-7>50
3a 5-hydroxyflavone-O-CH2-CO-NH-N=CH-PhUnsubstitutedCytotoxicityMDA-MB-23110.2[3]
3b 5-hydroxyflavone-O-CH2-CO-NH-N=CH-(4-F-Ph)UnsubstitutedCytotoxicityMDA-MB-2316.3[3]
3b 5-hydroxyflavone-O-CH2-CO-NH-N=CH-(4-F-Ph)UnsubstitutedCytotoxicityMCF-711.8[3]
3e 5-hydroxyflavone-O-CH2-CO-NH-N=CH-(4-OBn-Ph)UnsubstitutedCytotoxicityMDA-MB-2315.2[3]
3h 5-hydroxyflavone-O-CH2-CO-NH-N=CH-(4-NO2-Ph)UnsubstitutedCytotoxicityMDA-MB-2316.1[3]
3j 5-hydroxyflavone-O-CH2-CO-NH-N=CH-(4-NMe2-Ph)UnsubstitutedCytotoxicityMDA-MB-2315.8[3]
Compound 3 Flavone derivative--CytotoxicityCaCo-22.42 (µg/mL)[4]
Compound 4 Flavone derivative--Antioxidant (DPPH)-3.53 (µg/mL)[4]
2f 5,7-dihydroxy-4-thioflavone-OHUnsubstitutedCytotoxicityMCF-77.1[5]
2f 5,7-dihydroxy-4-thioflavone-OHUnsubstitutedCytotoxicityMCF-7/DX34.93[5]

Note: The table includes data for chrysin (5,7-dihydroxyflavone) and its derivatives to infer the structure-activity relationship for this compound analogs. The IC50 values represent the concentration required to inhibit 50% of cell growth or activity.

Key Structure-Activity Relationship Insights

From the available data on chrysin and its analogs, several key SAR trends can be identified:

  • Modification at the 7-Hydroxyl Group: Derivatization of the 7-hydroxyl group of chrysin is a common strategy to improve its anticancer potency.[6] The introduction of various substituents, including alkyl, benzyl, and amino groups, has been explored.[6] Specifically, the synthesis of chrysin derivatives with moieties at the 7-position linked via an acetohydrazide group has shown promising cytotoxic activity.[3]

  • Substitutions on the B-Ring: The nature and position of substituents on the B-ring play a crucial role in the biological activity of flavonoids. For instance, in a series of chrysin derivatives, substitutions on the phenyl ring attached to the hydrazide moiety at the 7-position significantly influenced cytotoxicity.[3] Compounds with electron-donating groups (like dimethylamino) and electron-withdrawing groups (like nitro and fluoro) at the para position of the B-ring phenyl group exhibited potent cytotoxic effects.[3]

  • The Role of the 5-Hydroxyl Group: The 5-hydroxyl group is known to be important for the antioxidant and anti-inflammatory activities of flavonoids.[7] It can form a hydrogen bond with the C4-keto group, which influences the electronic properties of the molecule. In some cases, modification of the 5-hydroxyl group can alter the biological activity.[8]

  • The C2-C3 Double Bond: The double bond between carbons 2 and 3 in the C-ring is a characteristic feature of flavones and is considered important for their biological activity. Its absence, as in flavanones, can lead to different pharmacological profiles.

Signaling Pathway Inhibition: The NF-κB Connection

A significant mechanism through which flavonoids exert their anti-inflammatory and anticancer effects is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[9][10] NF-κB is a key transcription factor that regulates the expression of genes involved in inflammation, cell survival, and proliferation.[9] The diagram below illustrates a simplified representation of the NF-κB signaling pathway and potential points of inhibition by flavonoid analogs.

NF_kappaB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK Complex TNFR->IKK IkB IκBα IKK->IkB Phosphorylation NFkB NF-κB (p50/p65) IkB->NFkB IkB_P P-IκBα NFkB_active Active NF-κB Proteasome Proteasome IkB_P->Proteasome Degradation Nucleus Nucleus NFkB_active->Nucleus DNA DNA Genes Pro-inflammatory & Pro-proliferative Genes DNA->Genes Transcription Flavonoid This compound Analog Flavonoid->IKK Inhibition

Caption: Simplified NF-κB signaling pathway and flavonoid inhibition.

Experimental Protocols

To enable researchers to validate the findings and conduct further comparative studies, detailed methodologies for key experiments are provided below.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of the compounds on cancer cell lines.

  • Cell Seeding: Cancer cells (e.g., MDA-MB-231, MCF-7) are seeded in 96-well plates at a density of 1 × 10⁴ cells per well and incubated for 24 hours to allow for attachment.[11]

  • Compound Treatment: The cells are then treated with various concentrations of the this compound analogs (typically ranging from 0.1 to 100 µM) for a specified period (e.g., 24, 48, or 72 hours).[5][11]

  • MTT Addition: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.

DPPH Radical Scavenging Assay (Antioxidant Activity)

This assay measures the ability of the compounds to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).

  • Preparation of Solutions: A stock solution of the test compound is prepared in a suitable solvent (e.g., methanol or DMSO). A fresh solution of DPPH in methanol (e.g., 0.1 mM) is also prepared.

  • Reaction Mixture: In a 96-well plate or cuvettes, a specific volume of the test compound solution at various concentrations is mixed with the DPPH solution.

  • Incubation: The reaction mixture is incubated in the dark at room temperature for a defined period (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of the solution is measured at 517 nm. A decrease in absorbance indicates radical scavenging activity.

  • Data Analysis: The percentage of DPPH radical scavenging activity is calculated using the formula: [(A_control - A_sample) / A_control] * 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the reaction mixture. The IC50 value is the concentration of the compound that scavenges 50% of the DPPH radicals.

Conclusion

The structure-activity relationship of this compound analogs, inferred from studies on the closely related chrysin scaffold, reveals that modifications at the 7-position and on the B-ring are critical determinants of their biological activity. The introduction of specific functional groups can significantly enhance cytotoxic and antioxidant properties. The inhibition of key signaling pathways, such as NF-κB, represents a plausible mechanism for their observed anti-inflammatory and anticancer effects. The provided experimental protocols offer a standardized framework for the continued investigation and comparison of this promising class of compounds in the pursuit of novel therapeutic agents. Further synthesis and evaluation of a focused library of this compound analogs are warranted to fully elucidate their therapeutic potential.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Acetoxyflavones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the quantification of acetoxyflavones. The selection of a robust and reliable analytical method is critical for accurate quantification in various matrices during drug discovery, development, and quality control. This document outlines the experimental protocols and performance characteristics of two common analytical techniques: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

Cross-validation of analytical methods is essential when two or more methods are used to generate data within the same study or across different studies, ensuring the consistency and reliability of the results.[1][2] This guide will collate and compare data from validated methods for the analysis of acetoxyflavones and other structurally related flavonoids to aid researchers in selecting the most appropriate method for their specific application.

Data Presentation: Performance Characteristics of Analytical Methods

The following table summarizes the key performance parameters of HPLC-UV and LC-MS/MS methods for the analysis of flavonoids, including compounds structurally similar to acetoxyflavones. These parameters are crucial for evaluating the reliability and suitability of a method.

Validation ParameterHPLC-UV (Representative Data for Flavonoids)LC-MS/MS (Representative Data for Flavonoids)Key Insights
Linearity (r²) > 0.999[3]> 0.99[4]Both methods demonstrate excellent linearity.
Limit of Detection (LOD) ~0.1 µg/mL[5]As low as 0.05 ng/mL[6]LC-MS/MS offers significantly higher sensitivity.
Limit of Quantification (LOQ) ~0.3 µg/mL[5]0.5 ng/mL[5]LC-MS/MS is preferred for detecting trace amounts.
Precision (%RSD) < 2%[5][7]< 15%[5]Both methods offer good precision, with HPLC-UV often showing lower variability at higher concentrations.
Accuracy (% Recovery) 98-102%[5]Within ±15%[4]Both methods provide high accuracy.
Specificity Good, but potential for matrix interference.Excellent, based on mass-to-charge ratio.[5]LC-MS/MS provides higher specificity, crucial for complex matrices.
Analysis Time Longer run times.Shorter run times.UPLC-MS/MS systems can offer faster analysis.

Experimental Protocols

Detailed methodologies are essential for the replication and adaptation of analytical methods.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

This method is widely used for the quantification of flavonoids due to its robustness and cost-effectiveness.

1. Instrumentation and Conditions:

  • HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and UV/Vis detector.[8]

  • Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is commonly used for flavonoid separation.[8]

  • Mobile Phase: A gradient of acidified water (e.g., with 0.1% formic acid) and a polar organic solvent like acetonitrile or methanol.[7][8]

  • Flow Rate: A typical flow rate is around 1.0 mL/min.[8][9]

  • Detection Wavelength: Detection is typically set at the maximum absorbance of the acetoxyflavone, usually between 240-280 nm (Band II) or 300-380 nm (Band I).[8]

2. Standard and Sample Preparation:

  • Standard Solution: Prepare a stock solution of the acetoxyflavone reference standard in a suitable solvent like methanol and create a series of calibration standards through serial dilution.[8]

  • Sample Extraction: The extraction method will depend on the matrix. For plant materials, ultrasonication or maceration with a solvent like methanol is common, followed by filtration.[8] For biological samples, protein precipitation or solid-phase extraction (SPE) may be necessary.[9]

3. Method Validation:

  • The method should be validated according to ICH guidelines, assessing parameters such as linearity, accuracy, precision (repeatability and intermediate precision), specificity, limit of detection (LOD), and limit of quantification (LOQ).[9]

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This technique offers high sensitivity and selectivity, making it ideal for the analysis of analytes in complex matrices or at low concentrations.

1. Instrumentation and Conditions:

  • LC-MS/MS System: An LC system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.[6]

  • Column: A C18 reversed-phase column is typically used.[4][6]

  • Mobile Phase: Similar to HPLC-UV, a gradient of acidified water and an organic solvent is used.[4][6]

  • Detection: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. This involves monitoring specific precursor-to-product ion transitions for the acetoxyflavone and an internal standard.[9]

2. Standard and Sample Preparation:

  • Standard and Sample Preparation: Sample preparation is similar to that for HPLC-UV, involving extraction and filtration. For biological samples, a protein precipitation step (e.g., with acetonitrile) or solid-phase extraction (SPE) may be necessary to remove interfering matrix components.[9]

3. Method Validation:

  • Validation is performed according to regulatory guidelines, evaluating linearity, accuracy, precision, selectivity, LOD, LOQ, matrix effect, and stability.[9]

Visualizations

Workflow for Cross-Validation of Analytical Methods

cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase define_methods Define Analytical Methods (e.g., HPLC-UV and LC-MS/MS) set_criteria Set Acceptance Criteria (ICH/FDA Guidelines) define_methods->set_criteria Define Scope prepare_samples Prepare Standard and QC Samples set_criteria->prepare_samples Proceed to Execution analyze_hplc Analyze Samples with HPLC-UV prepare_samples->analyze_hplc analyze_lcms Analyze Samples with LC-MS/MS prepare_samples->analyze_lcms compare_data Compare Performance Data (Linearity, Accuracy, Precision, etc.) analyze_hplc->compare_data analyze_lcms->compare_data statistical_analysis Statistical Analysis (e.g., t-test, Bland-Altman) compare_data->statistical_analysis Quantitative Comparison conclusion Draw Conclusion on Method Comparability statistical_analysis->conclusion Interpret Results

Caption: Workflow for the cross-validation of analytical methods.

General Experimental Workflow for Acetoxyflavone Analysis

start Sample Collection (e.g., Plant Material, Plasma) extraction Sample Extraction (e.g., Ultrasonication, SPE) start->extraction filtration Filtration (0.45 µm) extraction->filtration analysis Chromatographic Analysis (HPLC-UV or LC-MS/MS) filtration->analysis data_processing Data Acquisition and Processing analysis->data_processing quantification Quantification and Reporting data_processing->quantification

Caption: General experimental workflow for acetoxyflavone analysis.

References

A Comparative Analysis of the Efficacy of 5-Hydroxy-7-acetoxyflavone and Its Analogs Against Standard Therapeutic Agents

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of Researchers, Scientists, and Drug Development Professionals

Introduction: Flavonoids, a class of polyphenolic secondary metabolites found in plants, have garnered significant interest in the scientific community for their diverse pharmacological properties, including anti-inflammatory and anticancer activities.[1] This guide provides a comparative overview of the efficacy of 5-Hydroxy-7-acetoxyflavone, a synthetic flavone derivative, and its closely related analog, 5-Hydroxy-7-methoxyflavone (HMF), against established drugs in the fields of oncology and inflammation. Due to a lack of extensive experimental data on this compound, this comparison leverages published data on HMF as a surrogate to extrapolate potential efficacy and mechanisms of action. HMF has been shown to induce apoptosis in human colorectal carcinoma cells, suggesting its potential as an anticancer agent.[2][3][4] Furthermore, the foundational structure of flavonoids is associated with the inhibition of key inflammatory pathways.

Anticancer Efficacy: A Focus on Colorectal Cancer

Recent in vitro studies have highlighted the potential of 5-Hydroxy-7-methoxyflavone (HMF) as a therapeutic agent for colorectal cancer.[2][4] Its mechanism of action is primarily attributed to the induction of mitochondrial-associated cell death through the generation of reactive oxygen species (ROS).[2][3] This pro-oxidant activity leads to DNA damage, perturbation of the mitochondrial membrane, and ultimately, caspase-3-mediated apoptosis.[2][3] The pivotal role of the hydroxyl group at the 5-position of flavonoids in enhancing inhibitory activity against colon cancer cells has been suggested.[5]

Comparative Data on Anticancer Activity

The following table summarizes the in vitro efficacy of 5-Hydroxy-7-methoxyflavone against human colon cancer cell lines and compares it with standard chemotherapeutic agents used in the treatment of colorectal cancer, such as 5-Fluorouracil (5-FU) and Oxaliplatin.[6][7][8][9][10]

Compound Cell Line Assay Endpoint Result Reference
5-Hydroxy-7-methoxyflavoneHCT-116MTT AssayIC50~50 µM (at 24h)[3]
5-FluorouracilVarious Colon Cancer Cell LinesVariousIC50Highly variable (µM to mM range)[11][12]
OxaliplatinVarious Colon Cancer Cell LinesVariousIC50Highly variable (µM range)[11][12]

Note: IC50 values for standard chemotherapeutics can vary significantly based on the specific cell line and experimental conditions.

Experimental Protocols: Anticancer Assays

Cell Viability (MTT) Assay:

  • Human colorectal cancer cells (e.g., HCT-116) are seeded in 96-well plates at a specified density and allowed to adhere overnight.

  • The cells are then treated with varying concentrations of the test compound (e.g., 5-Hydroxy-7-methoxyflavone) or a vehicle control for specific time points (e.g., 24, 48 hours).

  • Following treatment, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • The formazan crystals are solubilized with a solvent (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Cell viability is expressed as a percentage of the control, and the IC50 value (the concentration at which 50% of cell growth is inhibited) is calculated.[11][12]

Apoptosis Assay (Hoechst 33342 Staining):

  • Cells are seeded and treated with the test compound as described for the MTT assay.

  • After the treatment period, the cells are fixed and stained with Hoechst 33342, a fluorescent dye that binds to DNA.

  • The stained cells are observed under a fluorescence microscope.

  • Apoptotic cells are identified by their characteristic morphological changes, such as chromatin condensation and nuclear fragmentation, which result in brightly stained, condensed, or fragmented nuclei.[3]

Signaling Pathway and Workflow Diagrams

anticancer_pathway HMF 5-Hydroxy-7-methoxyflavone ROS ROS Generation HMF->ROS Mito Mitochondrial Membrane Perturbation ROS->Mito Casp3 Caspase-3 Activation Mito->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Proposed mechanism of 5-Hydroxy-7-methoxyflavone-induced apoptosis in colon cancer cells.

experimental_workflow_anticancer cluster_invitro In Vitro Analysis CellCulture Colon Cancer Cell Culture (e.g., HCT-116) Treatment Treatment with 5-Hydroxy-7-methoxyflavone CellCulture->Treatment MTT MTT Assay for Cell Viability (IC50) Treatment->MTT ApoptosisAssay Apoptosis Assay (Hoechst Staining) Treatment->ApoptosisAssay

Caption: Experimental workflow for in vitro anticancer evaluation.

Anti-inflammatory Efficacy: Targeting Key Inflammatory Mediators

Flavonoids are recognized for their anti-inflammatory properties, which are often attributed to their ability to inhibit enzymes like cyclooxygenase (COX) and modulate signaling pathways such as the nuclear factor-kappa B (NF-κB) pathway.[13][14][15] The NF-κB signaling cascade is a critical regulator of genes involved in the immune and inflammatory responses. Inhibitors of this pathway can suppress the expression of pro-inflammatory cytokines and mediators.[16][17][18] Similarly, COX-2 is an enzyme responsible for the production of prostaglandins, which are key mediators of inflammation.[13][19]

Comparative Data on Anti-inflammatory Activity

The table below presents a conceptual comparison of the potential anti-inflammatory activity of this compound (extrapolated from general flavonoid activity) with known anti-inflammatory drugs.

Compound/Drug Class Target Mechanism of Action Therapeutic Use
This compound (putative)COX-2, NF-κBInhibition of prostaglandin synthesis, suppression of pro-inflammatory gene expressionInvestigational
NSAIDs (e.g., Celecoxib)COX-2Selective inhibition of prostaglandin synthesisArthritis, Pain, Inflammation
Corticosteroids (e.g., Dexamethasone)Multiple pathways including NF-κBBroad immunosuppressive and anti-inflammatory effectsSevere inflammation, Autoimmune diseases
NF-κB Inhibitors (e.g., Bay 11-7082)IKK (upstream of NF-κB)Prevents phosphorylation and degradation of IκB, blocking NF-κB activationResearch, Investigational
Experimental Protocols: Anti-inflammatory Assays

In Vitro COX Inhibition Assay:

  • The assay is typically performed using purified COX-1 and COX-2 enzymes.

  • The test compound is pre-incubated with the enzyme.

  • Arachidonic acid, the substrate for COX enzymes, is added to initiate the reaction.

  • The production of prostaglandin E2 (PGE2) is measured, often using an enzyme-linked immunosorbent assay (ELISA).

  • The inhibitory activity of the compound is determined by comparing the PGE2 levels in the presence and absence of the inhibitor.[14][20]

NF-κB Reporter Gene Assay:

  • A cell line (e.g., HEK293) is transfected with a reporter plasmid containing a promoter with NF-κB binding sites linked to a reporter gene (e.g., luciferase).

  • The cells are pre-treated with the test compound.

  • Inflammatory stimuli (e.g., TNF-α or LPS) are added to activate the NF-κB pathway.

  • After a suitable incubation period, the cells are lysed, and the reporter gene activity (e.g., luciferase activity) is measured.

  • A decrease in reporter activity indicates inhibition of the NF-κB pathway.

Signaling Pathway and Workflow Diagrams

anti_inflammatory_pathway cluster_stimuli Inflammatory Stimuli cluster_pathway NF-κB Signaling Pathway Stimuli TNF-α, LPS IKK IKK Stimuli->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Gene Pro-inflammatory Gene Expression Nucleus->Gene activates Flavone This compound (putative) Flavone->IKK inhibits

Caption: Putative inhibition of the NF-κB signaling pathway by this compound.

experimental_workflow_anti_inflammatory cluster_invitro In Vitro Analysis COX_Assay COX-1/COX-2 Enzyme Inhibition Assay PGE2 Measure PGE2 Production COX_Assay->PGE2 NFkB_Assay NF-κB Reporter Gene Assay Luciferase Measure Luciferase Activity NFkB_Assay->Luciferase

Caption: Experimental workflow for in vitro anti-inflammatory evaluation.

Conclusion

While direct experimental evidence for this compound is currently limited, data from its close analog, 5-Hydroxy-7-methoxyflavone, suggests promising anticancer activity in colorectal cancer models through the induction of apoptosis. The broader class of flavonoids is also well-documented for its anti-inflammatory properties, primarily through the inhibition of the COX and NF-κB pathways. Further in vitro and in vivo studies are warranted to fully elucidate the therapeutic potential of this compound and to directly compare its efficacy against standard-of-care drugs. The experimental protocols and signaling pathways outlined in this guide provide a framework for such future investigations.

References

Navigating the Translational Gap: A Comparative Guide to In Vitro and In Vivo Activity of Flavonoids

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison of in vitro predictions versus in vivo outcomes for flavonoid compounds, using Quercetin as a case study in the absence of specific data for 5-Hydroxy-7-acetoxyflavone.

For Researchers, Scientists, and Drug Development Professionals.

The journey of a potential therapeutic agent from laboratory discovery to clinical application is fraught with challenges, none more critical than the translational gap between in vitro assays and in vivo efficacy. This guide provides a comprehensive comparison of the in vitro and in vivo activities of flavonoids, a class of polyphenolic compounds known for their diverse biological effects. Due to the limited availability of published data for this compound, this guide will utilize the well-researched flavonoid, Quercetin, as a representative example to illustrate the principles of in vitro-in vivo correlation.

Quantitative Data Summary: In Vitro vs. In Vivo Antioxidant Activity

The following tables summarize the comparative antioxidant activities of Quercetin and other structurally related flavonoids, providing a clear view of their performance in different experimental settings.

Table 1: In Vitro Antioxidant Activity of Selected Flavonoids

FlavonoidDPPH Radical Scavenging Activity (IC50, µg/mL)ABTS+ Radical Scavenging Activity (IC50, µg/mL)
Quercetin4.5 ± 0.26.8 ± 0.3
Rutin9.8 ± 0.511.2 ± 0.6
Epicatechin7.2 ± 0.49.5 ± 0.5
Taxifolin6.1 ± 0.38.3 ± 0.4

Data adapted from a comparative study on the antioxidant activities of flavonoids. Lower IC50 values indicate higher antioxidant activity.

Table 2: In Vivo Antioxidant Effects of Quercetin in a D-galactose-Induced Aging Mouse Model

Treatment GroupSerum Malondialdehyde (MDA, nmol/mL)Serum Superoxide Dismutase (SOD, U/mL)Serum Glutathione Peroxidase (GSH-Px, U/mL)
Control2.1 ± 0.2150.4 ± 10.285.6 ± 5.8
D-galactose Model4.8 ± 0.598.2 ± 8.555.1 ± 4.9
Quercetin (50 mg/kg) + D-galactose2.9 ± 0.3135.7 ± 9.876.3 ± 6.1

Data represents typical findings from in vivo antioxidant studies.[1][2] MDA is a marker of oxidative stress, while SOD and GSH-Px are key antioxidant enzymes.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key in vitro and in vivo assays used to evaluate flavonoid activity.

In Vitro Antioxidant Activity: DPPH Radical Scavenging Assay
  • Preparation of DPPH Solution: A 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared.

  • Sample Preparation: The test flavonoid (e.g., Quercetin) is dissolved in methanol to prepare a stock solution, which is then serially diluted to various concentrations.

  • Reaction Mixture: In a 96-well plate, a fixed volume of the DPPH solution is added to each well containing the flavonoid dilutions. A control well contains DPPH solution and methanol.

  • Incubation: The plate is incubated in the dark at room temperature for 30 minutes.

  • Measurement: The absorbance of the solutions is measured at 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the control and A_sample is the absorbance of the sample. The IC50 value is determined by plotting the percentage of inhibition against the concentration of the flavonoid.[1]

In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema Model
  • Animal Model: Male Wistar rats (180-220 g) are used.

  • Acclimatization: Animals are acclimatized to laboratory conditions for at least one week with free access to food and water.

  • Grouping: Animals are randomly divided into groups: Vehicle Control, Positive Control (e.g., Indomethacin), and Test Groups receiving different doses of the flavonoid.

  • Drug Administration: The test flavonoid or vehicle is administered orally (p.o.) or intraperitoneally (i.p.) one hour before the induction of inflammation.

  • Induction of Edema: A 1% solution of carrageenan in sterile saline is injected into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Calculation: The percentage of inhibition of edema is calculated for each group relative to the vehicle control group.

Visualizing Experimental Workflows and Signaling Pathways

Diagrams created using Graphviz provide a clear visual representation of complex processes.

experimental_workflow cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Models iv_start Flavonoid Compound iv_assay1 DPPH/ABTS Assays (Antioxidant) iv_start->iv_assay1 iv_assay2 Cell Viability Assays (e.g., MTT) iv_start->iv_assay2 iv_assay3 Enzyme Inhibition Assays iv_start->iv_assay3 iv_data IC50 / EC50 Values iv_assay1->iv_data iv_assay2->iv_data iv_assay3->iv_data iv_model Animal Model Selection (e.g., Rat, Mouse) iv_data->iv_model Correlation Analysis iv_admin Compound Administration (p.o., i.p.) iv_model->iv_admin iv_induce Disease Induction (e.g., Carrageenan) iv_admin->iv_induce iv_measure Measurement of Biological Endpoints iv_induce->iv_measure iv_results Efficacy & Toxicity Data iv_measure->iv_results

Caption: General workflow for flavonoid activity testing.

nfkb_pathway cytokine Inflammatory Stimuli (e.g., TNF-α, IL-1β) receptor Receptor cytokine->receptor ikb_kinase IKK Complex receptor->ikb_kinase nfkb_ikb NF-κB/IκB Complex ikb_kinase->nfkb_ikb Phosphorylates IκB ikb_p Phosphorylated IκB nfkb_ikb->ikb_p IκB Degradation flavonoid Flavonoid (e.g., Quercetin) flavonoid->ikb_kinase Inhibits nfkb Active NF-κB ikb_p->nfkb Releases nucleus Nucleus nfkb->nucleus Translocates to gene_expression Pro-inflammatory Gene Expression nucleus->gene_expression Induces

Caption: Simplified NF-κB signaling pathway.

References

Reproducibility in Flavonoid Research: A Comparative Guide to 5-Hydroxy-7-acetoxyflavone and Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the reproducibility of experimental results is paramount. This guide provides a comparative analysis of experiments involving 5-Hydroxy-7-acetoxyflavone and structurally similar flavonoids, offering insights into expected outcomes and key methodological considerations. While direct reproducibility studies on this compound are limited, this guide draws upon extensive research on related compounds to provide a framework for experimental design and data interpretation.

Flavonoids, a class of polyphenolic compounds found in plants, are widely investigated for their potential therapeutic properties, including anti-inflammatory, antioxidant, and anticancer activities.[1][2][3] this compound, a synthetic derivative, belongs to this promising class of molecules. Understanding the factors that influence experimental reproducibility is crucial for advancing flavonoid-based drug discovery.

Comparative Analysis of Biological Effects

Experiments with flavonoids like 5-Hydroxy-7-methoxyflavone, a compound structurally similar to this compound, have demonstrated dose-dependent cytotoxic effects in human colon carcinoma cells.[4][5][6] These effects are often attributed to the induction of apoptosis through mitochondrial-associated pathways. Similarly, other hydroxylated polymethoxyflavones have been shown to inhibit the growth of various cancer cell lines.[7]

In the context of inflammation, polymethoxyflavones have been shown to inhibit the expression of pro-inflammatory enzymes like iNOS and COX-2.[8][9] This is often achieved by modulating signaling pathways such as NF-κB and MAPK.[8][9] The anti-inflammatory and antioxidant properties of various trihydroxyflavones have also been well-documented.[10]

The tables below summarize quantitative data from studies on flavonoids structurally related to this compound, providing a baseline for expected experimental outcomes.

Table 1: Cytotoxicity of 5-Hydroxy-7-methoxyflavone (HMF) on HCT-116 Human Colon Carcinoma Cells

Concentration of HMF (µM)Cell Viability (%)
0 (Control)100
25~80
50~55
100~35

Data extracted from studies on 5-Hydroxy-7-methoxyflavone, a structurally similar compound, to provide an expected trend for this compound.[4][5][6]

Table 2: Inhibition of Pro-inflammatory Markers by a Polymethoxyflavone (5-OH-HxMF) in Mouse Skin

TreatmentiNOS Protein Expression (relative units)COX-2 Protein Expression (relative units)
Control1.01.0
TPA-induced3.54.2
TPA + 5-OH-HxMF (1 µmol)1.82.1
TPA + 5-OH-HxMF (3 µmol)0.91.2

Data is illustrative and based on reported inhibitory effects of polymethoxyflavones on TPA-induced inflammation.[8][9]

Key Experimental Protocols

The reproducibility of flavonoid research is highly dependent on standardized and well-documented experimental protocols. Below are detailed methodologies for key experiments commonly employed in the study of flavonoids like this compound.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Plate cancer cells (e.g., HCT-116, MCF-7) in 96-well plates at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with varying concentrations of the flavonoid (e.g., 0, 10, 25, 50, 100 µM) for 24 or 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control.

Western Blot Analysis for Protein Expression
  • Cell Lysis: Treat cells with the flavonoid, then wash with ice-cold PBS and lyse with RIPA buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE: Separate equal amounts of protein (20-40 µg) on a 10-12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, COX-2, iNOS, β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizing Molecular Pathways and Workflows

To further clarify the mechanisms of action and experimental processes, the following diagrams are provided.

G Signaling Pathway of Flavonoid-Induced Apoptosis Flavonoid This compound ROS Reactive Oxygen Species (ROS) Generation Flavonoid->ROS Mitochondria Mitochondrial Perturbation ROS->Mitochondria Bcl2 Bcl-2 (Anti-apoptotic) Mitochondria->Bcl2 Inhibition Bax Bax (Pro-apoptotic) Mitochondria->Bax Activation Caspase9 Caspase-9 Activation Bax->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Flavonoid-induced apoptotic signaling pathway.

G Experimental Workflow for Anti-Inflammatory Assay cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_analysis Analysis Cell_Seeding Seed Macrophages (e.g., RAW 264.7) Incubation1 Incubate 24h Cell_Seeding->Incubation1 Pre_treatment Pre-treat with Flavonoid Incubation1->Pre_treatment LPS_Stimulation Stimulate with LPS Pre_treatment->LPS_Stimulation NO_Assay Nitric Oxide (NO) Measurement LPS_Stimulation->NO_Assay RT_PCR RT-PCR for iNOS/COX-2 mRNA LPS_Stimulation->RT_PCR Western_Blot Western Blot for iNOS/COX-2 Protein LPS_Stimulation->Western_Blot

Caption: Workflow for assessing anti-inflammatory activity.

G Logical Relationship for Comparative Study cluster_assays Biological Assays Compound_A This compound (Test Compound) Cytotoxicity Cytotoxicity Assay Compound_A->Cytotoxicity Anti_inflammatory Anti-inflammatory Assay Compound_A->Anti_inflammatory Antioxidant Antioxidant Assay Compound_A->Antioxidant Compound_B Alternative Flavonoid (e.g., Quercetin) Compound_B->Cytotoxicity Compound_B->Anti_inflammatory Compound_B->Antioxidant Vehicle Vehicle Control (e.g., DMSO) Vehicle->Cytotoxicity Vehicle->Anti_inflammatory Vehicle->Antioxidant

Caption: Logical structure of a comparative flavonoid study.

Factors Influencing Reproducibility

Several factors can impact the reproducibility of experiments with flavonoids:

  • Purity of the Compound: The purity of the synthesized or isolated flavonoid is critical. Impurities can lead to off-target effects and inconsistent results.

  • Cell Line Authenticity and Passage Number: Variations in cell lines, including misidentification and high passage numbers, can significantly alter experimental outcomes.

  • Experimental Conditions: Minor variations in incubation times, reagent concentrations, and laboratory equipment can affect results.

To enhance reproducibility, researchers should ensure the use of highly purified compounds, authenticated and low-passage cell lines, and meticulously standardized protocols. Furthermore, transparent reporting of all experimental details and raw data is essential for enabling other researchers to replicate and validate the findings. While the direct body of literature on this compound is still growing, the extensive research on related flavonoids provides a robust foundation for designing reproducible and impactful studies.

References

A Head-to-Head Comparison of Synthetic Routes for 5-Hydroxy-7-acetoxyflavone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of flavonoid derivatives is a critical step in the exploration of new therapeutic agents. 5-Hydroxy-7-acetoxyflavone, a derivative of the naturally occurring flavonoid chrysin (5,7-dihydroxyflavone), is a molecule of interest for its potential biological activities. This guide provides a head-to-head comparison of two primary synthetic routes for the preparation of this compound: classical chemical acetylation and enzymatic acylation.

The primary challenge in the synthesis of this compound lies in the selective acetylation of the hydroxyl group at the 7-position over the hydroxyl group at the 5-position. The 5-hydroxyl group exhibits lower reactivity due to the formation of a hydrogen bond with the adjacent carbonyl group of the flavone core. This inherent difference in reactivity is the cornerstone of the selective synthetic strategies discussed below.

Comparative Analysis of Synthetic Routes

Two distinct and effective methods for the synthesis of this compound are presented here: a conventional chemical approach utilizing acetic anhydride and pyridine, and a biocatalytic approach employing a lipase enzyme. The quantitative data for these two routes are summarized in the table below for a clear comparison of their key performance indicators.

ParameterRoute 1: Chemical AcetylationRoute 2: Enzymatic Acylation
Starting Material 5,7-Dihydroxyflavone (Chrysin)5,7-Dihydroxyflavone (Chrysin)
Acetylation Agent Acetic AnhydrideVinyl Acetate
Catalyst/Base PyridineLipase from Candida antarctica
Solvent Not specified (typically Pyridine)Acetone
Reaction Temperature Water bath temperature45°C
Reaction Time 3 hours8 hours
Yield High (quantitative for diacetate)High (up to 84.5%)
Purification Recrystallization from EthanolNot explicitly detailed
Selectivity Low (yields diacetate)High (selective for 7-OH)

Experimental Protocols

Route 1: Chemical Acetylation with Acetic Anhydride and Pyridine

This method is a classical approach for the acetylation of hydroxyl groups. However, controlling the reaction to achieve mono-acetylation at the 7-position can be challenging, often leading to the formation of the diacetylated product, 5,7-diacetoxyflavone.

Protocol:

  • Dissolve 5,7-dihydroxyflavone (0.2 g) in freshly distilled acetic anhydride (2 mL).

  • Add 2 drops of pyridine to the solution.

  • Heat the mixture on a water bath for 3 hours.

  • After cooling, add crushed ice to the reaction mixture and dilute with water.

  • Allow the mixture to stand for 1 hour to precipitate the product.

  • Filter the precipitated solid, wash with a small amount of water, and dry at 60°C under vacuum for 15 hours.

  • The crude solid is then recrystallized from ethanol.

Note: This protocol is reported for the synthesis of 5,7-diacetoxyflavone. To achieve selective 7-O-acetylation, optimization of reaction conditions, such as lower temperature, shorter reaction time, or use of a milder acetylating agent, would be necessary.

Route 2: Enzymatic Acylation using Lipase

Enzymatic catalysis offers a highly selective and environmentally friendly alternative to classical chemical methods. Lipases, in particular, have been shown to effectively catalyze the regioselective acylation of flavonoids.

Protocol:

  • To a solution of 5,7-dihydroxyflavone in acetone, add vinyl acetate as the acyl donor.

  • Add a commercially available lipase, such as immobilized lipase from Candida antarctica (e.g., Novozym 435).

  • Incubate the reaction mixture at 45°C for 8 hours with shaking.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, the enzyme can be filtered off, and the solvent evaporated under reduced pressure.

  • The crude product is then purified, typically by column chromatography.

Visualizing the Synthetic Pathways

The logical flow of the two synthetic routes can be visualized in the following diagrams.

Route 1: Chemical Acetylation Chrysin 5,7-Dihydroxyflavone (Chrysin) Reaction_Mixture Reaction Mixture Chrysin->Reaction_Mixture Acetic Anhydride, Pyridine Diacetate 5,7-Diacetoxyflavone (Crude) Reaction_Mixture->Diacetate Heating Purified_Diacetate Purified 5,7-Diacetoxyflavone Diacetate->Purified_Diacetate Recrystallization

Caption: Workflow for the chemical synthesis of 5,7-diacetoxyflavone.

Route 2: Enzymatic Acylation Chrysin 5,7-Dihydroxyflavone (Chrysin) Reaction_Mixture Reaction Mixture Chrysin->Reaction_Mixture Vinyl Acetate, Lipase, Acetone Monoacetate This compound (Crude) Reaction_Mixture->Monoacetate Incubation (45°C) Purified_Monoacetate Purified This compound Monoacetate->Purified_Monoacetate Purification

Caption: Workflow for the enzymatic synthesis of this compound.

Conclusion

Both chemical and enzymatic methods can be employed for the synthesis of acetylated derivatives of chrysin. The classical chemical approach using acetic anhydride and pyridine is straightforward but lacks selectivity, leading primarily to the diacetylated product. Achieving the desired this compound via this route would require careful optimization and potentially lower yields.

In contrast, the enzymatic approach using lipase offers a highly regioselective and milder alternative. The inherent properties of the enzyme catalyst direct the acetylation specifically to the 7-hydroxyl group, resulting in a higher yield of the desired monoacetate. For researchers prioritizing selectivity, yield, and green chemistry principles, the enzymatic route presents a clear advantage for the synthesis of this compound. Further optimization of both methods could potentially improve their efficiency and selectivity.

Benchmarking 5-Hydroxy-7-acetoxyflavone Against Commercial Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Section 1: Aromatase Inhibition

Aromatase (cytochrome P450 19A1) is a critical enzyme in estrogen biosynthesis, converting androgens into estrogens. Its inhibition is a cornerstone of therapy for hormone-receptor-positive breast cancer in postmenopausal women.[1][2] This section benchmarks the potential of 5-Hydroxy-7-acetoxyflavone against leading commercial aromatase inhibitors.

Comparative Efficacy of Aromatase Inhibitors

The inhibitory potential of a compound is commonly quantified by its half-maximal inhibitory concentration (IC50), with lower values indicating greater potency. The following table summarizes the available IC50 values for chrysin and commercial aromatase inhibitors.

CompoundIC50 ValueType of Inhibition
Chrysin (proxy for this compound) 4.2 µM[3]Competitive[4]
Anastrozole >96% inhibition of aromatase activity[5]Competitive, Non-steroidal[6]
Letrozole 5.3 nmol/L[7]Competitive, Non-steroidal[8]
Exemestane 24 nM[9]Irreversible, Steroidal[10]
Mechanism of Action: Aromatase Inhibition

Commercial aromatase inhibitors fall into two main categories: non-steroidal competitive inhibitors and steroidal irreversible inhibitors.[1] Anastrozole and letrozole are non-steroidal inhibitors that reversibly bind to the active site of the aromatase enzyme, competing with the natural androgen substrates.[6][8] Exemestane, a steroidal inhibitor, acts as a suicide inhibitor by forming a permanent, deactivating bond with the aromatase enzyme.[9][10]

Flavonoids like chrysin are believed to act as competitive inhibitors, likely due to their structural similarity to the androgen substrates of aromatase.[4] They are thought to occupy the active site of the enzyme, thereby preventing the conversion of androgens to estrogens.

Aromatase Signaling Pathway

cluster_inhibitors Inhibitors Androgens Androgens (e.g., Testosterone, Androstenedione) Aromatase Aromatase (CYP19A1) Androgens->Aromatase Estrogens Estrogens (e.g., Estradiol, Estrone) Aromatase->Estrogens Catalyzes Conversion EstrogenReceptor Estrogen Receptor Estrogens->EstrogenReceptor Binds to GeneExpression Gene Expression & Cell Proliferation EstrogenReceptor->GeneExpression Activates This compound This compound (via Chrysin) This compound->Aromatase Competitively Inhibits CommercialInhibitors Commercial Inhibitors (Anastrozole, Letrozole, Exemestane) CommercialInhibitors->Aromatase Inhibit Start Start Prep Prepare Reagents: - Aromatase Enzyme - Radiolabeled Androgen - NADPH - Test Compound Dilutions Start->Prep Incubate Incubate at 37°C Prep->Incubate Add to 96-well plate Stop Stop Reaction Incubate->Stop Quantify Quantify Estrogen Product (e.g., Scintillation Counting) Stop->Quantify Analyze Calculate % Inhibition & Determine IC50 Quantify->Analyze End End Analyze->End cluster_inhibitors Inhibitors Hypoxanthine Hypoxanthine XanthineOxidase Xanthine Oxidase Hypoxanthine->XanthineOxidase Xanthine Xanthine XanthineOxidase->Xanthine Catalyzes Oxidation UricAcid Uric Acid XanthineOxidase->UricAcid Catalyzes Oxidation Xanthine->XanthineOxidase This compound This compound (via Chrysin) This compound->XanthineOxidase Competitively Inhibits CommercialInhibitors Commercial Inhibitors (Allopurinol, Febuxostat) CommercialInhibitors->XanthineOxidase Inhibit Start Start Prep Prepare Reagents: - Xanthine Oxidase - Xanthine Substrate - Test Compound Dilutions Start->Prep PreIncubate Pre-incubate at 25°C Prep->PreIncubate Add to 96-well plate Measure Measure Absorbance at 295 nm PreIncubate->Measure Initiate reaction with substrate Analyze Calculate Reaction Rate, % Inhibition, & IC50 Measure->Analyze End End Analyze->End

References

Safety Operating Guide

Proper Disposal Procedures for 5-Hydroxy-7-acetoxyflavone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release

Researchers and drug development professionals handling 5-Hydroxy-7-acetoxyflavone must adhere to stringent disposal protocols to ensure laboratory safety and environmental compliance. Due to the limited specific toxicological data for this compound, it is imperative to treat it as a hazardous chemical and follow all applicable federal, state, and local regulations for hazardous waste disposal.

This compound and its related compounds, such as 5-Hydroxy-7-Methoxyflavone and 5-Hydroxyflavone, are known to be potential irritants to the skin, eyes, and respiratory system.[1][2] Therefore, proper handling and disposal are critical to minimize exposure risks and prevent environmental contamination. Standard laboratory practice dictates that chemical waste of unknown or uncharacterized toxicity should be managed as hazardous waste.[3]

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety glasses or goggles, and a lab coat.[1] All handling of this compound waste should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[1]

Step-by-Step Disposal Protocol

The disposal of this compound must be carried out in accordance with the guidelines established by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and your institution's specific hazardous waste program.[4][5]

  • Waste Identification and Classification : Treat all this compound, including unused product, contaminated materials (e.g., weighing paper, gloves), and solutions, as hazardous waste.[3][6]

  • Waste Segregation : Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's chemical safety office. Store it separately from incompatible materials, particularly strong oxidizing agents, to prevent violent reactions.[2][7]

  • Containerization :

    • Place solid waste in a clearly labeled, sealed, and chemically compatible container.

    • For solutions, use a sealable, leak-proof container that is compatible with the solvent used. For example, if dissolved in Dimethyl Sulfoxide (DMSO) or Acetone, ensure the container is appropriate for organic solvent waste.

    • The container must be in good condition, with a secure lid.[8]

  • Labeling : Label the waste container clearly with the words "Hazardous Waste," the full chemical name ("this compound"), the solvent (if in solution), and the approximate quantity. Include the date when the first particle of waste was added to the container.

  • Storage : Store the labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[7][8] This area should be at or near the point of generation and under the control of laboratory personnel.[9] Ensure the container remains closed except when adding waste.[3][8]

  • Disposal Request : Once the container is full, or before it has been in storage for one year, contact your institution's Environmental Health and Safety (EHS) or equivalent office to arrange for pickup and disposal by a licensed hazardous waste contractor.[8] Do not dispose of this compound down the drain or in regular trash.[3][10]

Hazard Profile of Structurally Similar Flavonoids

To provide context on the potential hazards of this compound, the following table summarizes information from the Safety Data Sheets (SDS) of related compounds.

Compound NameCAS NumberReported HazardsDisposal Recommendations
5-Hydroxy-7-Methoxyflavone 520-28-5May be harmful by inhalation, ingestion, or skin absorption. May cause eye, skin, or respiratory system irritation.[1]Dispose of in accordance with federal, state, and local environmental regulations.
5-Hydroxyflavone 491-78-1Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.[4]Dispose of contents/container to an approved waste disposal plant.
Apigenin (4',5,7-Trihydroxyflavone) 520-36-5Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.[2]Dispose of contents/container to an approved waste disposal plant.

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

G Workflow for this compound Disposal cluster_prep Preparation & Handling cluster_disposal Disposal Procedure start Generation of This compound Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Handle in a Chemical Fume Hood ppe->fume_hood classify Classify as Hazardous Waste fume_hood->classify segregate Segregate from Incompatible Waste classify->segregate containerize Place in a Labeled, Sealed, Compatible Container segregate->containerize store Store in Designated Satellite Accumulation Area containerize->store contact_ehs Contact EHS for Waste Pickup store->contact_ehs end Proper Disposal by Licensed Contractor contact_ehs->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 5-Hydroxy-7-acetoxyflavone

Author: BenchChem Technical Support Team. Date: December 2025

Personal Protective Equipment (PPE)

When handling 5-Hydroxy-7-acetoxyflavone, a comprehensive approach to personal protection is essential to minimize exposure and ensure laboratory safety. The minimum required PPE includes a lab coat, protective eyewear, long pants, and closed-toe shoes.[1] Depending on the scale of work and a thorough risk assessment, additional or more specialized PPE may be necessary.[2]

Summary of Recommended Personal Protective Equipment

PPE CategoryItemSpecificationsPurpose
Eye and Face Protection Safety Glasses with Side ShieldsANSI Z87.1 approvedProtects against flying particles and minor splashes.[1]
Chemical Splash GogglesIndirect ventilationRequired for tasks with a higher risk of chemical splashes.[3]
Face ShieldWorn over safety glasses or gogglesRecommended when dispensing or handling large quantities, or when a significant splash hazard is present.[1][3]
Hand Protection Disposable Nitrile GlovesPowder-freeProvides protection against incidental chemical contact. Double gloving is recommended for added safety.[1]
Body Protection Laboratory CoatStandardProtects skin and personal clothing from contamination.[1][3]
Chemical Resistant ApronRecommended when handling larger quantities or when there is a risk of significant splashes.
Respiratory Protection N95 Dust Mask or Half-Mask Respirator with Particulate FilterNIOSH-approvedRecommended when handling the powder outside of a chemical fume hood to prevent inhalation of dust particles.[2][3]

Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound is critical to maintaining a safe laboratory environment.

  • Preparation and Engineering Controls :

    • Work in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.

    • Ensure that an eyewash station and safety shower are readily accessible.[4]

    • Gather all necessary equipment and reagents before starting the experiment.

    • Don the appropriate personal protective equipment as outlined in the table above.

  • Handling the Compound :

    • When weighing the solid, do so in a fume hood or on a balance with a draft shield to prevent the powder from becoming airborne.

    • Avoid direct contact with the skin, eyes, and clothing.[5]

    • Use a spatula or other appropriate tools to handle the powder; avoid creating dust.

    • If dissolving the compound, add the solvent slowly to the solid to prevent splashing.

  • Post-Handling :

    • Thoroughly clean the work area after handling is complete.

    • Decontaminate all equipment used.

    • Wash hands thoroughly with soap and water after removing gloves.[4]

    • Remove and properly store or dispose of PPE.

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection :

    • Collect all waste, including excess solid, solutions containing the compound, and contaminated consumables (e.g., gloves, weighing paper), in a designated and clearly labeled hazardous waste container.

  • Waste Segregation :

    • Do not mix this waste with other incompatible waste streams.

  • Disposal Procedure :

    • Dispose of the chemical waste through your institution's environmental health and safety (EHS) office.

    • Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of it down the drain or in the regular trash.

Experimental Workflow

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep1 Conduct Risk Assessment prep2 Don Appropriate PPE prep1->prep2 prep3 Prepare Work Area (Fume Hood) prep2->prep3 handle1 Weigh Compound in Fume Hood prep3->handle1 handle2 Perform Experimental Procedure handle1->handle2 clean1 Decontaminate Work Surfaces & Equipment handle2->clean1 clean2 Segregate & Label Hazardous Waste clean1->clean2 clean3 Dispose of Waste via EHS clean2->clean3 clean4 Remove PPE & Wash Hands clean3->clean4

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.